Disodium glutarate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYLZOBWIAUPC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110-94-1 (Parent) | |
| Record name | Disodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80889613 | |
| Record name | Pentanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13521-83-0, 32224-61-6 | |
| Record name | Disodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium glutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, sodium salt (1:2) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66A8JM9KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Disodium glutarate chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Disodium Glutarate
Abstract
This compound (CAS RN: 13521-83-0), the sodium salt of the C5 dicarboxylic glutaric acid, is a highly versatile and water-soluble compound with significant utility in biochemical, pharmaceutical, and materials science research.[1] Its dicarboxylate structure underpins its function as a buffering agent, a component in biodegradable polymer synthesis, and a modulator of protein interactions.[1] This guide provides an in-depth exploration of its core physicochemical properties, presents validated experimental protocols for its characterization, and offers insights into its handling and application for researchers, scientists, and drug development professionals.
Core Chemical Identity and Structure
This compound is a simple, yet functional, organic salt. Its identity is defined by the glutarate dianion and two sodium counter-ions.
Molecular Structure
In aqueous solution, the salt fully dissociates to yield two sodium cations (Na⁺) and the glutarate dianion (⁻OOC-(CH₂)₃-COO⁻).[1] The three-carbon methylene chain provides flexibility, distinguishing it from shorter (succinate) or longer (adipate) dicarboxylate homologues.
Caption: Ionic association of the this compound molecule.
Chemical Identifiers
Precise identification is critical for regulatory and research documentation.
| Identifier | Value | Source |
| IUPAC Name | disodium;pentanedioate | PubChem[1][2] |
| CAS Number | 13521-83-0 | TCI, SCBT[3][4][5] |
| Molecular Formula | C₅H₆Na₂O₄ | BenchChem, TCI[1][2][3][4][6][7] |
| Molecular Weight | 176.08 g/mol | BenchChem, SCBT[1][2][3][4][6][8] |
| InChI Key | ZUDYLZOBWIAUPC-UHFFFAOYSA-L | PubChem[1][2] |
| Canonical SMILES | C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | PubChem[2] |
| Synonyms | Glutaric Acid Disodium Salt, Sodium Glutarate | SCBT, TCI[4][6][7] |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various experimental systems, from solution chemistry to solid-state formulations.
Summary of Physical Properties
| Property | Value | Remarks & Causality |
| Appearance | White to almost white crystalline powder | The ionic salt lattice results in a crystalline solid at standard conditions.[3][8] |
| Aqueous Solubility | Highly soluble in water | As a salt of a weak acid and strong base, it readily dissociates in polar solvents like water. Its solubility is significantly higher than its parent glutaric acid (639 g/L at 20°C).[1] |
| Organic Solubility | Generally insoluble in non-polar organic solvents | The high polarity of the ionic salt form prevents dissolution in non-polar media like hexanes or toluene.[1] |
| Melting Point | 92 - 99 °C | This value may reflect the loss of hydration water rather than true melting of the anhydrous salt, which is expected to be higher.[1] |
| pKa (Parent Acid) | pKₐ₁ = 4.34, pKₐ₂ = 5.22 (at 25°C) | These values for glutaric acid indicate that an aqueous solution of this compound will be slightly alkaline due to the hydrolysis of the glutarate anion. It has buffering capacity in the pH range of 4-6.[1] |
Experimental Protocols for Characterization
The quality and reliability of research data depend on accurately characterized reagents. The following protocols are foundational for validating the purity and properties of this compound.
Protocol: Purity Determination by Nonaqueous Titration
Rationale: this compound is the salt of a weak acid. Titrating it in a nonaqueous acidic solvent, such as glacial acetic acid, with a strong acid titrant like perchloric acid allows for the sharp and accurate determination of the basic glutarate component. This method is a standard for assaying salts of weak acids.[8]
Methodology:
-
Solvent Preparation: Use glacial acetic acid. If necessary, add a small, calculated amount of acetic anhydride to react with any residual water.
-
Titrant Standardization: Accurately weigh primary standard potassium hydrogen phthalate (KHP), dissolve in glacial acetic acid, and titrate with 0.1 N perchloric acid in acetic acid using crystal violet as an indicator. The endpoint is a color change from violet to blue-green. Calculate the precise normality of the perchloric acid titrant.
-
Sample Analysis: a. Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of glacial acetic acid. Gentle warming may be required. b. Add 2-3 drops of crystal violet indicator. c. Titrate the sample solution with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.
-
Calculation: The purity is calculated based on the stoichiometry of the reaction, where two moles of perchloric acid react with one mole of this compound. Purity (%) = (V × N × M.W.) / (2 × W × 1000) × 100 Where: V = Volume of titrant (mL), N = Normality of titrant, M.W. = Molecular weight of this compound (176.08), W = Weight of sample (g).
Protocol: Water Content Determination by Volumetric Karl Fischer Titration
Rationale: The Karl Fischer (KF) titration is the gold standard for water determination due to its specificity, accuracy, and speed.[9] The method is based on the Bunsen reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent.[10] This protocol ensures that the measured purity of the compound is not artificially lowered by the presence of water.
Caption: Workflow for Karl Fischer water content analysis.
Methodology:
-
Apparatus Setup: Assemble the automatic Karl Fischer titrator. The titration vessel should be protected from atmospheric moisture at all times.[11]
-
Reagent Preparation: a. Fill the titration vessel with a suitable solvent (e.g., anhydrous methanol).[10][12] b. Fill the automatic burette with a one-component volumetric Karl Fischer reagent.
-
Solvent Titration (Pre-titration): Titrate the methanol in the vessel with the KF reagent until a stable, anhydrous endpoint is reached, as determined by the platinum electrode. This removes any residual water from the solvent and the vessel.
-
Titrant Standardization: a. Accurately weigh a quantity of sodium tartrate dihydrate (a primary standard containing a known 15.66% water content) and add it to the vessel.[12] b. Titrate with the KF reagent to the endpoint. c. Calculate the water equivalence factor (F) of the reagent in mg H₂O/mL reagent.[10] F (mg/mL) = (Weight of sodium tartrate (mg) × 0.1566) / Volume of KF reagent (mL)
-
Sample Measurement: a. Without delay, accurately weigh a quantity of this compound expected to contain 5-30 mg of water and quickly transfer it to the conditioned titration vessel.[13] b. Allow the sample to dissolve completely with stirring. c. Titrate with the standardized KF reagent to the electrometric endpoint.
-
Calculation: Water Content (%) = (Volume of KF reagent consumed (mL) × F (mg/mL)) / (Weight of sample (mg)) × 100
Applications in Research and Drug Development
The physicochemical properties of this compound make it a valuable tool in several scientific domains:
-
Biochemical Buffers: While not in the physiological range, it is useful for specific enzymatic assays that require a pH between 4.0 and 6.0.[1]
-
Polymer Chemistry: It serves as a monomer for synthesizing biodegradable polyesters and polyanhydrides, where the five-carbon backbone influences the physical properties and degradation kinetics of the resulting polymer.[1]
-
Proteomics: In some contexts, it can act as a mild chaotropic agent, disrupting non-covalent protein-protein interactions, although this application is less common than its use as a buffer.[1]
-
Drug Formulation: The solubility of active pharmaceutical ingredients (APIs) can be significantly altered by forming salts. Studies have shown that dicarboxylic acids like glutaric acid can enhance the solubility of poorly soluble drugs.[14]
Safety and Handling
-
Hazard Classification: According to aggregated data from the European Chemicals Agency (ECHA), this compound is not classified as a hazardous substance.[2] It is generally considered safe to handle under standard laboratory conditions.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and gloves, should be worn during handling.[15][16]
-
Storage: The compound is hygroscopic.[15] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place to prevent moisture absorption, which can affect its measured molecular weight and purity.[8][15]
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An In-depth Technical Guide to the Synthesis and Purification of Disodium Glutarate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disodium glutarate, the sodium salt of glutaric acid, is a versatile dicarboxylic acid derivative.[1] Its utility spans various applications, including its use as a buffering agent, a component in the synthesis of biodegradable polymers, and a modulator of cellular metabolism.[1] The synthesis of high-purity this compound is paramount for these applications, demanding a thorough understanding of the underlying chemical reactions and purification strategies. This guide provides the necessary theoretical foundation and practical instruction for laboratory-scale synthesis and purification of this important compound.
The Chemistry of Synthesis: A Neutralization Reaction
The most direct and common method for synthesizing this compound is through the acid-base neutralization reaction between glutaric acid and sodium hydroxide.[2][3][4][5] This reaction is a straightforward proton transfer process where the two carboxylic acid groups of glutaric acid donate their protons to the hydroxide ions from sodium hydroxide, forming water and the disodium salt.
The balanced chemical equation for this reaction is:
C₃H₆(COOH)₂ + 2NaOH → Na₂C₅H₆O₄ + 2H₂O[2]
Key Mechanistic Considerations:
-
Stoichiometry: The reaction requires a 1:2 molar ratio of glutaric acid to sodium hydroxide to ensure the complete deprotonation of both carboxylic acid groups.[2][6] Careful control of stoichiometry is crucial to avoid the formation of monosodium glutarate or the presence of unreacted starting materials in the final product.
-
Reaction Kinetics: This neutralization reaction is typically rapid and exothermic. The dropwise addition of the sodium hydroxide solution to the glutaric acid solution helps to control the temperature of the reaction mixture.
-
pH Monitoring: Continuous monitoring of the pH is essential to determine the endpoint of the reaction. The target pH for the final solution should be approximately 7.0, indicating complete neutralization.[1]
Experimental Protocol: Laboratory-Scale Synthesis
This section details a robust, step-by-step protocol for the synthesis of high-purity this compound.
Materials and Equipment:
-
Glutaric Acid (C₅H₈O₄, MW: 132.12 g/mol )
-
Sodium Hydroxide (NaOH, MW: 40.00 g/mol )
-
Deionized Water
-
Ethanol (95% or absolute)
-
Magnetic stirrer and stir bar
-
Round-bottom flask (250 mL)
-
Beakers
-
Graduated cylinders
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
Vacuum oven
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of high-purity this compound.
Step-by-Step Procedure:
-
Dissolution of Glutaric Acid: In a 250 mL round-bottom flask, dissolve 13.21 g (0.1 mol) of glutaric acid in 100 mL of deionized water with magnetic stirring.[1] Glutaric acid is highly soluble in water.[7][8]
-
Preparation of Sodium Hydroxide Solution: Prepare a solution of 8.00 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic; allow the solution to cool to room temperature before use.
-
Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirred glutaric acid solution at room temperature.[1] Monitor the pH of the reaction mixture. The addition should continue until a stable pH of approximately 7.0 is reached.
-
Concentration: Reduce the volume of the resulting solution to approximately 50 mL using a rotary evaporator. This step increases the concentration of the this compound, facilitating subsequent crystallization.
-
Crystallization: Transfer the concentrated solution to a beaker. Slowly add 100 mL of ethanol while stirring to induce crystallization.[1] this compound is sparingly soluble in ethanol, which promotes its precipitation out of the aqueous solution. Cool the mixture in an ice bath for 1-2 hours to maximize the yield of crystals.
-
Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with two 20 mL portions of cold ethanol to remove any remaining impurities.[1]
-
Drying: Dry the purified this compound in a vacuum oven at 60-70°C until a constant weight is achieved.[1] The final product should be a white to off-white crystalline powder.[1]
Purification Strategies: Achieving High Purity
For many applications in drug development and sensitive biochemical assays, the purity of this compound is of utmost importance. The following section discusses common purification techniques.
Recrystallization:
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent system at different temperatures.
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of ethanol and water is often effective.[1]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol/water.
-
Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
Salting Out:
Salting out is a purification method that involves adding a highly soluble salt to a solution to decrease the solubility of the desired compound, thereby causing it to precipitate.[9] While less common for simple salts like this compound, it can be an effective technique in certain contexts.
Comparison of Purification Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varying temperatures. | High purity achievable, removes a wide range of impurities. | Can be time-consuming, potential for product loss in the mother liquor. |
| Salting Out | Decreased solubility due to the addition of a salt.[9] | Can be rapid, useful for compounds highly soluble in the initial solvent. | Introduces another salt into the system, may not be as effective for all impurities. |
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Analytical Techniques for Characterization:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity of the compound.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule, confirming the presence of the carboxylate groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to assess purity and identify volatile impurities.[11] |
| Elemental Analysis | Determines the elemental composition (C, H, Na, O) of the compound, confirming the empirical formula. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
Purity Assessment Diagram:
Caption: A multi-technique approach for the comprehensive characterization and purity assessment of synthesized this compound.
Applications in Research and Development
High-purity this compound is a valuable tool in various scientific disciplines.
-
Biochemical Buffering: Due to the two pKa values of its parent acid, glutaric acid (pKa₁ ≈ 4.34, pKa₂ ≈ 5.22), this compound can serve as a buffering agent in the pH range of approximately 3.3 to 6.2.[1] This makes it suitable for biochemical assays that require stable pH conditions in this slightly acidic range.
-
Polymer Synthesis: Glutaric acid and its derivatives are used in the production of polymers such as polyester polyols and polyamides.[7] The five-carbon backbone of the glutarate moiety can influence the physical properties of these polymers.
-
Drug Development: Dicarboxylates like glutarate are being investigated for their potential roles in cellular metabolism and as components of drug delivery systems.[1]
Conclusion
The synthesis of this compound via the neutralization of glutaric acid is a reliable and scalable method. Achieving high purity, however, requires careful attention to stoichiometry, reaction conditions, and the implementation of appropriate purification techniques such as recrystallization. The comprehensive characterization of the final product using a range of analytical methods is essential to ensure its suitability for demanding applications in research and drug development. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and purify high-quality this compound.
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Disodium glutarate CAS number 13521-83-0
An In-Depth Technical Guide to Disodium Glutarate (CAS: 13521-83-0) for Advanced Research Applications
Introduction
This compound (CAS Number 13521-83-0), the sodium salt of the five-carbon dicarboxylic acid, glutaric acid, is a highly versatile and water-soluble compound that has garnered significant interest in biochemical, pharmaceutical, and materials science research.[1] While seemingly a simple molecule, its utility extends from a fundamental laboratory reagent to a sophisticated modulator of biological systems and a building block for novel polymers. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, mechanisms of action, and key applications, grounded in established scientific principles.
Core Physicochemical Properties
This compound presents as a white crystalline powder and is characterized by its high solubility in water, a direct consequence of its ionic nature.[1] In contrast, it is generally insoluble in non-polar organic solvents.[1] The molecule's properties are primarily dictated by the glutarate dianion (⁻OOC-(CH₂)₃-COO⁻), which provides it with buffering capabilities and the ability to engage in specific ionic interactions.[1]
| Property | Value | Source(s) |
| CAS Number | 13521-83-0 | [2][3][4] |
| Molecular Formula | C₅H₆Na₂O₄ | [2][5] |
| Molecular Weight | 176.08 g/mol | [2][3] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Purity | Typically >99.0% | [2] |
| Solubility | Highly soluble in water | [1] |
| IUPAC Name | disodium pentanedioate | [4][6] |
| Synonyms | Glutaric Acid Disodium Salt, Sodium Glutarate | [3][6][7] |
Mechanisms of Action and Key Scientific Applications
The utility of this compound in research is multifaceted, stemming from several distinct chemical properties. Its primary roles can be categorized as a chaotropic agent, a buffering agent, and a metabolic modulator.
This compound as a Chaotropic Agent
A key application, particularly in proteomics and biochemistry, is its function as a chaotropic agent.[1][8] Chaotropes are substances that disrupt the highly ordered hydrogen-bonding network of water. This disruption weakens the hydrophobic effect, a primary force driving protein folding and the assembly of macromolecular complexes.[1]
Causality of Chaotropic Effect: In solution, this compound dissociates into two sodium cations (Na⁺) and a glutarate dianion. The dicarboxylate glutarate ion is effective at disrupting water structure, thereby interfering with non-covalent interactions such as hydrogen bonds and electrostatic interactions that stabilize proteins.[1][8] This leads to the unfolding of proteins or the dissociation of protein-protein interactions, typically at concentrations ranging from 10 to 100 mM.[8] This mechanism is crucial for studying protein complexes, performing protein purification, and modulating enzymatic activity.[8]
Caption: Mechanism of this compound as a chaotropic agent.
Application as a Buffering Agent
The dicarboxylic nature of the parent glutaric acid imparts excellent buffering capacity to this compound solutions. Glutaric acid has two pKₐ values (approximately 4.34 and 5.22), which means it can effectively buffer solutions in the slightly acidic pH range of roughly 3.3 to 6.2.[1] This property is invaluable for a wide range of biochemical and enzymatic assays that require stable pH conditions for optimal activity and reproducibility.[1]
Caption: Buffering equilibrium of glutarate species in solution.
Role in Drug Development and Metabolic Research
This compound and its parent acid are gaining traction in pharmaceutical sciences and metabolic studies.
-
Drug Formulation: Glutaric acid has been successfully used as a co-former in pharmaceutical cocrystallization, a technique to enhance the solubility and dissolution profiles of poorly water-soluble active pharmaceutical ingredients (APIs).[9] By forming cocrystals, glutaric acid can improve the bioavailability of drugs, a critical factor in oral dosage form design.[9]
-
Biomaterial Synthesis: It serves as a monomer for the synthesis of biodegradable polymers like polyesters and polyanhydrides.[1] The glutarate moiety within the polymer backbone influences critical properties such as degradation rate and mechanical strength, making it a valuable component for creating materials for drug delivery and tissue engineering.[1]
-
Metabolic Modulation: As a five-carbon dicarboxylate, glutarate is structurally related to key metabolites in central carbon metabolism, such as α-ketoglutarate. This has led to investigations into its potential to modulate cellular metabolism and mitochondrial function.[8] For instance, research has explored its role as a precursor for generating metabolites in pathway studies.[1]
Experimental Protocol: Chaotropic Disruption of Protein-Protein Interactions
This protocol provides a validated workflow for using this compound to gently disrupt protein complexes for downstream analysis, such as co-immunoprecipitation (Co-IP) followed by Western blotting.
Objective: To determine if Protein X and Protein Y interact by using this compound to elute the complex from an antibody-bead matrix, thereby preserving the primary antibody for reuse.
Methodology:
-
Cell Lysis: Lyse cells expressing tagged Protein X using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation (IP):
-
Incubate the clarified cell lysate with an antibody specific to the tag on Protein X for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binding proteins.
-
-
Chaotropic Elution:
-
After the final wash, resuspend the beads in an elution buffer containing 50-100 mM this compound in a neutral buffer (e.g., 20 mM HEPES, pH 7.4).
-
Rationale: The glutarate solution will disrupt the non-covalent interactions between Protein X and Protein Y, as well as the antibody-antigen interaction, releasing the entire complex into the supernatant. This is a milder alternative to boiling in SDS-PAGE sample buffer.
-
Incubate for 10-15 minutes at room temperature with gentle agitation.
-
-
Analysis:
-
Pellet the beads and carefully collect the supernatant (the eluate).
-
Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by Western blotting using antibodies against Protein X and Protein Y.
-
Caption: Experimental workflow for Co-IP using glutarate elution.
Synthesis and Safety
Synthesis: this compound is typically synthesized through a straightforward acid-base neutralization reaction of glutaric acid with a stoichiometric amount of sodium hydroxide in an aqueous solution.[8]
Safety and Handling: this compound is generally not classified as a hazardous substance.[6][10] However, standard laboratory safety practices should always be observed.
-
Handling: Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound can be hygroscopic.[10]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined physicochemical properties enable its use as a reliable buffering agent, while its chaotropic nature provides a nuanced method for probing and manipulating the intricate world of protein interactions. Furthermore, its emergence as a building block for advanced biomaterials and its relevance to metabolic pathways underscore its growing importance in pharmaceutical and biomedical innovation. A thorough understanding of its mechanisms and applications allows scientists to leverage this simple salt for complex scientific discovery.
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Glutaric acid disodium salt molecular weight
An In-Depth Technical Guide to Disodium Glutarate: Physicochemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
This compound, the sodium salt of the dicarboxylic acid glutaric acid, is a highly versatile and water-soluble compound that has garnered significant interest in biochemical and pharmaceutical research. While its fundamental properties, such as molecular weight, are foundational, its true value lies in its diverse applications. These range from serving as a non-interfering biological buffer to its role as a monomer in the synthesis of advanced biodegradable polymers.[1] For drug development professionals, its utility in forming cocrystals to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) represents a critical application.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details robust protocols for its synthesis and analytical validation, and explores its key applications, offering researchers and scientists a practical and authoritative resource.
Core Physicochemical Properties
The identity, purity, and behavior of a chemical reagent are defined by its physicochemical properties. For this compound, these attributes are crucial for its application in sensitive experimental systems. The compound is typically a white, crystalline powder that is highly soluble in water.[1] Its properties are primarily dictated by the glutarate dianion in solution.
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆Na₂O₄ | [4][5][6] |
| Molecular Weight | 176.08 g/mol | [4][5][6][7] |
| CAS Number | 13521-83-0 | [4][5][7] |
| IUPAC Name | disodium;pentanedioate | [1][4] |
| Synonyms | This compound, Sodium glutarate | [1][4][5] |
| Parent Acid | Glutaric Acid (CAS: 110-94-1) | [4] |
| Parent Acid MW | 132.11 g/mol | [1] |
| Melting Point | 97.5-98 °C (for parent acid) | [7][8] |
| Boiling Point | 302.9 °C (at 760 mmHg, predicted) | [5][7] |
| Density | 1.316 g/cm³ (predicted) | [5][7] |
| Aqueous Solubility | Highly soluble. Parent acid is 639 g/L at 20°C. | [1] |
Synthesis and Purification Protocol
The synthesis of high-purity this compound is a straightforward acid-base neutralization reaction. The quality of the final product is contingent upon the purity of the starting materials and the rigor of the purification process.
Rationale for Method Selection
Direct neutralization of glutaric acid with sodium hydroxide is the most efficient and atom-economical method. Using a high-purity, crystalline starting acid and a standardized base solution ensures a predictable stoichiometric reaction. The choice of ethanol for precipitation is based on the high solubility of this compound in water and its relative insolubility in lower-polarity organic solvents, allowing for effective isolation and removal of more soluble impurities.
Synthesis Workflow Diagram
The following diagram outlines the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reagent Preparation : Weigh 13.21 g (0.10 mol) of high-purity glutaric acid (MW: 132.11 g/mol ). Prepare a 2.0 M solution of sodium hydroxide (NaOH).
-
Dissolution : In a 250 mL beaker, dissolve the glutaric acid in approximately 50 mL of deionized water with gentle stirring.
-
Neutralization : Slowly add the 2.0 M NaOH solution dropwise to the glutaric acid solution. Monitor the pH of the mixture continuously with a calibrated pH meter. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. Continue addition until a stable pH of 7.0 ± 0.2 is reached. This should require approximately 100 mL of the NaOH solution for the dicarboxylic acid.
-
Concentration : Transfer the resulting clear solution to a round-bottom flask and reduce the volume to approximately 30-40 mL using a rotary evaporator. This increases the concentration of the salt, facilitating precipitation.
-
Precipitation : Slowly pour the concentrated aqueous solution into a beaker containing 200 mL of ice-cold absolute ethanol with vigorous stirring. A white precipitate of this compound will form immediately.
-
Isolation : Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the white solid using a Büchner funnel and vacuum filtration. Wash the solid twice with 20 mL portions of cold ethanol to remove any residual water and impurities.
-
Drying : Transfer the filter cake to a vacuum oven and dry at 60°C overnight or until a constant weight is achieved. The expected yield is approximately 17.6 g (quantitative).
Analytical Characterization and Quality Control
To ensure the synthesized material meets the required standards for research and pharmaceutical applications, a series of analytical tests must be performed. This self-validating system confirms identity, purity, and consistency.
Rationale for Analytical Choices
A multi-pronged approach to characterization provides a comprehensive quality profile.
-
HPLC with UV detection is a robust and widely used method for determining the purity of non-volatile organic molecules. It can effectively separate the glutarate from potential starting material or by-products.[9]
-
¹H-NMR Spectroscopy provides unequivocal structural confirmation by analyzing the chemical environment of the protons in the molecule.[10][11]
-
FTIR Spectroscopy confirms the presence of key functional groups (specifically the carboxylate anion) and serves as a reliable fingerprint of the compound.
Analytical Workflow Diagram
Caption: Quality control workflow for this compound.
Protocol: Purity Determination by HPLC
-
Mobile Phase Preparation : Prepare a mobile phase consisting of a suitable buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and acetonitrile.
-
Standard and Sample Preparation :
-
Accurately weigh and dissolve this compound in deionized water to create a stock solution of 1 mg/mL.
-
Prepare a series of dilutions for a calibration curve if quantitative analysis is needed. For purity assessment, a single injection is sufficient.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase : Isocratic or gradient elution, for example, 95:5 Buffer:Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 210 nm (where the carboxylate group has some absorbance).
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Run the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak corresponding to glutarate. The purity is expressed as (Area of Main Peak / Total Area of All Peaks) x 100. A purity of ≥99.0% is typically required for most research applications.
-
Key Applications in Research and Pharmaceutical Development
The utility of this compound extends across several scientific domains due to its defined chemical nature.
-
Biochemical Buffering Agent : In enzymatic assays or cell-free protein synthesis systems, phosphate ions from common buffers can interfere by acting as an inhibitor or substrate. This compound provides buffering capacity in a physiologically relevant range without this interference.[1]
-
Monomer for Biodegradable Polymers : The dicarboxylate structure makes this compound a valuable building block for synthesizing biodegradable polyesters and polyanhydrides. These polymers are critical in the development of advanced drug delivery systems and tissue engineering scaffolds, where the glutarate moiety influences degradation rates and mechanical properties.[1]
-
Cocrystal Former for Bioavailability Enhancement : Perhaps its most impactful application in drug development is its use as a "cocrystal former." Many promising API candidates fail due to poor aqueous solubility, leading to low oral bioavailability.[2] By co-crystallizing a non-ionizable or poorly salt-forming API with glutaric acid (often introduced as its salt), a new crystalline solid form with dramatically improved dissolution properties can be created. In one study, a glutaric acid cocrystal increased the aqueous dissolution rate of an API by 18-fold and tripled the plasma concentration in preclinical models.[2][3] This technique provides a powerful tool to rescue and advance otherwise challenging drug candidates.[3]
-
Metabolic Research : Glutaric acid is a naturally occurring metabolite in the breakdown of amino acids like lysine and tryptophan.[8] Genetic defects in this pathway lead to glutaric aciduria, a serious metabolic disorder.[8] While the disodium salt is a laboratory reagent, it serves as a stable and soluble source of the glutarate anion for studying these metabolic pathways and developing diagnostic standards.
Safety, Handling, and Storage
This compound is generally considered to have a low hazard profile and does not meet GHS hazard criteria according to multiple reports.[4] However, as with all laboratory chemicals, prudent safety practices are essential.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields and nitrile gloves.[12]
-
Handling : Avoid generating dust.[12] Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] The compound is hygroscopic and should be protected from moisture.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
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The Central Role of Glutarate in Metabolic Networks: A Technical Guide for Researchers
Abstract
Glutarate, a five-carbon dicarboxylic acid, has long been recognized as a key intermediate in the catabolism of the essential amino acids L-lysine and L-tryptophan. However, emerging research is expanding our understanding of glutarate's role beyond a mere metabolic byproduct. This in-depth technical guide provides a comprehensive overview of the natural occurrence of glutarate in metabolic pathways, its biosynthesis and degradation, and its evolving significance in cellular regulation, immunology, and disease. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their knowledge of glutarate metabolism and its analytical determination. We will explore the enzymatic machinery governing glutarate homeostasis, delve into the pathophysiology of its dysregulation, and provide detailed protocols for its quantification in biological matrices.
Introduction: Glutarate as a Metabolic Crossroads
Glutarate, and its activated form glutaryl-CoA, occupy a pivotal position at the intersection of amino acid catabolism and central carbon metabolism. Primarily generated during the breakdown of L-lysine, L-hydroxylysine, and L-tryptophan, the metabolic fate of glutarate is intrinsically linked to mitochondrial function and energy production. While traditionally viewed as an intermediary metabolite destined for oxidation, recent studies have unveiled more nuanced roles for glutarate as a signaling molecule and a modulator of cellular processes, particularly in the immune system.
This guide will navigate the intricate pathways of glutarate metabolism, from its formation to its ultimate conversion into acetyl-CoA. We will also address the clinical significance of glutarate, most notably in the context of the inherited metabolic disorder, glutaric aciduria type 1. Furthermore, this document will serve as a practical resource by providing detailed, validated methodologies for the extraction, derivatization, and quantification of glutarate and its related metabolites in various biological samples.
Biosynthesis of Glutarate: More Than Just Amino Acid Breakdown
While the degradation of L-lysine and L-tryptophan remains the principal source of glutarate in mammals, other biosynthetic routes exist, particularly in microorganisms. Understanding these pathways is crucial for both comprehending the full scope of glutarate's metabolic integration and for biotechnological applications aimed at its production.
The Lysine and Tryptophan Degradation Pathway: The Canonical Route
In mammalian mitochondria, the catabolism of L-lysine and L-tryptophan converges on the formation of glutaryl-CoA. This multi-step enzymatic cascade is the primary source of endogenous glutarate.
The key steps leading to the formation of glutaryl-CoA are:
-
Conversion to α-Ketoadipate: Lysine and tryptophan are catabolized through separate initial steps to a common intermediate, α-ketoadipate.
-
Oxidative Decarboxylation: The 2-oxoadipate dehydrogenase complex, which shares components with the 2-oxoglutarate dehydrogenase complex of the TCA cycle, catalyzes the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA.[1]
Glutaryl-CoA can then be hydrolyzed to glutarate, although the majority is further metabolized as described in the degradation section.
Alternative Biosynthetic Pathways in Microorganisms
Bacteria and yeast have evolved diverse metabolic strategies, including alternative routes for glutarate synthesis. These pathways are of significant interest for the bio-based production of this platform chemical.
-
From α-Ketoglutarate: Some bacteria can synthesize glutarate from the TCA cycle intermediate α-ketoglutarate through a series of reduction and dehydration steps.[2]
-
Via the Cadaverine Pathway: Engineered microorganisms can produce glutarate from lysine via cadaverine, involving enzymes such as lysine decarboxylase.[3]
-
Reductive Carboxylation of Succinate: In certain anaerobic bacteria, α-ketoglutarate can be synthesized by the reductive carboxylation of succinate, which can then be a precursor to glutarate.[4]
These microbial pathways highlight the metabolic plasticity surrounding glutarate and offer avenues for its biotechnological production from renewable feedstocks.
Degradation of Glutarate: The Glutaryl-CoA Dehydrogenase Axis
The catabolism of glutarate is a critical mitochondrial process that channels the carbon skeletons of lysine and tryptophan into the tricarboxylic acid (TCA) cycle for energy production. The central enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH).
The degradation pathway can be summarized as follows:
-
Activation to Glutaryl-CoA: Glutarate is first activated to its coenzyme A thioester, glutaryl-CoA.
-
Oxidative Decarboxylation by GCDH: Glutaryl-CoA dehydrogenase, a flavoprotein located in the mitochondrial matrix, catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO2.[5][6] This is a critical and often rate-limiting step.
-
Further Metabolism: Crotonyl-CoA is then further metabolized through the β-oxidation pathway to ultimately yield two molecules of acetyl-CoA, which can enter the TCA cycle.
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Disodium Glutarate: A Multifaceted Regulator of Core Cellular Processes
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Buffer
Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid, glutaric acid, is a compound familiar to many researchers as a component in buffer systems or as a chaotropic agent in proteomics.[1] However, its significance extends far deeper into the fundamental workings of the cell. In its dissociated form, the glutarate anion is an endogenous metabolite, an intermediate in the catabolism of the amino acids lysine and tryptophan.[2] Emerging research has unveiled its role not merely as a metabolic byproduct, but as an active signaling molecule and a potent modulator of cellular energetics and epigenetic pathways.[1][3]
This technical guide provides an in-depth exploration of the mechanisms of action of glutarate in cellular processes. We will move beyond its common applications to dissect its core biochemical functions, from its metabolic origins to its influence on enzymatic activity and gene regulation. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to investigate and leverage the complex biology of this versatile molecule.
Part 1: The Metabolic Nexus - Glutarate in Amino Acid Catabolism
Glutarate is not an isolated molecule within the cell; it is an integral part of the metabolic network. Its primary endogenous source is the degradation pathway of lysine and tryptophan.[2] Understanding this origin is critical to appreciating the context in which glutarate exerts its effects, particularly in pathophysiological conditions like glutaric aciduria, where defects in this pathway lead to toxic accumulation.[4][5]
The pathway involves several enzymatic steps, culminating in the formation of glutaryl-CoA. The deficiency of the enzyme glutaryl-CoA dehydrogenase is the cause of glutaric aciduria type I, leading to the buildup of glutaric acid (glutarate) and related metabolites.[4][5]
Caption: Metabolic origin of glutarate from amino acid catabolism.
Part 2: Core Mechanism I - Disruption of Cellular Energetics via Post-Translational Modification
One of the most profound mechanisms by which glutarate influences cellular function is through the post-translational modification of key metabolic enzymes. Recent studies have identified that glutarate can be covalently attached to lysine residues on proteins, a process termed "glutarylation." This modification directly impacts the pyruvate dehydrogenase complex (PDHc), a critical gatekeeper of mitochondrial metabolism that converts pyruvate into acetyl-CoA for entry into the Krebs cycle.[1][6]
Glutarylation of the PDH E2 subunit disrupts its lipoylation, a necessary modification for its catalytic activity.[3] This disruption effectively throttles PDHc activity, leading to a bottleneck in glucose oxidation and a significant shift in cellular energy metabolism. This mechanism is particularly relevant in modulating immune cell function, where metabolic reprogramming is essential for activation and effector functions.[1][3]
Caption: Mechanism of PDH complex inhibition by glutarate.
Experimental Protocol: Assessing PDHc Activity
To quantify the inhibitory effect of this compound on PDHc, a well-established method involves measuring the rate of NADH production in isolated mitochondria or cell lysates.
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., HeLa, CD8+ T cells) or tissue homogenates using differential centrifugation.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing pyruvate, CoA, and NAD+.
-
Treatment: Pre-incubate isolated mitochondria or cell lysates with varying concentrations of this compound (e.g., 0-10 mM) for a specified time (e.g., 30 minutes).
-
Initiation of Reaction: Add the mitochondrial suspension to the reaction buffer to start the reaction.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of this increase is proportional to PDHc activity.
-
Data Analysis: Plot the rate of NADH production against the concentration of this compound to determine the inhibitory profile and calculate the IC50 value if applicable.
Part 3: Core Mechanism II - Competitive Inhibition of α-Ketoglutarate-Dependent Dioxygenases
Glutarate shares structural similarity with α-ketoglutarate (αKG), a crucial cofactor for a large family of dioxygenase enzymes.[7] These enzymes play vital roles in epigenetic regulation (e.g., TET enzymes involved in DNA demethylation, histone demethylases) and cellular signaling (e.g., prolyl hydroxylases that regulate HIF-1α stability).[3][8]
By acting as a competitive inhibitor, glutarate can occupy the αKG binding site on these enzymes, thereby blocking their catalytic activity.[1][3] This inhibition can have widespread consequences. For instance, inhibiting TET enzymes can alter the DNA methylation landscape, while inhibiting prolyl hydroxylases can stabilize the hypoxia-inducible factor (HIF-1α), reprogramming cellular metabolism towards glycolysis.[3] This mechanism is a cornerstone of glutarate's ability to regulate T-cell differentiation and function.[1][9]
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Role of Disodium glutarate in the Krebs cycle
An In-Depth Technical Guide to the Role of Disodium Glutarate in the Krebs Cycle
Executive Summary
The Krebs cycle, or tricarboxylic acid (TCA) cycle, represents a central hub of cellular metabolism, essential for energy production and biosynthetic precursor supply.[1][2] this compound, the water-soluble salt of glutaric acid, does not participate directly as an intermediate in the canonical Krebs cycle.[3] Instead, its role is defined by its metabolic conversion into bona fide Krebs cycle intermediates, a process of significant interest in both normal physiology and pathophysiology. This guide elucidates the metabolic pathways that connect glutarate to the Krebs cycle, explores the profound consequences of their dysregulation in inherited metabolic disorders, and provides detailed experimental protocols for researchers investigating this metabolic interface. Understanding this connection is paramount for developing therapeutic strategies for conditions such as Glutaric Aciduria, where the accumulation of glutarate and its derivatives leads to severe neurological damage by disrupting Krebs cycle function.[4][5]
Part 1: Foundational Concepts
The Krebs Cycle: The Hub of Cellular Metabolism
The Krebs cycle is a series of eight enzymatic reactions occurring in the mitochondrial matrix that orchestrates the complete oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide.[2][6] Its primary outputs are the reduced coenzymes NADH and FADH₂, which are subsequently used by the electron transport chain to generate the bulk of cellular ATP.[7] Beyond its catabolic role, the cycle's intermediates—including citrate, α-ketoglutarate, succinyl-CoA, and oxaloacetate—serve as critical precursors for the biosynthesis of amino acids, fatty acids, and heme.[1][8] The integrity and regulation of this cycle are therefore fundamental to cellular homeostasis.
This compound: Chemical Properties and Biological Context
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[3] In aqueous solutions at physiological pH, it fully dissociates to yield two sodium ions and the glutarate dianion. It is this glutarate anion that serves as the substrate for metabolic enzymes. While not a direct participant, its carbon skeleton can be assimilated into the Krebs cycle through specific catabolic pathways.
Part 2: The Metabolic Interface between Glutarate and the Krebs Cycle
Glutarate's entry into central carbon metabolism is not direct but occurs via its conversion into either Acetyl-CoA or the Krebs cycle intermediate α-ketoglutarate.
Primary Catabolic Pathway: Conversion to Acetyl-CoA
In mammals, glutarate metabolism is primarily understood through the catabolic pathways of L-lysine and L-tryptophan, which converge on the formation of glutaryl-CoA.[9] Glutarate itself is first activated to glutaryl-CoA. The key enzyme in this pathway is Glutaryl-CoA Dehydrogenase (GCDH) , a mitochondrial flavoprotein.[10] GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[9][11] Crotonyl-CoA is then further metabolized through several steps to yield two molecules of acetyl-CoA, which can then enter the Krebs cycle.[11]
Caption: The primary catabolic pathway of glutarate to acetyl-CoA.
Alternative Anaplerotic Pathway: Conversion to α-Ketoglutarate
Research in microorganisms like Pseudomonas putida has revealed an alternative pathway that serves an anaplerotic function—replenishing Krebs cycle intermediates.[11] In this pathway, glutarate is directly converted into the Krebs cycle intermediate α-ketoglutarate (α-KG). This conversion involves two key steps:
-
Hydroxylation: A Fe²⁺/2-KG-dependent glutarate hydroxylase (CsiD) converts glutarate into L-2-hydroxyglutarate (L-2-HG).[11]
-
Oxidation: An L-2-HG oxidase (LhgO) catalyzes the conversion of L-2-HG into α-KG, which directly enters the Krebs cycle.[11]
This pathway highlights that glutarate can be both a ketogenic precursor (forming acetyl-CoA) and a glucogenic/anaplerotic precursor (forming α-KG).
Caption: Anaplerotic pathway converting glutarate to α-ketoglutarate.
Pathophysiological Implications: Glutaric Aciduria and Krebs Cycle Dysfunction
The clinical relevance of glutarate metabolism is starkly illustrated by Glutaric Aciduria Type 1 (GA1) , an autosomal recessive disorder caused by mutations in the GCDH gene.[10][12] The deficient GCDH activity leads to the accumulation of glutaryl-CoA and its metabolic byproducts, glutaric acid and 3-hydroxyglutaric acid, particularly in the brain.[5][13] This accumulation is neurotoxic and precipitates acute encephalopathic crises, leading to irreversible striatal damage.[4]
The toxicity mechanisms are directly linked to the Krebs cycle:
-
Enzyme Inhibition: Accumulated glutaryl-CoA acts as an inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) , a critical, rate-limiting enzyme within the Krebs cycle.[4] This inhibition creates a metabolic bottleneck, impairing mitochondrial energy production.
-
Transport Interference: Elevated levels of glutaric acid and 3-hydroxyglutaric acid competitively inhibit the transport of succinate, another Krebs cycle intermediate, between astrocytes and neurons.[14] This disrupts the crucial metabolic cross-talk required for neuronal energy homeostasis.
These effects highlight a critical concept for drug development: GA1 is not merely a disease of metabolite accumulation but a disorder of profound secondary mitochondrial dysfunction centered on the Krebs cycle.
| Metabolite | Affected Krebs Cycle Component | Mechanism of Disruption | Reference |
| Glutaryl-CoA | α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Uncompetitive Inhibition | [4] |
| Glutaric Acid | Succinate Transport (Astrocyte-Neuron) | Competitive Inhibition of Dicarboxylate Transporters | [14] |
| 3-Hydroxyglutaric Acid | Succinate Transport (Astrocyte-Neuron) | Competitive Inhibition of Dicarboxylate Transporters | [14] |
| Table 1: Disruption of Krebs Cycle Function by Accumulated Metabolites in Glutaric Aciduria Type 1. |
Part 3: Experimental Methodologies for Elucidating the Glutarate-Krebs Cycle Axis
Rationale for Experimental Design
To effectively study the interplay between glutarate and the Krebs cycle, a multi-faceted approach is required. The choice of methodology depends on the specific question being addressed. For quantifying the rate of glutarate entry and its downstream fate, Metabolic Flux Analysis (MFA) using stable isotopes is the gold standard.[15] To investigate specific molecular mechanisms, such as enzyme inhibition, targeted in vitro kinetic assays are essential. For real-time analysis in intact systems, advanced techniques like hyperpolarized magnetic resonance spectroscopy offer unparalleled temporal resolution.[16]
Protocol: Isotope Tracing and Metabolic Flux Analysis (MFA)
This protocol outlines a general workflow for tracing the metabolism of ¹³C-labeled glutarate into Krebs cycle intermediates in cultured cells.
Objective: To quantify the flux of glutarate into the Krebs cycle.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., primary astrocytes, neuronal cell lines, or patient-derived fibroblasts) and grow to ~80% confluency.
-
Tracer Introduction: Replace standard culture medium with a medium containing a known concentration of uniformly ¹³C-labeled this compound (U-¹³C₅-glutarate).
-
Time-Course Incubation: Incubate cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture both initial entry and steady-state labeling.
-
Metabolite Quenching & Extraction:
-
Aspirate the medium rapidly.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water) to the plate.
-
Scrape the cells and collect the lysate. Centrifuge to pellet debris.
-
-
Sample Analysis:
-
Dry the supernatant (metabolite extract) under a stream of nitrogen.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites (e.g., using MTBSTFA) to make them volatile.[17]
-
Analyze samples via GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the mass isotopologue distributions of Krebs cycle intermediates (citrate, α-ketoglutarate, succinate, etc.).
-
-
Flux Calculation: Use the measured mass isotopologue distributions and a stoichiometric model of cellular metabolism to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).[15][18]
Caption: Workflow for Metabolic Flux Analysis using ¹³C-Glutarate.
Protocol: In Vitro Enzyme Kinetics Assay
Objective: To measure the inhibitory effect of glutaryl-CoA on α-ketoglutarate dehydrogenase complex (KGDHC) activity.
Causality: This assay directly tests the hypothesis that glutaryl-CoA accumulation in GA1 inhibits a key Krebs cycle enzyme, providing a direct mechanistic link between the primary defect and secondary energy failure.[4]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, with MgCl₂ and thiamine pyrophosphate).
-
Prepare stock solutions of substrates and cofactors: α-ketoglutarate, Coenzyme A (CoA), and NAD⁺.
-
Prepare a stock solution of the inhibitor, glutaryl-CoA.
-
Prepare a solution of purified KGDHC enzyme.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, set up reaction mixtures. Include:
-
Control Wells: Reaction buffer, KGDHC, α-ketoglutarate, CoA, and NAD⁺.
-
Inhibitor Wells: Same as control, but with varying concentrations of glutaryl-CoA.
-
Blank Wells: Reaction mixture without the enzyme to control for non-enzymatic NAD⁺ reduction.
-
-
-
Kinetic Measurement:
-
Initiate the reaction by adding the KGDHC enzyme to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic readings.
-
Monitor the increase in absorbance at 340 nm over time. This measures the rate of NAD⁺ reduction to NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition from the linear phase of the absorbance curve.
-
Plot the reaction velocity against the glutaryl-CoA concentration to determine the inhibitory constant (Ki).
-
Part 4: Conclusion and Future Directions
This compound is not a constituent of the Krebs cycle but serves as a potent modulator of its function through metabolic conversion and, in pathological states, through the inhibitory action of its derivatives. The catabolism of glutarate to acetyl-CoA or its anaplerotic conversion to α-ketoglutarate integrates its carbon backbone into central metabolism. The severe neurological consequences of GA1 underscore the critical importance of this metabolic link, as the failure to process glutaryl-CoA leads to a direct assault on the Krebs cycle, crippling cellular energy production.
Future research should focus on leveraging this understanding for therapeutic development. This includes the screening of small molecules that could prevent the inhibition of KGDHC by glutaryl-CoA or enhance alternative metabolic pathways to detoxify glutarate. Furthermore, exploring the regulation of the newly identified anaplerotic pathway could open avenues for replenishing Krebs cycle intermediates in other mitochondrial diseases. A deeper understanding of glutarate metabolism is, therefore, not just an academic exercise but a critical step toward addressing devastating metabolic disorders.
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An In-depth Technical Guide to the Utilization of Disodium Glutarate as a Carbon Source for Microorganisms
Introduction
In the landscape of microbial metabolism and biotechnology, the selection of an appropriate carbon source is a critical determinant of experimental success and process efficiency. Disodium glutarate, the sodium salt of the C5 dicarboxylic acid glutaric acid, has emerged as a valuable substrate for a variety of research and development applications.[1] Its high water solubility and defined chemical structure make it an excellent candidate for fundamental studies of microbial physiology, metabolic pathway elucidation, and as a component in engineered bioproduction systems.[1]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and practical methodologies for utilizing this compound as a carbon source for microorganisms. We will delve into the physicochemical properties of this compound, explore the known metabolic pathways for its catabolism, and provide detailed, field-proven experimental protocols for its application in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is foundational to designing robust experimental systems. This compound is a white, crystalline powder that is highly soluble in water, a key advantage for preparing sterile, homogenous culture media.[1]
| Property | Value | Reference |
| Molecular Formula | C₅H₆Na₂O₄ | [2] |
| Molecular Weight | 176.08 g/mol | [2] |
| Appearance | White to almost white powder to crystal | [3] |
| Solubility in Water | Highly soluble; the parent glutaric acid has a solubility of 639 g/L at 20°C, and the salt form is expected to be significantly more soluble. | [1] |
| Stability | Stable in aqueous solution under standard laboratory conditions. | [1] |
Microbial Catabolism of Glutarate: Key Pathways
Microorganisms have evolved diverse and elegant pathways to metabolize dicarboxylic acids like glutarate. A primary model organism for studying these pathways is Pseudomonas putida, a metabolically versatile bacterium.[4][5] In P. putida KT2440, two principal pathways for glutarate catabolism have been identified: the glutarate hydroxylation pathway and the glutaryl-CoA dehydrogenation pathway.[4][5][6]
2.1. The Glutaryl-CoA Dehydrogenation Pathway
This classic pathway involves the activation of glutarate to glutaryl-CoA.[5] The key enzyme, glutaryl-CoA dehydrogenase (GcdH), then catalyzes the dehydrogenation and decarboxylation of glutaryl-CoA to produce crotonyl-CoA.[5] Crotonyl-CoA is subsequently converted into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy and biomass production.[5]
2.2. The Glutarate Hydroxylation Pathway
A more recently discovered route, this pathway is initiated by the enzyme glutarate hydroxylase (CsiD), a Fe2+/2-ketoglutarate-dependent hydroxylase, which converts glutarate to L-2-hydroxyglutarate (L-2-HG).[5][7][8] L-2-HG is then oxidized to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle, by the enzyme L-2-hydroxyglutarate oxidase (LhgO).[5][6][7][8]
The following diagram illustrates the central metabolic routes for glutarate catabolism in Pseudomonas putida.
Caption: Metabolic pathways of glutarate in P. putida.
Experimental Protocols for Assessing this compound Utilization
The following protocols are designed to provide a robust framework for investigating the ability of a microorganism to utilize this compound as a sole carbon source.
3.1. Preparation of Minimal Medium with this compound
Rationale: A defined minimal medium is essential to ensure that any observed growth is directly attributable to the metabolism of this compound. The concentration of the carbon source can be varied to study growth kinetics.
Materials:
-
This compound
-
Basal salts solution (e.g., M9 or a custom formulation appropriate for the microorganism)
-
Sterile, deionized water
-
Sterile flasks or culture tubes
-
0.22 µm sterile filter
Procedure:
-
Prepare a 1 M stock solution of this compound in deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm filter. The high solubility of this compound facilitates this process.[1]
-
Prepare the desired volume of basal salts medium at the appropriate concentration (e.g., 1X). Autoclave to sterilize.
-
Allow the autoclaved basal salts medium to cool to room temperature.
-
Aseptically add the sterile this compound stock solution to the cooled basal salts medium to the desired final concentration (e.g., 10 mM to 50 mM).
-
(Optional) Supplement the medium with a trace element solution if required by the microorganism.
3.2. Microbial Growth Curve Analysis
Rationale: Monitoring microbial growth over time provides critical data on growth rate, lag phase, and final cell density, which are key indicators of substrate utilization efficiency.[9]
Materials:
-
Prepared minimal medium with this compound
-
Microorganism of interest (from a fresh culture)
-
Spectrophotometer or microplate reader[10]
-
Incubator shaker
Procedure:
-
Inoculate the prepared minimal medium with the microorganism to a low initial optical density (OD), typically an OD₆₀₀ of 0.05.
-
Incubate the cultures under optimal growth conditions (e.g., temperature, aeration).
-
At regular intervals (e.g., every 1-2 hours), aseptically remove a sample and measure the OD₆₀₀.
-
Continue measurements until the culture reaches the stationary phase.
-
Plot the OD₆₀₀ values against time to generate a growth curve.
-
Calculate the specific growth rate (µ) from the exponential phase of the growth curve.
Caption: Experimental workflow for microbial growth curve analysis.
3.3. Quantification of Substrate Consumption and Metabolite Production
Rationale: To confirm that the observed growth is a direct result of this compound consumption and to identify metabolic byproducts, it is crucial to quantify the concentrations of relevant compounds in the culture supernatant over time.
Materials:
-
Culture samples from the growth curve experiment
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system[11][12]
-
Appropriate columns and standards for glutarate and expected metabolites
Procedure:
-
At each time point when an OD reading is taken, collect a separate aliquot of the culture.
-
Centrifuge the aliquot to pellet the cells.
-
Carefully collect the supernatant and store it at -20°C for later analysis.
-
Analyze the supernatant samples by HPLC or GC-MS to determine the concentrations of this compound and any secreted metabolic products.
-
Correlate the decrease in glutarate concentration with the increase in biomass to calculate yield coefficients.
Case Study: Pseudomonas putida
P. putida is a well-studied organism known for its ability to degrade a wide range of organic compounds, including glutarate.[13] Studies have shown that both the glutaryl-CoA dehydrogenation and the glutarate hydroxylation pathways are active and transcriptionally upregulated in the presence of glutarate.[13] The regulation of these pathways is controlled by two distinct transcription factors, GcdR and CsiR, which sense intracellular glutarate levels.[4][5] This makes P. putida an excellent model for studying the genetic and biochemical basis of dicarboxylic acid metabolism.
Considerations for Drug Development Professionals
The study of microbial metabolic pathways, such as glutarate catabolism, has direct relevance to drug development. For instance, understanding how bacteria utilize specific carbon sources can inform the design of novel antimicrobial strategies. Enzymes involved in these pathways could be potential targets for inhibitors that would starve pathogenic bacteria of essential nutrients. Furthermore, the elucidation of these pathways can aid in the development of microbial cell factories for the production of valuable chemicals and drug precursors.[5]
Conclusion
This compound is a versatile and valuable tool for microbiological research. Its favorable physicochemical properties and central role in several known metabolic pathways make it an ideal substrate for a wide range of applications. By employing the robust experimental protocols outlined in this guide, researchers can effectively investigate the intricacies of microbial carbon metabolism, paving the way for new discoveries in both fundamental science and applied biotechnology.
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Wang, Y., et al. (2019). Regulation of Glutarate Catabolism by GntR Family Regulator CsiR and LysR Family Regulator GcdR in Pseudomonas putida KT2440. PubMed.
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National Institutes of Health. (2019). Regulation of Glutarate Catabolism by GntR Family Regulator CsiR and LysR Family Regulator GcdR in Pseudomonas putida KT2440.
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Matthies, C., et al. (1991). Fermentative degradation of glutarate via decarboxylation by newly isolated strictly anaerobic bacteria. PubMed.
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ACS Synthetic Biology. (2019). Robust Characterization of Two Distinct Glutarate Sensing Transcription Factors of Pseudomonas putida l-Lysine Metabolism.
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OUCI. (2018). Increased glutarate production by blocking the glutaryl-CoA dehydrogenation pathway and a catabolic pathway involving l-2-hydroxyglutarate.
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RSC Publishing. (2025). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens.
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ResearchGate. The division of glutaric acid bioconversion pathway into different...
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Semantic Scholar. (2018). Microbial production of dicarboxylic acids from edible plants and milk using GC-MS.
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Semantic Scholar. (2021). A new analysis method for evaluating bacterial growth with microplate readers.
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PubChem. Glutaric acid, disodium salt.
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PubMed Central. (2021). Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake.
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ResearchGate. Experimental design. (a) Carbon utilization profiles of the strains...
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PubMed. (2009). Role of glutamate metabolism in bacterial responses towards acid and other stresses.
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Agropub. (2022). SOIL MICROBIAL CARBON SOURCE UTILIZATION UNDER DIFFERENT LAND USE PATTERNS ALONG THE YELLOW RIVER, CHINA.
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PubMed Central. (2020). Methods to monitor bacterial growth and replicative rates at the single-cell level.
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Frontiers. (2022). Carbon source utilization pattern of soil bacterial microbiome of bambara groundnut rhizosphere at the different growth stages determines soil fertility.
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PubMed Central. (2021). The catabolism of ethylene glycol by Rhodococcus jostii RHA1 and its dependence on mycofactocin.
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Wikipedia. Glutaric acid.
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ResearchGate. (2012). Biodegradation by Members of the Genus Rhodococcus: Biochemistry, Physiology, and Genetic Adaptation.
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MDPI. (2022). Mechanisms of BPA Degradation and Toxicity Resistance in Rhodococcus equi.
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Frontiers. (2020). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands.
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ResearchGate. (2022). Isolation and characterization of Rhodococcus sp. GG1 for metabolic degradation of chloroxylenol.
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DiVA. (2023). Organic carbon source controlled microbial olivine dissolution in small-scale flow-through bioreactors, for CO2 removal.
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Spectroscopic Analysis of Disodium Glutarate: A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical exploration of the core spectroscopic techniques utilized for the characterization of disodium glutarate (CAS RN: 13521-83-0), a key intermediate and building block in pharmaceutical and materials science.[1][2][3][4] Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to offer a deeper understanding of the causality behind experimental choices and the interpretation of spectral data.
This compound, the sodium salt of glutaric acid, is a white, crystalline powder soluble in water.[3] Its molecular formula is C₅H₆Na₂O₄, with a molecular weight of 176.08 g/mol .[4] The structural integrity, purity, and consistency of this compound are paramount in its applications, necessitating robust analytical methodologies for its characterization. Spectroscopic techniques offer a powerful, non-destructive suite of tools for elucidating its molecular structure and identifying potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: A Fingerprint of the Proton Environment
Proton (¹H) NMR spectroscopy of this compound provides a characteristic fingerprint of its aliphatic backbone. Due to the molecule's symmetry, a simplified spectrum is expected.
Causality of Experimental Choices: Deuterated water (D₂O) is the solvent of choice for acquiring the ¹H NMR spectrum of this compound due to the compound's high polarity and the need to avoid a large, obscuring solvent proton signal. The deuterium lock signal from D₂O is also essential for the spectrometer to maintain a stable magnetic field during acquisition.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound in D₂O is predicted to show two main signals:
-
A triplet corresponding to the two equivalent methylene groups (CH₂) adjacent to the carboxylate groups (C2 and C4).
-
A pentet (or multiplet) corresponding to the central methylene group (CH₂) at the C3 position.
The integration of these peaks should yield a 4:2 ratio, corresponding to the four protons on C2 and C4, and the two protons on C3, respectively.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual HDO peak (typically around 4.79 ppm) as a secondary reference.
-
Integrate the peaks to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the this compound molecule.
Predicted ¹³C NMR Spectrum: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum of this compound in D₂O is predicted to display three distinct signals:
-
A signal for the two equivalent carboxylate carbons (C1 and C5). This will be the most downfield signal due to the deshielding effect of the two oxygen atoms.
-
A signal for the two equivalent methylene carbons adjacent to the carboxylates (C2 and C4).
-
A signal for the central methylene carbon (C3), which will be the most upfield of the aliphatic carbons.
It is important to note that the chemical shifts will differ from those of glutaric acid due to the deprotonation of the carboxylic acid groups. The electron density around the carboxylate carbons increases upon deprotonation, which would typically lead to an upfield shift compared to the carboxylic acid. However, the change in hybridization and solvent effects can also play a role.
| Carbon Position | Predicted ¹³C Chemical Shift (ppm) |
| C1, C5 (COO⁻) | ~180-185 |
| C2, C4 (CH₂) | ~35-40 |
| C3 (CH₂) | ~20-25 |
Detailed Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of D₂O, to compensate for the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment or prepare a new one.
-
Tune the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good signal-to-noise ratio, especially for the quaternary carboxylate carbons.
-
-
Data Processing:
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum using an external standard or by referencing the solvent signal to a known value.
-
Caption: Molecular structure of this compound with predicted NMR assignments.
Vibrational Spectroscopy: Unveiling Functional Groups
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are particularly sensitive to the presence of specific functional groups.
FT-IR Spectroscopy: The Dance of Molecular Bonds
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent features in the FT-IR spectrum are associated with the carboxylate groups.
Causality of Experimental Choices: The solid-state FT-IR spectrum is typically acquired using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). The KBr pellet method involves intimately mixing the sample with dry KBr powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum. ATR is a convenient alternative that requires minimal sample preparation.
Expected FT-IR Spectrum: The key diagnostic peaks in the FT-IR spectrum of this compound are:
-
Absence of a broad O-H stretch: Unlike its parent acid, glutaric acid, which would show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, this compound should not exhibit this feature, confirming the deprotonation of the carboxylic acid groups. A broad, weak band may be present if the sample is hydrated.
-
Absence of a C=O stretch: The characteristic C=O stretching vibration of a carboxylic acid (around 1700-1725 cm⁻¹) will also be absent.[5]
-
Strong Asymmetric and Symmetric COO⁻ Stretches: The most prominent features will be two strong absorption bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate (COO⁻) group.[6][7]
-
The asymmetric stretch typically appears in the range of 1550-1610 cm⁻¹.
-
The symmetric stretch is usually found in the 1400-1450 cm⁻¹ region.
-
-
C-H Stretching and Bending: Aliphatic C-H stretching vibrations will be observed in the 2800-3000 cm⁻¹ region, and C-H bending (scissoring and rocking) vibrations will appear in the 1300-1475 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Asymmetric COO⁻ Stretch | 1550 - 1610 (strong) |
| Symmetric COO⁻ Stretch | 1400 - 1450 (strong) |
| C-H Stretch (aliphatic) | 2800 - 3000 (medium) |
| C-H Bend (aliphatic) | 1300 - 1475 (variable) |
Detailed Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and spectroscopic grade KBr powder in an oven to remove any residual moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands.
-
Raman Spectroscopy: A Complementary Vibrational Perspective
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability.
Causality of Experimental Choices: Raman spectroscopy of solid samples is often straightforward, requiring little to no sample preparation. The sample can be analyzed directly in a glass vial or on a microscope slide. This makes it a rapid and non-destructive technique.
Expected Raman Spectrum: For this compound, the Raman spectrum will also be dominated by vibrations of the carboxylate and the hydrocarbon backbone.
-
Symmetric COO⁻ Stretch: The symmetric stretch of the carboxylate group, which is often weak in the IR spectrum, is typically a strong and sharp band in the Raman spectrum, appearing in the 1400-1450 cm⁻¹ region.[8][9][10][11]
-
C-C and C-H Vibrations: The C-C stretching and C-H bending and stretching modes of the aliphatic chain will also be Raman active and can provide further structural confirmation.
-
Asymmetric COO⁻ Stretch: The asymmetric carboxylate stretch is generally weaker in the Raman spectrum compared to the symmetric stretch.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.
Detailed Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of the crystalline this compound powder into a glass vial or onto a microscope slide.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample compartment.
-
Focus the laser onto the sample.
-
-
Data Acquisition:
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence) and power.
-
The acquisition time will depend on the sample's Raman scattering cross-section and the desired signal-to-noise ratio.
-
-
Data Processing:
-
Process the raw data to remove any background fluorescence.
-
Identify and assign the characteristic Raman bands.
-
Caption: A generalized workflow for the vibrational spectroscopic analysis of this compound.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can transfer the glutarate dianion and related species into the gas phase for analysis.
Causality of Experimental Choices: ESI is preferred for polar and ionic compounds like this compound as it can generate ions directly from a solution with minimal fragmentation. The choice of negative ion mode is logical to directly observe the deprotonated glutarate anion.
Expected Mass Spectrum and Fragmentation: In negative ion mode ESI-MS, the following ions may be observed for this compound:
-
[M - 2Na + H]⁻: The singly charged glutarate monoanion at an m/z corresponding to (C₅H₇O₄)⁻.
-
[M - 2Na]²⁻: The doubly charged glutarate dianion at an m/z corresponding to (C₅H₆O₄)²⁻. This will appear at half the mass of the dianion.
-
Adducts: Adducts with solvent molecules or other ions present in the solution may also be observed.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the glutarate anion to further confirm its structure. The most likely fragmentation pathways would involve the loss of small neutral molecules such as CO₂ and H₂O.
Proposed Fragmentation Pathway for the Glutarate Monoanion [C₅H₇O₄]⁻:
-
Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylates, leading to the loss of a neutral CO₂ molecule (44 Da).
-
Loss of H₂O: Dehydration can also occur, resulting in the loss of a water molecule (18 Da).
Field desorption mass spectrometry of sodium carboxylates has shown the formation of cluster ions of the type [xNa⁺ + (x - 1)RCOO⁻]⁺.[12][13] This suggests that in positive ion mode, complex cluster ions involving sodium and the glutarate anion might be observed.
Detailed Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, to facilitate efficient spraying.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
For MS/MS analysis, select the ion of interest (e.g., the glutarate monoanion) and apply collision-induced dissociation (CID) to induce fragmentation.
-
-
Data Processing:
-
Analyze the resulting mass spectra to identify the molecular ion and any fragment ions.
-
Propose a fragmentation mechanism consistent with the observed product ions.
-
Conclusion
The spectroscopic analysis of this compound using a combination of NMR, FT-IR, Raman, and mass spectrometry provides a comprehensive characterization of its molecular structure and purity. This guide has detailed the theoretical basis, practical experimental protocols, and expected spectral features for each technique. By understanding the causality behind the experimental choices and the interpretation of the resulting data, researchers, scientists, and drug development professionals can confidently employ these methods for the robust quality control and characterization of this important chemical compound. The integration of these techniques provides a self-validating system for the unambiguous identification and structural elucidation of this compound.
References
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Wood, G. W., Oldenburg, E. J., & Lau, P. Y. (1978). Field desorption mass spectrometry of carboxylate salts: characteristic spectra and effects of added complexing agents. Canadian Journal of Chemistry, 56(21), 2750-2754. [Link]
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Wood, G. W., & Sun, W. F. (1981). Field desorption mass spectrometry of sodium carboxylates. Intermolecular exchange of hydrogens and alkyl groups as shown by labelling. Canadian Journal of Chemistry, 59(14), 2218-2223. [Link]
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Ibrahim, M., Nada, A., & Kamal, D. E. (2021). Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. International Journal of Chemistry and Materials Research, 9(1), 1-8. [Link]
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El-Nahass, M. M., et al. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 911-917. [Link]
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PubChem. (n.d.). Glutaric acid, disodium salt. National Center for Biotechnology Information. [Link]
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Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 14-21. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000208). [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000661). [Link]
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Singh, G. P., et al. (2015). Raman spectroscopy of complex defined media: biopharmaceutical applications. Journal of Raman Spectroscopy, 46(3), 283-289. [Link]
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Kool, M., et al. (2021). Mechanochemical synthesis of sodium carboxylates as anode materials in sodium ion batteries. Dalton Transactions, 50(42), 15065-15074. [Link]
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Foreword: The Criticality of Thermal Stability in Modern Material Science and Pharmaceutical Development
An In-Depth Technical Guide to the Thermal Stability and Degradation of Disodium Glutarate
In the realm of drug development and advanced material synthesis, the physicochemical properties of a compound are paramount. This compound, the sodium salt of the five-carbon dicarboxylic acid, is a versatile molecule utilized as a buffering agent, a component in biodegradable polymers, and a research tool in biochemistry.[1] Its efficacy and safety in these applications are intrinsically linked to its stability under various processing and storage conditions. Thermal stability, in particular, is not merely a measure of heat resistance; it is a critical parameter that dictates manufacturing processes, shelf-life, and the ultimate performance of the final product.[2] This guide provides a comprehensive exploration of the thermal behavior of this compound, offering both theoretical grounding and practical, field-proven methodologies for its assessment.
Theoretical Framework: Understanding Thermal Degradation in Dicarboxylic Acid Salts
The thermal decomposition of a chemical compound is a complex process involving the breaking of chemical bonds, leading to the formation of new, often smaller and more volatile, molecules. For metallic salts of dicarboxylic acids, the degradation pathway is heavily influenced by the nature of the metal cation and the length of the aliphatic chain separating the carboxylate groups.[3]
Generally, the process begins with the loss of any associated water of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. Studies on analogous divalent cation salts of carboxylic acids show a common degradation pattern where the salt decomposes to form a metal carbonate as a solid residue.[3] The thermal stability of these salts often decreases as the carbon chain length increases, a principle that provides a foundational hypothesis for investigating this compound.[3]
For glutaric acid itself, a five-carbon dicarboxylic acid, heating can induce cyclization to form a cyclic anhydride, a reaction favored when a stable five- or six-membered ring can be formed.[4] While the presence of the sodium counter-ions in this compound alters this specific pathway, the underlying principle of intramolecular or intermolecular reactions driven by thermal energy remains relevant. The degradation of the glutarate anion will likely proceed through decarboxylation, leading to the evolution of carbon dioxide and the formation of various hydrocarbon fragments and a final inorganic residue.
Core Analytical Techniques for Assessing Thermal Stability
A robust evaluation of thermal stability requires a multi-faceted analytical approach. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques in this field, providing complementary information on mass changes and energetic transitions, respectively.[5][6]
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the most direct method for determining the temperature at which a material begins to degrade, the extent of its mass loss, and the kinetic parameters of the decomposition reaction.[2][8] The resulting TGA curve, a plot of mass versus temperature, reveals the discrete steps of degradation, such as dehydration and decomposition.[5]
Differential Scanning Calorimetry (DSC): Characterizing Energetic Events
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This technique is invaluable for identifying thermal events that do not necessarily involve a change in mass, such as melting, crystallization, and glass transitions.[10] When a sample melts, for instance, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. For this compound, DSC can determine its melting point and reveal any polymorphic phase transitions prior to decomposition.[11]
The following workflow diagram illustrates the logical process for a comprehensive thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to ensure reproducibility and accuracy. The key to a self-validating system lies in meticulous instrument calibration and consistent experimental conditions.
Protocol: Thermogravimetric Analysis of this compound
-
Instrument Calibration: Calibrate the TGA instrument's temperature using certified reference materials (e.g., Indium, Tin, Zinc) and verify the balance accuracy using calibration weights as per the manufacturer's guidelines.[12]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate of 50-100 mL/min to prevent oxidative degradation.[13]
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct thermal events.[5]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to precisely identify the temperatures of maximum mass loss rates.[5]
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Quantify the percentage mass loss for each distinct step and the final residual mass at 600 °C.
-
Protocol: Differential Scanning Calorimetry of this compound
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., Indium).[6]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.
-
Atmosphere and Flow Rate: Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot heat flow versus temperature to generate the DSC thermogram.
-
Identify and characterize endothermic (e.g., melting) and exothermic (e.g., crystallization, some decompositions) peaks.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Calculate the enthalpy change (e.g., enthalpy of fusion, ΔHf) by integrating the area under the corresponding peak.
-
Interpreting the Data: Predicted Thermal Behavior and Degradation Pathway
Based on the principles of thermal decomposition for related compounds, we can anticipate the results from the TGA and DSC analyses of this compound.
Expected TGA and DSC Results
The TGA curve is expected to be stable with minimal mass loss at lower temperatures, indicating good thermal stability. A significant, sharp mass loss is anticipated at a higher temperature, likely above 200 °C, corresponding to the primary decomposition of the glutarate moiety.[3] The final residual mass should correspond to the theoretical percentage of sodium carbonate (Na₂CO₃), the expected stable inorganic product.
The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of this compound. By comparing the TGA and DSC data, we can determine if the compound melts before it decomposes or if melting and decomposition occur concurrently.
Table 1: Representative Thermal Analysis Data for this compound
| Parameter | Analytical Method | Expected Value | Significance |
| Onset of Decomposition (Tonset) | TGA | > 250 °C | Indicates the upper temperature limit of thermal stability. |
| Primary Mass Loss | TGA | ~40-50% | Corresponds to the loss of CO₂ and hydrocarbon fragments. |
| Residual Mass at 600 °C | TGA | ~60.2% | Theoretical percentage of Na₂CO₃, confirming the final product. |
| Melting Point (Tm) | DSC | Variable | A sharp endotherm indicating the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | DSC | Variable | Energy required to melt the sample; relates to crystalline structure. |
Note: The molecular weight of this compound (C₅H₆Na₂O₄) is 176.08 g/mol .[14] The molecular weight of Sodium Carbonate (Na₂CO₃) is 105.99 g/mol . The theoretical residual mass is (105.99 / 176.08) * 100% ≈ 60.2%.
Proposed Degradation Pathway
The thermal degradation of this compound in an inert atmosphere is hypothesized to proceed via decarboxylation. The high temperature provides sufficient energy to break the C-C bonds adjacent to the carboxylate groups.
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An In-Depth Technical Guide to the Solubility of Disodium Glutarate in Aqueous and Organic Solvents
Abstract
Disodium glutarate, the sodium salt of the C5 dicarboxylic acid glutaric acid, is a highly versatile and water-soluble compound with significant applications in biochemical research, drug formulation, and polymer chemistry.[1] Its utility often hinges on its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the aqueous and organic solubility of this compound, offering both quantitative data and field-proven insights for researchers, scientists, and drug development professionals. The document elucidates the impact of temperature and pH on aqueous solubility, explores its behavior in organic media, and furnishes detailed, self-validating experimental protocols for thermodynamic solubility determination.
Introduction: The Physicochemical Landscape of this compound
This compound (C₅H₆Na₂O₄, Molar Mass: 176.08 g/mol ) is a white crystalline powder that readily dissociates in aqueous solutions into two sodium cations (Na⁺) and a glutarate dianion (⁻OOC-(CH₂)₃-COO⁻).[1] This ionic nature is the primary determinant of its solubility profile, governing its interactions with polar and non-polar solvents. Understanding these properties is paramount for its effective application, from serving as a buffering agent in enzymatic assays to its use as an intermediate in chemical synthesis.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆Na₂O₄ | [2] |
| Molecular Weight | 176.08 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| CAS Number | 13521-83-0 | [2] |
| Parent Acid | Glutaric Acid | [1] |
| pKa of Parent Acid | pKₐ₁ = 4.34, pKₐ₂ = 5.22 (at 25°C) |
Aqueous Solubility: A Quantitative Analysis
This compound is characterized by its high solubility in water. This is a direct consequence of the strong ion-dipole interactions between the sodium and glutarate ions and the polar water molecules. The parent glutaric acid is itself highly water-soluble, with a reported solubility of 639 g/L at 20°C; the disodium salt form is significantly more soluble.[1]
The Influence of Temperature
The dissolution of this compound in water is an endothermic process, meaning its solubility increases with temperature. Seminal work by Rozaini and Brimblecombe (2009) quantified the solubility of several sodium dicarboxylate salts, including this compound, across a range of temperatures.[3][4][5][6] Their findings not only provide valuable quantitative data but also highlight a distinct "odd-even" effect: dicarboxylates with an odd number of carbon atoms, such as glutarate (C5), exhibit markedly higher solubility than their even-numbered counterparts like succinate (C4) and adipate (C6).[3][4][5][6]
Table 2: Aqueous Solubility of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Solubility (mol·kg⁻¹)¹ | Solubility ( g/100 mL H₂O)² |
| 6 | 279.15 | ~4.1 | ~72.2 |
| 25 | 298.15 | 4.53 | 79.8 |
| 45 | 318.15 | ~5.3 | ~93.3 |
| 65 | 338.15 | ~6.2 | ~109.2 |
| 85 | 358.15 | ~7.3 | ~128.5 |
¹Data is based on the study by Rozaini and Brimblecombe (2009).[3][4][5][6] ²Calculated from molality (mol·kg⁻¹) assuming the density of water is approximately 1 g/mL. Conversion: (mol/kg) * (176.08 g/mol ) / 10.
The Critical Role of pH
The pH of the aqueous medium is a critical determinant of the solubility of this compound. As the salt of a weak diprotic acid, its solubility is governed by the equilibrium between the glutarate dianion (Glut²⁻), the monoprotonated hydrogen glutarate (HGlut⁻), and the fully protonated, less soluble glutaric acid (H₂Glut).
The relevant equilibria are:
-
H₂Glut ⇌ H⁺ + HGlut⁻ (pKₐ₁ = 4.34)
-
HGlut⁻ ⇌ H⁺ + Glut²⁻ (pKₐ₂ = 5.22)
In neutral to alkaline solutions (pH > 7), the fully deprotonated and highly soluble glutarate dianion is the predominant species. As the pH is lowered into the acidic range, particularly below pH 6, protonation begins to occur. Below the second pKa (5.22), the monoprotonated species (HGlut⁻) becomes more prevalent. As the pH drops below the first pKa (4.34), the concentration of the neutral glutaric acid (H₂Glut) increases significantly. Since the neutral acid is less soluble than its salt forms, a decrease in pH below this point can lead to precipitation if the total glutarate concentration exceeds the intrinsic solubility of glutaric acid.
This relationship can be visualized through a pH-solubility profile, which is crucial for applications in formulation science and drug delivery.
Caption: Logical relationship between pH and the solubility of glutarate species.
Solubility in Organic Solvents: A Qualitative Assessment
In contrast to its high aqueous solubility, this compound is generally considered to have low to negligible solubility in most common organic solvents. This is a direct result of the "like dissolves like" principle; the highly ionic nature of the salt is incompatible with the non-polar or weakly polar character of most organic solvents.
Table 3: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of dipole moment and inability to solvate ions. |
| Polar Aprotic | Acetone, Acetonitrile | Very Slightly Soluble to Insoluble | Possess dipole moments but lack hydrogen-bonding capability to effectively solvate the glutarate anion. |
| Polar Protic | Ethanol, Methanol | Slightly Soluble to Insoluble | While capable of hydrogen bonding, the lower dielectric constant compared to water is insufficient to overcome the lattice energy of the salt. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Potentially Soluble | The high polarity and ability to solvate cations may confer some solubility. Empirical testing is required. |
While quantitative data for this compound in pure organic solvents is scarce in the literature, data for the analogous disodium malonate indicates it is insoluble in alcohols and benzene.[7] This supports the expected trend for this compound. For applications requiring a non-aqueous polar medium, Dimethyl Sulfoxide (DMSO) may be a viable option, though its efficacy must be determined experimentally.
Experimental Protocol: Thermodynamic Equilibrium Solubility Determination
The "gold standard" for determining the true solubility of a compound is the shake-flask method, which measures thermodynamic equilibrium solubility.[8][9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.
Principle
An excess amount of the solid solute (this compound) is agitated in a specific solvent for a prolonged period at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, phosphate buffer, ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV or other suitable detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to several vials containing a precise volume of the chosen solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Place the sealed vials in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C, 37°C) for a predetermined period. To ensure equilibrium is reached, a time-course study is essential. Samples should be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid. Then, centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a chemically inert syringe filter into a clean vial to remove any remaining microparticulates.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. Since glutarate lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) or other techniques like refractive index detection or mass spectrometry may be employed.[11]
-
Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.
Conclusion
This compound exhibits high and temperature-dependent solubility in aqueous media, a characteristic that is strongly influenced by the solution's pH. Its solubility in common organic solvents is, by contrast, very limited. This guide provides the foundational quantitative data and robust methodologies necessary for scientists and researchers to confidently utilize this compound in their work. The provided experimental protocol for the shake-flask method serves as a reliable framework for the precise determination of its thermodynamic solubility, ensuring data integrity and reproducibility in research and development settings.
References
- BenchChem. (2025). A Robust HPLC Method for the Separation of Glutarate Esters.
- Rozaini, M. Z. H., & Brimblecombe, P. (2009). The Odd–Even Behaviour of Dicarboxylic Acids Solubility in the Atmospheric Aerosols. Water, Air, and Soil Pollution, 198(1-4), 65-75.
- Rozaini, M. Z. H., & Brimblecombe, P. (2009). The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K. The Journal of Chemical Thermodynamics, 41(9), 980-983.
- Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
-
University of East Anglia. (2009). The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K. Retrieved from [Link]
-
ETDEWEB. (2009). The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K (Journal Article). Retrieved from [Link]
-
PubMed. (n.d.). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Solubility of Things. (n.d.). Disodium malonate. Retrieved from [Link]
-
ResearchGate. (2009). Solubilities in aqueous solutions of the sodium salts of succinic and glutaric acid with and without ammonium sulfate. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Wikipedia. (n.d.). Disodium malonate. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
PubChem. (n.d.). Glutaric acid, disodium salt. Retrieved from [Link]
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Unraveling the Solid State: A Technical Guide to the Crystalline Structure of Disodium Glutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Form in Pharmaceutical Sciences
In the realm of drug development and materials science, the solid-state properties of a compound are of paramount importance. The arrangement of molecules in a crystal lattice dictates critical physicochemical attributes such as solubility, stability, hygroscopicity, and bioavailability. Disodium glutarate, the sodium salt of the dicarboxylic acid glutaric acid, serves as a vital component in various biochemical buffer systems and as a building block in the synthesis of biodegradable polymers.[1] Its utility in these applications is intrinsically linked to its solid-state characteristics. This guide provides a comprehensive exploration of the crystalline nature of glutarate salts, with a focus on the structural determination of these compounds, offering field-proven insights for researchers.
Molecular and Crystal Structure of Glutarate Salts: A Case Study of Sodium Hydrogen Glutarate Dihydrate
The glutarate anion, derived from the five-carbon dicarboxylic acid, possesses two carboxylate groups that are key to its chemical behavior.[1] In an aqueous solution, this compound dissociates into two sodium cations (Na⁺) and a glutarate dianion (⁻OOC-(CH₂)₃-COO⁻).[1]
Key Structural Features of Sodium Hydrogen Glutarate Dihydrate
The crystal structure of sodium hydrogen glutarate dihydrate reveals a complex and elegant three-dimensional network governed by strong ionic and hydrogen bonding interactions.[2]
-
Hydrogen Bonding: A striking feature of this crystal structure is the presence of very short, asymmetric hydrogen bonds that link the glutarate residues into infinite chains.[2] This intermolecular hydrogen bond is among the shortest observed in acid salts, indicating a very strong interaction.[2]
-
Sodium Ion Coordination: The sodium ions are six-coordinate, interacting with oxygen atoms from the glutarate carboxyl groups and water molecules.[2] These coordinated sodium ions, linked by water molecules, form columns that run parallel to the a-axis of the unit cell.[2]
-
Crystal Packing: The overall crystal packing can be visualized as these columns of hydrated sodium ions being linked together by the glutarate chains through both direct Na⁺···O(carbonyl) interactions and hydrogen bonds involving the water molecules.[2]
The detailed crystallographic data for sodium hydrogen glutarate dihydrate is summarized in the table below.
| Crystallographic Parameter | Value |
| Chemical Formula | C₅H₇O₄·Na·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.955(1) Å |
| b | 10.996(2) Å |
| c | 10.743(2) Å |
| β | 106.91(1)° |
| Volume | 898.9(3) ų |
| Z | 4 |
| Density (calculated) | 1.55 Mg m⁻³ |
Data sourced from Macdonald et al. (1991).[2]
Experimental Determination of Crystalline Structure: A Practical Workflow
The determination of a crystal structure is a meticulous process that begins with the synthesis of high-quality single crystals, followed by their analysis using single-crystal X-ray diffraction.
Synthesis and Crystallization of this compound
High-purity, crystalline this compound can be synthesized through the neutralization of glutaric acid with a stoichiometric amount of sodium hydroxide.[1] The resulting salt can then be purified by recrystallization.
Step-by-Step Protocol for Crystallization:
-
Dissolution: Dissolve the synthesized this compound powder in a minimum amount of hot deionized water. The high solubility of this compound in water is a key factor in this process.[1]
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature. Slow cooling is crucial to promote the growth of large, well-ordered single crystals suitable for X-ray diffraction.
-
Solvent Evaporation: Alternatively, controlled, slow evaporation of the solvent at a constant temperature can also yield high-quality crystals.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested from the mother liquor.
-
Washing and Drying: The harvested crystals should be washed with a small amount of a solvent in which the compound is sparingly soluble, such as cold ethanol, to remove any surface impurities.[1] The crystals are then dried under vacuum.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of atoms within a crystal.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution: The collected diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods, often with software like SHELXT.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods (e.g., with SHELXL). This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction intensities.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a standard Crystallographic Information File (CIF).
Physicochemical Properties and their Relation to Crystal Structure
The macroscopic properties of a crystalline solid are a direct consequence of its microscopic structure. For this compound, its crystalline nature influences several key characteristics.
| Property | Observation/Value | Structural Rationale |
| Appearance | White crystalline powder[1] | The ordered arrangement of ions in a crystal lattice typically results in a solid, crystalline appearance. |
| Solubility | Highly soluble in water[1] | The ionic nature of the compound, with charged sodium cations and carboxylate anions, allows for strong electrostatic interactions with polar water molecules, facilitating dissolution. |
| Melting Point | Decomposes before melting | Strong ionic and hydrogen bonding interactions within the crystal lattice require a significant amount of energy to overcome, leading to a high melting point or decomposition temperature. |
| Hygroscopicity | Can be hygroscopic | The presence of polar carboxylate groups and sodium ions can attract and absorb water molecules from the atmosphere, especially if the crystal packing allows for accessible sites. |
Conclusion and Future Perspectives
While the precise crystal structure of anhydrous this compound remains to be publicly documented, the detailed analysis of sodium hydrogen glutarate dihydrate provides a robust framework for understanding the structural chemistry of glutarate salts. The intricate interplay of strong ionic forces and a defining hydrogen-bonding network governs the crystalline architecture of these compounds. For researchers in drug development, a thorough understanding and characterization of the crystalline form of salt forms like this compound are critical for controlling the stability, solubility, and ultimately, the performance of active pharmaceutical ingredients. Future work should focus on the single-crystal X-ray diffraction analysis of anhydrous this compound to provide a more complete picture of its solid-state properties and to enable a direct comparison with its hydrated and partially protonated analogues.
References
-
Macdonald, A. L., Morrison, P., Murray, A., & Freer, A. A. (1991). Structure of sodium hydrogen glutarate dihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 47(4), 728-730. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Preparation of Disodium Glutarate Buffer in Enzyme Assays
Introduction: The Critical Role of Buffering in Enzymatic Assays
In the landscape of drug development and fundamental biological research, the accuracy and reproducibility of enzyme assays are paramount. Enzymes, the biological catalysts of life, exhibit optimal activity within narrow pH ranges.[1] Deviations from this optimal pH can lead to conformational changes, reduced catalytic efficiency, or even irreversible denaturation, rendering assay results unreliable.[2] Therefore, the selection and preparation of a suitable buffer system are not merely preliminary steps but foundational pillars of robust experimental design.[3]
While a variety of buffering agents are available, dicarboxylic acids, such as glutaric acid, offer unique advantages in specific applications. Disodium glutarate, the salt of this five-carbon dicarboxylic acid, is increasingly utilized as a buffering agent in enzymatic assays and other biochemical studies.[4] This guide provides an in-depth exploration of the principles, protocols, and best practices for the preparation and application of this compound buffers, tailored for researchers, scientists, and drug development professionals.
Unlike the more commonly known "Good's buffers," which were specifically designed to have pKa values near physiological pH (6-8) and minimize biological interactions[3][5], dicarboxylic acid buffers like glutarate are particularly useful for assays requiring stable pH conditions in the slightly acidic to neutral range.[4] Understanding the physicochemical properties of this compound is key to its effective implementation.
Physicochemical Properties and Rationale for Use
Glutaric acid is a dicarboxylic acid with two pKa values, pKa1 = 4.34 and pKa2 = 5.22.[4] This dictates its most effective buffering capacity in the pH range of approximately 3.3 to 6.2.[4] The choice of a glutarate buffer is therefore ideal for enzymes that exhibit optimal activity in this acidic to slightly acidic range.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| Molecular Formula | C₅H₆Na₂O₄ | Internal Calculation |
| Molecular Weight | 176.08 g/mol | Internal Calculation |
| pKa₁ of Glutaric Acid | 4.34 | [4] |
| pKa₂ of Glutaric Acid | 5.22 | [4] |
| Effective Buffering Range | pH 3.3 – 6.2 | [4] |
The selection of a buffer should always be guided by a set of criteria to ensure minimal interference with the biological system under investigation. These criteria, largely established by Norman Good, include high water solubility, chemical stability, and minimal interaction with assay components or participation in the enzymatic reaction itself.[6][7][8] this compound generally aligns with these principles, being highly soluble in water and chemically stable.[4] However, as a dicarboxylic acid, it possesses metal-chelating properties that must be considered, particularly when working with metalloenzymes.[9][10]
Experimental Workflow for Buffer Preparation
The following diagram outlines the critical steps for the preparation of a high-quality this compound buffer. Each step is crucial for ensuring the final buffer solution is accurate, stable, and fit for purpose.
Caption: Workflow for preparing this compound buffer.
Detailed Protocols
Protocol 1: Preparation of a 0.5 M this compound Stock Solution
Materials:
-
This compound (MW: 176.08 g/mol ), high-purity grade
-
High-purity, deionized water (ddH₂O)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 L)
-
Stir plate and magnetic stir bar
-
Calibrated pH meter and electrode
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Sterile storage bottles
Procedure:
-
Weighing: Accurately weigh 88.04 g of this compound for a 1 L solution. The precision of this step is critical for the final buffer concentration.[11]
-
Dissolving: Add the weighed this compound to a beaker containing approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and stir on a stir plate until the solid is completely dissolved.[11]
-
pH Adjustment:
-
Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[11]
-
Immerse the pH electrode in the buffer solution and monitor the pH.
-
Slowly add 1 M HCl or 1 M NaOH dropwise to adjust the pH to the desired value within the glutarate buffering range (e.g., pH 5.0). Vigorous stirring is essential to prevent localized high concentrations of acid or base.[12]
-
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to bring the final volume to the 1 L mark.
-
Quality Control and Storage:
-
Verify the final pH of the solution.
-
For applications requiring sterility, filter the buffer through a 0.22 µm sterile filter.
-
Store the buffer in a clearly labeled, airtight, and sterile container at 4°C. The stability of the buffer should be monitored over time, especially if not used frequently.[13][14]
-
Protocol 2: Preparation of a Working Concentration Buffer from Stock Solution
To prepare a working concentration (e.g., 50 mM) of the this compound buffer, simply dilute the 0.5 M stock solution.
Procedure:
-
Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the stock solution.
-
For example, to prepare 100 mL of 50 mM buffer: (0.5 M) * V₁ = (0.05 M) * (100 mL) V₁ = 10 mL
-
-
Add 10 mL of the 0.5 M this compound stock solution to a 100 mL volumetric flask.
-
Add deionized water to bring the final volume to 100 mL.
-
Mix thoroughly. It is good practice to re-verify the pH of the working solution, as dilution can sometimes cause a slight pH shift.[15]
Expert Insights and Troubleshooting
The Impact of Temperature on Buffer pH
The pKa of many buffers, including carboxylic acid-based buffers, is temperature-dependent.[12][16] This means that a buffer adjusted to a specific pH at room temperature may have a different pH at the temperature of the enzyme assay (e.g., 37°C). It is crucial to adjust the pH of the buffer at the temperature at which the assay will be performed for maximal accuracy.[12] If this is not feasible, the temperature dependence of the buffer's pKa (d(pKa)/dT) should be considered to estimate the pH shift.[17]
Potential for Metalloenzyme Inhibition
As a dicarboxylic acid, glutarate can act as a chelating agent, binding to divalent metal cations.[9][10] This is a critical consideration for assays involving metalloenzymes, where a metal ion (e.g., Zn²⁺, Mg²⁺, Mn²⁺) is essential for catalytic activity.[18][19] The glutarate in the buffer could potentially sequester the metal cofactor, leading to enzyme inhibition. If a metalloenzyme is the subject of study, it is advisable to:
-
Run control experiments to assess the impact of the glutarate buffer on enzyme activity compared to a non-chelating buffer.
-
Consider adding a slight excess of the required metal cofactor to the assay mixture to compensate for chelation by the buffer.
-
If significant inhibition is observed, select an alternative buffer with low or no metal-binding capacity.[8]
Ensuring Buffer Quality and Purity
The quality of a prepared buffer is directly dependent on the purity of the reagents and the accuracy of the preparation process.[20][21]
-
Reagent Purity: Always use high-purity, analytical grade reagents to avoid introducing contaminants that could inhibit the enzyme or interfere with the assay detection method.[20]
-
Water Quality: Use deionized, distilled, or ultrapure water to prevent contamination with metal ions or other interfering substances.
-
Accurate Measurements: Calibrated balances and pH meters are essential for reproducibility.[11]
-
Storage: Store buffers in appropriate containers and at recommended temperatures to prevent degradation and microbial growth.[22][23] Discard any buffer that appears cloudy or shows signs of precipitation.
Conclusion
The this compound buffer system is a valuable tool for enzyme assays that require a stable pH in the acidic to slightly acidic range. By understanding its physicochemical properties and adhering to rigorous preparation protocols, researchers can ensure the reliability and reproducibility of their experimental results. Careful consideration of potential interactions, such as temperature effects on pH and chelation of metal cofactors, will further enhance the quality of the data obtained. This comprehensive guide provides the necessary framework for the successful implementation of this compound buffers in a research and development setting.
References
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bio-WORLD. (n.d.). Dimethyl Glutarate Buffer 0.2M, pH 7.5. Retrieved from bio-WORLD website. [Link]
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Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer? Retrieved from Bitesize Bio website. [Link]
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Reddit. (2021, March 26). Quality Control protocols for buffer production. Retrieved from r/labrats subreddit. [Link]
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Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from Mettler Toledo website. [Link]
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UV-Vis Knowledge Base. (2022, May 18). Buffers and QC. Retrieved from UV-Vis Knowledge Base. [Link]
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Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from Interchim website. [Link]
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LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from LCGC International website. [Link]
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bio-WORLD. (n.d.). Dimethyl Glutarate Buffer 0.2M, pH 4.0. Retrieved from bio-WORLD website. [Link]
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Kidani, Y., & Hirose, J. (1977). Coordination Chemical Studies on Metalloenzymes: II. Kinetic Behavior of Various Types of Chelating Agents towards Bovine Carbonic Anhydrase. Journal of Biochemistry, 81(5), 1383-1391. [Link]
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bio-WORLD. (n.d.). Dimethyl Glutarate Buffer 0.2M, pH 5.0. Retrieved from bio-WORLD website. [Link]
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ResearchGate. (n.d.). Temperature dependence for pH buffer 7.000. Retrieved from ResearchGate. [Link]
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Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from Patsnap Synapse website. [Link]
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Vögeli, B., et al. (2009). Glutarate and N-acetyl-L-glutamate buffers for cell-free synthesis of selectively 15N-labelled proteins. Journal of Biomolecular NMR, 44(2), 65-74. [Link]
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Enaud, E., et al. (2009). Carboxylic acids used in common buffer systems inhibit the activity of fungal laccases. Journal of Molecular Catalysis B: Enzymatic, 61(3-4), 261-267. [Link]
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Akiri, R., et al. (2015). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ACS Catalysis, 5(12), 7486-7495. [Link]
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Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays? Retrieved from Patsnap Synapse website. [Link]
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Chemistry LibreTexts. (2023, December 5). 5.1.11: Making buffers for enzyme assay. Retrieved from Chemistry LibreTexts. [Link]
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Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from Pharmaguideline website. [Link]
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Williams, E.T., et al. (2008). Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases. Journal of Pharmacological and Toxicological Methods, 57(2), 138-144. [Link]
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Liu, Y., et al. (2021). Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids. ChemCatChem, 13(14), 3369-3373. [Link]
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Jacobsen, J.A., et al. (2011). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 54(2), 591-602. [Link]
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Application and Protocol Guide: Exploring Disodium Glutarate in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: Navigating the Landscape of Protein Solubilization
In the intricate world of proteomics, the complete solubilization and denaturation of proteins are paramount for achieving comprehensive sample analysis. The choice of chemical agents to disrupt cellular structures and unfold proteins can significantly impact the depth and quality of proteomic data. While traditional chaotropic agents like urea and guanidinium hydrochloride are staples in the field, the exploration of novel reagents continues in the quest for improved efficiency, compatibility with downstream workflows, and specialized applications.
This document serves as a detailed technical guide on the use of disodium glutarate, a dicarboxylic acid salt, in proteomics workflows. It is important to note that while some commercial suppliers suggest its utility as a chaotropic agent, this claim is not extensively substantiated in peer-reviewed literature.[1] Therefore, this guide is presented from the perspective of an exploratory application, providing a scientifically grounded framework for researchers to investigate its potential efficacy. We will delve into its theoretical mechanism, present detailed protocols for its application, and offer a comparative analysis with established methods. Our goal is to equip the discerning researcher with the knowledge to critically evaluate and potentially innovate with this compound in their proteomics sample preparation.
Understanding the Theoretical Framework: this compound as a Modulating Agent
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[1] Its high water solubility makes it a candidate for various biochemical applications.[1] While not a classical chaotrope in the vein of guanidinium chloride, its potential influence on protein stability likely stems from different physicochemical principles.
A chaotropic agent functions by disrupting the hydrogen-bonding network of water, which weakens the hydrophobic effect—a primary force driving protein folding.[2][3] This disordering of water molecules allows hydrophobic regions of a protein to become more soluble, leading to denaturation.[2]
This compound, as a simple dicarboxylate salt, is less likely to be a potent chaotrope.[1] Its effects on proteins are more plausibly attributed to:
-
Ionic Strength and pH Modulation: As a salt, it increases the ionic strength of the solution, which can disrupt electrostatic interactions within and between proteins. Its solution is slightly alkaline, which can also influence protein charge and solubility.[1]
-
Osmotic Stress: At high concentrations, this compound can induce osmotic stress on cells, potentially aiding in lysis through osmotic shock rather than chaotropic activity.[1]
The dicarboxylate nature of the glutarate anion may also allow for specific interactions with protein surfaces, further influencing their stability and solubility.
Diagram 1: Proposed Mechanism of Protein Solubilization by this compound
Caption: Hypothetical workflow for cell lysis and protein solubilization using this compound.
Comparative Physicochemical Properties
To contextualize the potential application of this compound, it is useful to compare its properties with those of established chaotropes.
| Property | This compound | Urea | Guanidinium Hydrochloride (GdnHCl) |
| Chemical Nature | Dicarboxylic acid salt | Neutral, small organic molecule | Salt of a strong base |
| Primary Mechanism | Ionic strength, pH modulation (hypothesized) | Disrupts water H-bonds, direct H-bonding with protein | Potent disruption of hydrophobic interactions, ionic interactions |
| Typical Working Conc. | To be determined empirically (e.g., 0.5-2 M) | 4-8 M | 4-6 M |
| MS Compatibility | Potentially requires desalting | Requires removal/dilution | Requires removal/dilution |
| Purity | >99.0% (TCI)[4] | High purity available | High purity available |
| Molecular Weight | 176.08 g/mol [4][5] | 60.06 g/mol | 95.53 g/mol |
Experimental Protocols: An Investigative Approach
The following protocols are designed as a starting point for researchers to evaluate this compound in proteomics sample preparation. These are foundational methods and should be optimized for specific sample types and downstream applications.
Protocol 1: Protein Extraction from Cultured Cells
This protocol outlines a method for lysing cultured mammalian cells and solubilizing the proteome using a this compound-based buffer.
Materials:
-
This compound (high purity, >99%)[4]
-
Tris-HCl, pH 8.5
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IAA)
-
Micro-sonicator or tissue grinder[6]
-
BCA Protein Assay Kit
Lysis Buffer Formulation (1 M this compound Lysis Buffer):
-
17.61 g this compound
-
1 M Tris-HCl, pH 8.5 (adjust final pH to 8.0-8.5)
-
Add deionized water to a final volume of 100 mL
-
On the day of use, add protease and phosphatase inhibitors.
Procedure:
-
Cell Pellet Preparation: Harvest cultured cells by centrifugation. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 200 µL of ice-cold 1 M this compound Lysis Buffer per 10-20 million cells.
-
Homogenization: Resuspend the pellet thoroughly. For enhanced lysis, sonicate the sample on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or pass through a fine-gauge needle.[6]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay, ensuring the lysis buffer is compatible or properly diluted.
-
Reduction and Alkylation:
-
Sample Dilution for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the this compound concentration to below 0.5 M to ensure trypsin activity.
-
Tryptic Digestion: Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[8]
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Proceed with C18 solid-phase extraction (SPE) to desalt the peptides prior to LC-MS/MS analysis.[10]
Diagram 2: Proteomics Workflow using this compound
Caption: Step-by-step workflow for proteomics sample preparation.
Protocol 2: On-Pellet Digestion for Enhanced Recovery
This protocol is an adaptation for situations where protein precipitation might occur upon dilution of the this compound buffer. It combines elements of surfactant-assisted and on-pellet digestion methods.[11]
Procedure:
-
Lysis and Reduction/Alkylation: Follow steps 1-6 from Protocol 1.
-
Protein Precipitation: After alkylation, precipitate the proteins by adding 4 volumes of ice-cold acetone. Incubate at -20°C for at least 2 hours (or overnight).
-
Pelleting: Centrifuge at 14,000 x g for 20 minutes at 4°C. Carefully decant and discard the supernatant containing this compound and other salts.
-
Washing: Wash the protein pellet twice with 500 µL of ice-cold 80% acetone. This step is crucial for removing residual salts.
-
Pellet Preparation: Briefly air-dry the pellet to remove excess acetone. Do not over-dry, as this can make resolubilization difficult.
-
On-Pellet Digestion:
-
Resuspend the pellet in 50-100 µL of 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin (1:50 w/w) and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Cleanup:
-
Centrifuge the tube to pellet any remaining insoluble material.
-
Collect the supernatant containing the peptides.
-
Acidify with 1% formic acid and proceed with C18 desalting.[10]
-
Considerations for Method Validation and Trustworthiness
As this is an exploratory application, self-validation is critical. Researchers should consider the following to establish trustworthiness in their results:
-
Comparative Analysis: Process identical samples in parallel using a standard urea-based or SDS-based lysis buffer[12][13] and compare the results (e.g., total protein yield, number of protein/peptide identifications, and sequence coverage).
-
Enzyme Activity: Ensure that the final concentration of this compound during digestion does not inhibit protease activity. A simple colorimetric enzyme assay can be used to test this.
-
MS Compatibility: Even after desalting, monitor mass spectra for adducts or ion suppression that could be attributed to residual this compound.
-
Reproducibility: Perform multiple biological and technical replicates to ensure the method yields consistent results.
Conclusion and Future Directions
This compound presents an intriguing, if unproven, alternative for proteomics sample preparation. Its primary value may not lie in being a potent chaotrope, but rather in its ability to modulate ionic strength and pH, potentially offering a unique chemical environment for protein solubilization. The protocols provided herein offer a robust starting point for any researcher wishing to investigate its utility. Empirical validation against established methods is essential to determine its specific advantages and limitations. Future studies could explore its effectiveness for specific sub-proteomes, such as membrane or nuclear proteins, where its properties might offer a selective advantage. As with any novel method, careful optimization and rigorous validation will be the key to unlocking its full potential in the ever-evolving field of proteomics.
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Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue - Protocols.io. (URL: [Link])
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Chaotropic agent - Wikipedia. (URL: [Link])
-
A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - NIH. (URL: [Link])
-
A quantitative study of the effects of chaotropic agents, surfactants, and solvents on the digestion efficiency of human plasma proteins by trypsin - PubMed. (URL: [Link])
-
Chaotropic Agent-Assisted Supported Lipid Bilayer Formation - PMC - NIH. (URL: [Link])
-
Effective interactions between chaotropic agents and proteins - PubMed. (URL: [Link])
-
Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics - PubMed. (URL: [Link])
-
Protein extraction, modification and separation protocols - UWPR. (URL: [Link])
-
Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves - Pure. (URL: [Link])
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Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - NIH. (URL: [Link])
-
How Do Additives Affect Enzyme Activity and Stability in Nonaqueous Media? - PubMed. (URL: [Link])
-
Dodine as a Kosmo-Chaotropic Agent - PMC - NIH. (URL: [Link])
-
Sample preparation for proteomic analysis using a GeLC-MS/MS strategy - PMC - NIH. (URL: [Link])
-
Optimization of Proteomic Sample Preparation Procedures for Comprehensive Protein Characterization of Pathogenic Systems - PMC - PubMed Central. (URL: [Link])
-
Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride - PubMed. (URL: [Link])
-
Protecting Enzymes from Stress-Induced Inactivation - PMC - NIH. (URL: [Link])
-
SP3 Protocol for Proteomic Plant Sample Preparation Prior LC-MS/MS - Frontiers. (URL: [Link])
-
Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC - NIH. (URL: [Link])
-
Things to avoid in Mass spectrometry (MS). (URL: [Link])
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Application of Disodium Glutarate in Protein Refolding Protocols: A Guide for Researchers
Introduction: The Challenge of Protein Refolding and the Quest for Effective Additives
The production of recombinant proteins in bacterial hosts like Escherichia coli is a cornerstone of modern biotechnology. However, a significant challenge is the frequent formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs).[1] To obtain biologically active proteins, these IBs must be solubilized using denaturants and subsequently refolded into their native three-dimensional structures. This in vitro refolding process is often inefficient, hampered by the propensity of protein folding intermediates to aggregate.[2][3]
To steer the equilibrium away from aggregation and towards correct folding, various chemical additives are incorporated into refolding buffers.[1][4] These additives can be broadly categorized as aggregation suppressors and folding enhancers. While compounds like L-arginine and polyethylene glycol are widely used, the search for novel, more effective, or synergistic additives is ongoing.[1][5] This guide explores the application of dicarboxylic acid salts, with a particular focus on the potential of disodium glutarate, as additives in protein refolding protocols.
Dicarboxylic Acid Salts: A Class of Protein Stabilizers
While not yet a conventional component in refolding buffers, dicarboxylic acid salts represent a promising class of additives due to their protein-stabilizing properties.[6] The most studied among these is glutamate. Sodium and potassium glutamate have been shown to increase the thermal stability of proteins.[7][8] This stabilizing effect is largely attributed to the principle of preferential exclusion. The glutamate ions are preferentially excluded from the protein's surface, which leads to a phenomenon known as preferential hydration. This hydration shell thermodynamically disfavors the exposure of hydrophobic residues that occurs during unfolding or aggregation, thus stabilizing the more compact, native conformation.[7]
The interaction of potassium glutamate with various protein functional groups has been studied in detail. It has unfavorable interactions with hydrocarbon groups and amide oxygens, which are exposed upon unfolding, thus providing a thermodynamic driving force for the protein to remain folded.[8] Given that glutarate is a simple five-carbon dicarboxylic acid, it is plausible that it shares a similar mechanism of action, making it a candidate for a protein refolding enhancer.
This compound: A Mechanistic Hypothesis for a Novel Refolding Enhancer
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[6] While direct literature on its use in protein refolding is sparse, we can hypothesize its function based on the behavior of related dicarboxylic acids like glutamate and the fundamental principles of protein folding.
We propose a dual role for this compound in a refolding buffer:
-
Suppression of Aggregation: Like glutamate, this compound may be preferentially excluded from the surface of folding intermediates. This would increase the thermodynamic penalty for exposing hydrophobic patches, thereby disfavoring the intermolecular interactions that lead to aggregation.
-
Stabilization of the Native State: By promoting preferential hydration, this compound could stabilize the final, correctly folded protein structure, shifting the overall equilibrium of the refolding reaction towards the desired product.
The following diagram illustrates this proposed mechanism of action.
Sources
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Application Notes and Protocols: Disodium Glutarate as a Precursor for Biodegradable Polymer Synthesis
Introduction: The Role of Disodium Glutarate in Sustainable Polymer Chemistry
The increasing demand for environmentally benign materials has propelled the development of biodegradable polymers. Aliphatic polyesters, in particular, have garnered significant attention due to their susceptibility to hydrolysis and enzymatic degradation, rendering them suitable for a myriad of applications, from biomedical devices to eco-friendly packaging.[1][2] this compound, the salt of the five-carbon dicarboxylic acid, glutaric acid, serves as a valuable and versatile precursor in the synthesis of these biodegradable polyesters. Its use aligns with the principles of green chemistry, offering a stable, easy-to-handle starting material that can be readily incorporated into various polymerization schemes.
This guide provides an in-depth exploration of the synthesis of biodegradable polyesters using this compound as a primary building block. We will delve into the fundamental reaction mechanisms, present detailed protocols for both chemical and enzymatic polymerization, and outline comprehensive methods for the characterization of the resulting polymers. Furthermore, we will discuss the evaluation of their biodegradability and their potential applications, particularly in the realm of controlled drug delivery.
From Salt to Polymer: The Chemistry of Polycondensation
The synthesis of polyesters from this compound and a diol is primarily achieved through polycondensation.[3][4] This process involves the repeated formation of ester linkages between the monomers, with the concurrent elimination of a small molecule, typically water.[3][4] When starting with this compound, an initial acidification step is necessary to convert the carboxylate salt into the reactive carboxylic acid form, glutaric acid. This is a critical consideration for reaction stoichiometry and catalyst selection.
Mechanism of Acid-Catalyzed Polycondensation
Acid-catalyzed polycondensation is a well-established method for polyester synthesis. The reaction proceeds through the protonation of the carbonyl oxygen of the dicarboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of the diol.
Below is a diagram illustrating the fundamental steps of this process.
Caption: Mechanism of acid-catalyzed polyesterification.
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of poly(butylene glutarate), a representative biodegradable polyester, using both chemical and enzymatic methods.
Protocol 1: Melt Polycondensation of Glutaric Acid (from this compound) and 1,4-Butanediol
This protocol describes a two-step melt polycondensation process, a common and effective method for achieving high molecular weight polyesters.[2]
Materials:
-
This compound
-
1,4-Butanediol[5]
-
Phosphoric acid (H₃PO₄) or another suitable acid for neutralization
-
Titanium (IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas supply
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
Procedure:
-
Monomer Preparation and Neutralization:
-
In the three-necked flask, add a calculated amount of this compound and a slight molar excess of 1,4-butanediol (e.g., 1:1.2 molar ratio).
-
Add a stoichiometric amount of phosphoric acid to neutralize the this compound to glutaric acid. The mixture will form a slurry.
-
-
Esterification (First Stage):
-
Begin stirring the mixture and purge the flask with nitrogen.
-
Slowly heat the reaction vessel to 180-190°C in an oil bath.[2]
-
Maintain this temperature for 2-3 hours with a slow stream of nitrogen to facilitate the removal of water formed during esterification.
-
-
Polycondensation (Second Stage):
-
Add the catalyst, such as titanium (IV) butoxide (approximately 0.1% w/w of the total monomer weight), to the reaction mixture.
-
Gradually increase the temperature to 220-230°C.
-
Simultaneously, slowly reduce the pressure to a high vacuum (<1 mbar) to effectively remove the 1,4-butanediol and any remaining water, driving the polymerization reaction forward.
-
Continue the reaction for 4-6 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Polymer Recovery and Purification:
-
Cool the reaction mixture to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to purify it.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Protocol 2: Enzymatic Synthesis of Poly(butylene glutarate) using Novozym 435
Enzymatic polymerization offers a greener alternative to chemical synthesis, proceeding under milder conditions and often with high selectivity.[6][7] Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is a highly effective catalyst for polyester synthesis.[8][9][10][11][12]
Materials:
-
Glutaric acid (prepared from this compound as described in Protocol 1, Step 1, and purified)
-
1,4-Butanediol
-
Novozym 435 (immobilized Candida antarctica lipase B)[8][9][10][11][12]
-
Toluene or another suitable organic solvent
-
Molecular sieves (for dehydration)
-
Reaction vessel with a magnetic stirrer and a reflux condenser
Procedure:
-
Reaction Setup:
-
To the reaction vessel, add equimolar amounts of glutaric acid and 1,4-butanediol.
-
Add a suitable amount of solvent (e.g., toluene) to dissolve the monomers.
-
Add Novozym 435 (typically 10% w/w of the total monomer weight) and activated molecular sieves to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to 70-90°C with continuous stirring.
-
The reaction is typically carried out for 24-72 hours. The progress can be monitored by analyzing aliquots for molecular weight.
-
-
Polymer Recovery and Purification:
-
After the desired reaction time, cool the mixture to room temperature.
-
Remove the enzyme and molecular sieves by filtration.
-
Precipitate the polymer by adding the filtrate to a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterization of Glutarate-Based Polyesters
A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.
Structural Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of polymers.
-
¹H NMR: Provides information on the proton environment in the polymer chain, confirming the formation of ester linkages and the monomer ratio in copolymers. For poly(butylene glutarate), characteristic peaks for the methylene protons of the glutarate and butanediol units would be expected.
-
¹³C NMR: Offers detailed information about the carbon skeleton of the polymer.[13]
Expected ¹H NMR Chemical Shifts for Poly(butylene glutarate):
| Protons | Expected Chemical Shift (δ, ppm) |
| -O-CH₂ -CH₂- (from butanediol) | ~4.1 |
| -CH₂-CH₂ -CH₂- (from butanediol) | ~1.7 |
| -CO-CH₂ -CH₂- (from glutarate) | ~2.4 |
| -CH₂-CH₂ -CH₂- (from glutarate) | ~1.9 |
Note: These are approximate values and may vary depending on the solvent and instrument used.[14][15][16]
Thermal Properties: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymers.[17][18][19]
-
DSC: Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[19] These properties are crucial for understanding the material's mechanical behavior and processing conditions.
-
TGA: Determines the thermal stability and decomposition temperature of the polymer.[20][21]
Typical Thermal Properties of Aliphatic Polyesters:
| Property | Typical Range | Significance |
| Glass Transition Temperature (Tg) | -60 to 0 °C | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. |
| Melting Temperature (Tm) | 40 to 80 °C | The temperature at which the crystalline regions of the polymer melt. |
| Decomposition Temperature (Td) | > 250 °C | Indicates the onset of thermal degradation. |
Note: These values can vary significantly based on the specific diol used, molecular weight, and crystallinity.[22]
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers. These parameters are critical as they influence the mechanical properties and degradation behavior of the material.
Application Focus: Biodegradability and Drug Delivery
A key advantage of glutarate-based polyesters is their biodegradability, making them attractive for biomedical applications such as controlled drug delivery.[23]
Protocol 3: In Vitro Biodegradation Assay
This protocol provides a method for assessing the in vitro biodegradability of the synthesized polyesters using lipase, an enzyme known to hydrolyze ester bonds.[24][25][26][27]
Materials:
-
Polymer films of known weight and surface area
-
Phosphate buffered saline (PBS), pH 7.4
-
Lipase from Pseudomonas cepacia or other suitable source
-
Incubator at 37°C
Procedure:
-
Sample Preparation:
-
Prepare thin films of the polyester by solvent casting or melt pressing.
-
Cut the films into uniform pieces and accurately weigh them.
-
-
Degradation Study:
-
Prepare a lipase solution in PBS (e.g., 0.1 mg/mL).
-
Place the polymer films in vials containing the lipase solution.
-
As a control, place identical polymer films in PBS without the enzyme.
-
Incubate all samples at 37°C with gentle shaking.
-
-
Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 28 days), remove the polymer films from the solutions.
-
Gently rinse the films with deionized water and dry them under vacuum to a constant weight.
-
Calculate the percentage of weight loss.
-
The molecular weight and thermal properties of the degraded films can also be analyzed using GPC and DSC to understand the degradation mechanism.
-
Caption: Workflow for in vitro enzymatic degradation assay.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a method for evaluating the release of a model drug from polyester nanoparticles, a common formulation for controlled drug delivery.[28][29][30]
Materials:
-
Drug-loaded polyester nanoparticles
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator at 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Preparation of Nanoparticles:
-
Prepare drug-loaded nanoparticles using a suitable method such as nanoprecipitation or emulsion evaporation.
-
-
Release Study Setup:
-
Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS (the release medium).
-
-
Sample Collection and Analysis:
-
Place the entire setup in a shaking incubator at 37°C.
-
At regular intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Plot the cumulative drug release versus time to obtain the drug release profile.
-
Conclusion and Future Perspectives
This compound is a promising and versatile precursor for the synthesis of a wide range of biodegradable polyesters. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and professionals in the field. By understanding the underlying chemistry and employing systematic methodologies, it is possible to tailor the properties of glutarate-based polyesters for specific applications, from advanced drug delivery systems to sustainable packaging materials. The continued exploration of enzymatic synthesis routes and the development of novel copolymers will undoubtedly expand the potential of these environmentally friendly polymers.
References
- A Comparative Guide to the In Vitro Degradation of Suberic Acid Polyesters. Benchchem. Accessed January 6, 2026.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Accessed January 6, 2026.
- SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Published December 23, 2021.
- Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension.
- Blends of Poly(butylene glutarate) and Poly(lactic acid) with Enhanced Ductility and Composting Performance.
- Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. National Institutes of Health. Accessed January 6, 2026.
- 2.13: Polyesters. Chemistry LibreTexts. Published May 22, 2021.
- Organic Condensation Polymers 1. Polyesters. YouTube. Published December 13, 2014.
- Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. Accessed January 6, 2026.
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. National Institutes of Health. Published August 4, 2020.
- Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
- (a) The thermal gravimetric analyses curve (TGA) indicates the poly...
- TGA and DSC curves for polymers at different heating rates: (a) PO, (b) SA, (c) OB.
- Polyester-Based Nanoparticles for Delivery of Therapeutic Proteins. PubMed. Accessed January 6, 2026.
- Polyester-Based Nanoparticles for Delivery of Therapeutic Proteins. Linköping University Electronic Press. Accessed January 6, 2026.
- Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media. RSC Publishing. Accessed January 6, 2026.
- Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. Published November 30, 2021.
- (PDF) In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method.
- Enzymatic Synthesis of Biobased Polyesters and Polyamides. MDPI. Accessed January 6, 2026.
- Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF.
- Biodegradable Polyesters: Approaches to Increase Degradation Rates for Biomedical Applications.
- Chemical shifts and assignments of the 1 H NMR spectra of synthesized copolyesters.
- Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. National Institutes of Health. Accessed January 6, 2026.
- Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed. Published February 6, 2020.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. Accessed January 6, 2026.
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI. Accessed January 6, 2026.
- Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. National Institutes of Health. Published April 30, 2022.
- Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentrations. National Institutes of Health. Published February 22, 2019.
- IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Trepo - Tampereen yliopisto. Published April 25, 2022.
- 2.8: Thermal Analysis. Chemistry LibreTexts. Published August 28, 2022.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Accessed January 6, 2026.
- (PDF) Enzymatic synthesis of 2,5-furandicarboxylic acid-based semi-aromatic polyamides: Enzymatic polymerization kinetics, effect of diamine chain length and thermal properties.
- NMR Chemical Shifts. Accessed January 6, 2026.
- Tables For Organic Structure Analysis. Accessed January 6, 2026.
- University of Groningen Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and d-Glucose by Melt and Enzymatic Polycondensation. University of Groningen. Published January 26, 2015.
- Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondens
- Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing). Published April 12, 2019.
- Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. Request PDF.
- The synthesis and introduction of 1,4-Butanediol. ChemicalBook. Published February 15, 2022.
- 13 C NMR Chemical Shifts. Oregon State University. Accessed January 6, 2026.
- Co-Polymers based on Poly(1,4-butylene 2,5-furandicarboxylate) and Poly(propylene oxide)
- Blends of Poly(butylene glutarate) and Poly(lactic acid) with Enhanced Ductility and Composting Performance. Request PDF.
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Application Note: A Robust HPLC-UV Method for the Quantification of Disodium Glutarate
Abstract
This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the analysis of Disodium Glutarate. The described isocratic reversed-phase method provides a straightforward approach for the quantification of glutarate, a common counterion and intermediate in pharmaceutical manufacturing. The protocol has been developed to ensure high specificity, accuracy, and precision, making it suitable for quality control and research environments.
Introduction
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It often serves as a counterion for basic drug substances or as a raw material in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of this compound is crucial for ensuring product quality, verifying stoichiometry, and monitoring process control in drug development and manufacturing.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1][2] This note describes a simple and robust reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is designed to be easily implemented in a typical analytical laboratory.
Principle of the Method
The analysis is based on reversed-phase chromatography, where the separation is governed by the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3] Since glutaric acid is a hydrophilic organic acid, its retention on a standard C18 column can be challenging.[4] To overcome this, the mobile phase is acidified. Lowering the pH of the mobile phase suppresses the ionization of the carboxylic acid groups of glutaric acid, increasing its hydrophobicity and promoting retention on the reversed-phase column.[5][6] Detection is achieved by monitoring the UV absorbance of the carboxyl group at a low wavelength.
Apparatus and Reagents
-
Apparatus:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Syringe filters (0.45 µm).
-
-
Reagents:
-
This compound reference standard.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Formic acid (analytical grade).
-
All solvents and solutions should be degassed and filtered through a 0.45 µm membrane filter before use.[7]
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 210 nm |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Column: A standard C18 column is chosen for its versatility and availability. The 150 mm length and 5 µm particle size provide a good balance between resolution and analysis time.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water, which is common for reversed-phase HPLC.[3] The addition of 0.1% formic acid is critical to lower the pH, ensuring that glutaric acid is in its protonated, less polar form, which enhances its retention on the C18 column.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides good efficiency.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: A low UV wavelength of 210 nm is selected for the detection of the carboxyl functional group in glutaric acid, which does not have a strong chromophore.
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL of Glutarate):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Preparation of Sample Solutions
-
Accurately weigh a sample containing an amount of this compound equivalent to approximately 25 mg.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability
Before performing sample analysis, the suitability of the chromatographic system must be verified.[8] This is achieved by making five replicate injections of a working standard solution (e.g., 100 µg/mL). The system suitability parameters should meet the acceptance criteria listed in the table below.[9][10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
These criteria ensure that the system is operating with adequate precision, efficiency, and peak symmetry for the analysis.[9][12]
Method Validation
The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[2][13] The validation should demonstrate that the method is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
-
Accuracy: The closeness of test results to the true value, typically determined by recovery studies.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or small peak | - Incorrect mobile phase composition- Detector issue- Injection error | - Verify mobile phase preparation.- Check detector lamp and settings.- Ensure proper sample injection. |
| Poor peak shape (tailing) | - Column degradation- pH of mobile phase is too high | - Replace or flush the column.- Ensure the mobile phase is properly acidified (pH should be at least 2 units below the pKa of glutaric acid).[5] |
| Shifting retention times | - Inconsistent mobile phase preparation- Column temperature fluctuation- Pump issue | - Prepare fresh mobile phase.- Ensure the column oven is stable.- Check the pump for leaks and ensure consistent flow. |
| High backpressure | - Column or system blockage- Particulate matter in sample | - Flush the system and column in the reverse direction.- Ensure samples are properly filtered. |
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable approach for the quantitative analysis of this compound. The use of an acidified mobile phase allows for good retention and peak shape on a standard C18 column. The method is suitable for routine quality control testing and can be validated according to ICH guidelines to ensure data integrity.
References
- Familias GA. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. Accessed January 6, 2026.
-
PubMed. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Accessed January 6, 2026. [Link]
-
MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Accessed January 6, 2026. [Link]
-
Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Accessed January 6, 2026. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. Accessed January 6, 2026. [Link]
-
Chromatography Forum. HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. Accessed January 6, 2026. [Link]
-
Pharmaceutical Updates. System suitability in HPLC Analysis. Published May 3, 2021. Accessed January 6, 2026. [Link]
-
RSC Publishing. Reaction mechanism of the green synthesis of glutaric acid. Published January 17, 2022. Accessed January 6, 2026. [Link]
-
ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. Accessed January 6, 2026. [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Accessed January 6, 2026. [Link]
-
IJRASET. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Published November 1, 2023. Accessed January 6, 2026. [Link]
-
Shimadzu. Analytical Methods for Organic Acids. Accessed January 6, 2026. [Link]
- Google Patents.
-
LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Published November 1, 2013. Accessed January 6, 2026. [Link]
-
ResearchGate. Purification Or Organic Acids Using Anion Exchange Chromatography. Accessed January 6, 2026. [Link]
-
ResearchGate. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Accessed January 6, 2026. [Link]
-
PubMed. Determination of electroactive organic acids by anion-exchange chromatography using a copper modified electrode. Accessed January 6, 2026. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published March 26, 2024. Accessed January 6, 2026. [Link]
-
Mastelf. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Accessed January 6, 2026. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed January 6, 2026. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Published March 31, 2022. Accessed January 6, 2026. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? Published January 24, 2023. Accessed January 6, 2026. [Link]
-
Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Accessed January 6, 2026. [Link]
-
Scribd. Mobile Phase Optimization Strategies For Reversed Phase HPLC. Accessed January 6, 2026. [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. Accessed January 6, 2026. [Link]
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Application Note: Quantitative Analysis of Glutarate in Biological Samples
Introduction: The Significance of Glutarate Quantification
Glutaric acid (pentanedioic acid) is a dicarboxylic acid that, at physiological pH, exists as its conjugate base, glutarate. It serves as a key intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan. The accurate quantification of glutarate and its derivatives, particularly 3-hydroxyglutaric acid (3-HGA), in biological matrices such as plasma, urine, and cerebrospinal fluid is of paramount clinical importance.
The primary diagnostic application is for Glutaric Aciduria Type I (GA-I) , an inherited metabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase.[1] This enzymatic block leads to the accumulation of glutarate, 3-HGA, and glutarylcarnitine in bodily fluids.[2] These accumulating metabolites are neurotoxic and can lead to severe neurological damage, particularly acute striatal degeneration, resulting in a debilitating movement disorder (dystonia).[2][3] Therefore, sensitive and specific analytical methods are crucial for early diagnosis through newborn screening, monitoring treatment efficacy, and advancing research into metabolic pathways and drug development.[2][4]
This guide provides an in-depth examination of the principal analytical methodologies for glutarate quantification, explaining the causality behind experimental choices and presenting validated, step-by-step protocols for researchers, scientists, and drug development professionals.
Methodologies for Glutarate Quantification: An Overview
The choice of analytical method depends on the required sensitivity, specificity, sample matrix, and available instrumentation. The three primary approaches are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Sources
- 1. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols: Genipin as a Biocompatible Crosslinking Agent for Biomaterials
A Note on the Selection of Crosslinking Agent
Initial consideration was given to disodium glutarate as a potential crosslinking agent. However, a thorough review of scientific literature and chemical principles reveals that this compound, the salt of a dicarboxylic acid, is not a suitable agent for directly crosslinking protein-based biomaterials like gelatin or collagen. Effective crosslinking of these materials typically relies on agents that can react with primary amine groups (e.g., from lysine residues). Aldehyd-based agents like glutaraldehyde have historically been used but raise concerns regarding cytotoxicity.
Therefore, this guide focuses on Genipin , a naturally derived, biocompatible, and effective crosslinking agent that has emerged as a superior alternative for fabricating robust and safe biomaterials for research and drug development.
Introduction to Genipin: A Biocompatible Alternative
Genipin is a crystalline compound extracted from the fruits of Gardenia jasminoides. It has gained significant attention in the field of biomaterials due to its low cytotoxicity and its ability to form stable, crosslinked networks with proteins and other polymers containing primary amine groups. Unlike glutaraldehyde, which can leach from the biomaterial and cause adverse cellular responses, genipin forms crosslinks that are biocompatible and biodegradable. The crosslinking reaction with genipin is also easily identifiable by a characteristic blue to purple color change, providing a visual confirmation of the process.
Key Advantages of Genipin:
-
Low Cytotoxicity: Significantly safer for cells compared to glutaraldehyde.
-
Biocompatibility: Well-tolerated in vivo, making it suitable for tissue engineering and drug delivery applications.
-
Effective Crosslinking: Forms stable covalent bonds, enhancing the mechanical properties and degradation resistance of biomaterials.
-
Visual Confirmation: The reaction produces a distinct color change, aiding in process monitoring.
Mechanism of Genipin Crosslinking
Genipin crosslinks polymers containing primary amine groups, such as gelatin, collagen, and chitosan, through a two-step mechanism.
-
Ring-Opening Reaction: The process begins with a nucleophilic attack by a primary amine group from the polymer (e.g., the ε-amino group of a lysine residue in gelatin) on the C3 carbon of the genipin molecule. This leads to the opening of the dihydropyran ring and the formation of an unstable intermediate.
-
Dimerization and Crosslinking: This intermediate can then react with a second primary amine group from an adjacent polymer chain. This second reaction results in the formation of a stable, heterocyclic (pyridinyl) crosslink, which is responsible for the characteristic blue pigmentation.
This process effectively creates a three-dimensional network, transforming the soluble polymer into a stable hydrogel with improved mechanical strength and resistance to enzymatic degradation.
Visualizing the Crosslinking Workflow
Protocol for using Disodium glutarate in enzymatic reactions
An Application Note and Protocol for the Use of Disodium Glutarate in Enzymatic Reactions
Authored by: Senior Application Scientist
Publication Date: January 6, 2026
Abstract
This compound, the sodium salt of the C5 dicarboxylic glutaric acid, is a versatile yet specific tool in the biochemist's arsenal. While its primary application in enzymology is as a buffering agent for reactions requiring stable pH in the slightly acidic range, its utility is nuanced by its other chemical properties.[1] This guide provides an in-depth exploration of the core principles, mechanisms, and validated protocols for the effective use of this compound in enzymatic reactions. We will delve into the causality behind experimental choices, from buffer preparation to assay design, and address critical considerations such as potential enzymatic modulation and ionic interactions. This document is intended for researchers, scientists, and drug development professionals seeking to employ this compound with precision and confidence.
Core Principles: Why Choose this compound?
The selection of a buffering system is a critical decision in experimental design, as the buffer can directly influence enzyme activity and stability.[2][3] this compound offers a specific set of properties that make it advantageous for certain applications.
The Buffering Mechanism
This compound is the salt of a weak dicarboxylic acid, glutaric acid. The presence of two carboxyl groups provides two dissociation constants (pKa values), making it an effective buffer over a specific pH range.[1] The parent acid, glutaric acid, has pKa values of approximately 4.3 and 5.4, which confers the strongest buffering capacity between pH 3.3 and 6.2.[1] This makes it a suitable alternative to buffers like citrate or acetate for studies on enzymes with optimal activity in this acidic to neutral zone.
Caption: Buffering equilibrium of glutarate species.
Beyond Buffering: Other Mechanistic Considerations
A senior scientist must consider a reagent's full chemical personality. This compound is not always an inert component.
-
Chaotropic Potential: At higher concentrations, glutarate ions can act as chaotropic agents, disrupting the ordered structure of water and weakening non-covalent interactions that maintain a protein's tertiary structure.[4] This property can be harnessed to study protein unfolding but can also be an unintended variable, potentially altering enzyme conformation and activity.
-
Enzyme Modulation: The glutarate structure is similar to other key metabolic intermediates, such as α-ketoglutarate.[5][6] This structural similarity means it can sometimes act as a competitive inhibitor or modulator for certain enzymes, particularly those involved in amino acid or dicarboxylate metabolism.[4][7] For example, the related compound (R)-2-hydroxyglutarate is a known inhibitor of α-ketoglutarate-dependent dioxygenases.[8] Researchers must validate that this compound does not significantly impact the specific enzyme under investigation.
-
Metal Ion Chelation: As a dicarboxylate, glutarate can chelate divalent metal ions. This is a critical consideration for metalloenzymes that require specific metal cofactors (e.g., Mg²⁺, Mn²⁺, Zn²⁺) for their catalytic activity.[3] The buffer could inadvertently strip the enzyme of its essential cofactor, leading to reduced or abolished activity.
Physicochemical Data and Handling
Accurate experimental execution begins with a thorough understanding of the reagent's properties.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₄·2Na | [9] |
| Molecular Weight | 176.08 g/mol | [9][10] |
| Appearance | White crystalline powder | [1] |
| pKa Values (Glutaric Acid) | pKa₁ ≈ 4.3, pKa₂ ≈ 5.4 | [1] |
| Effective Buffering Range | pH 3.3 – 6.2 | [1] |
| Solubility | Highly soluble in water | [1] |
| Storage | Store powder at room temperature. Store aqueous buffer solutions at 2-8°C.[11] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating quality control steps to ensure reproducibility and trustworthiness.
Protocol 1: Preparation of a 0.5 M this compound Stock Solution
This stock solution serves as the foundation for preparing working-concentration buffers.
Materials:
-
This compound (MW: 176.08 g/mol )
-
High-purity, deionized water (ddH₂O)
-
Calibrated analytical balance
-
Appropriately sized beaker and magnetic stirrer
-
Sterile storage bottle
Methodology:
-
Calculation: To prepare 200 mL of a 0.5 M stock solution, calculate the required mass: Mass = Molarity × Volume × Molecular Weight Mass = 0.5 mol/L × 0.2 L × 176.08 g/mol = 17.608 g
-
Weighing: Accurately weigh out 17.608 g of this compound powder and transfer it to a 250 mL beaker.
-
Dissolution: Add approximately 150 mL of ddH₂O and a clean magnetic stir bar to the beaker. Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The high solubility should facilitate a clear solution.[1]
-
Volume Adjustment: Carefully transfer the solution to a 200 mL graduated cylinder. Rinse the beaker with a small amount of ddH₂O and add the rinsing to the cylinder to ensure a complete transfer.
-
Final Volume: Add ddH₂O to bring the final volume to exactly 200 mL.
-
Storage: Transfer the solution to a labeled, sterile bottle and store at 4°C. This stock is stable for several weeks.
Protocol 2: Preparation of a 50 mM Glutarate Buffer, pH 5.0
This protocol describes the preparation of a working buffer by titrating the basic salt form (this compound) with a strong acid.
Materials:
-
0.5 M this compound stock solution (from Protocol 1)
-
1 M Hydrochloric acid (HCl) solution
-
Calibrated pH meter with a temperature probe[12]
-
High-purity, deionized water (ddH₂O)
-
Beaker and magnetic stirrer
Methodology:
-
Dilution: To prepare 100 mL of 50 mM buffer, pipette 10 mL of the 0.5 M this compound stock solution into a 150 mL beaker.
-
Add Water: Add approximately 80 mL of ddH₂O to the beaker.
-
pH Adjustment: Place the beaker on a magnetic stirrer with a stir bar. Immerse the calibrated pH electrode in the solution. Slowly add 1 M HCl dropwise while monitoring the pH. Continue adding acid until the pH stably reads 5.00.
-
Expert Insight: The initial pH of the this compound solution will be basic. Titrating with a strong acid is the standard method to reach a pH within the buffering range.[13]
-
-
Final Volume: Quantitatively transfer the pH-adjusted solution to a 100 mL graduated cylinder. Make up the final volume to 100 mL with ddH₂O.
-
Trustworthiness Check: Re-measure the pH to ensure it remained at 5.00 after the final volume adjustment. If the intended experimental temperature differs significantly from room temperature, adjust the pH at that target temperature, as buffer pKa values are temperature-dependent.[2][14]
Protocol 3: General Workflow for an Enzymatic Assay
This protocol provides a template for using the prepared glutarate buffer in a typical spectrophotometric enzyme assay. It includes essential controls for a self-validating experiment.
Caption: General workflow for a self-validating enzymatic assay.
Methodology:
-
Reagent Preparation: Prepare the enzyme and substrate solutions. The substrate should ideally be dissolved in the 50 mM Glutarate Buffer (pH 5.0) to avoid altering the pH upon addition.
-
Assay Setup (96-well plate format):
-
Test Wells: To each well, add 170 µL of 50 mM Glutarate Buffer (pH 5.0) and 10 µL of enzyme solution.
-
Negative Control Wells: Add 180 µL of buffer (no enzyme). This control is crucial to measure the rate of non-enzymatic substrate degradation.
-
Buffer Validation Wells: Set up a parallel reaction using a different, trusted buffer (e.g., 50 mM Sodium Acetate, pH 5.0) to confirm that glutarate is not adversely affecting enzyme activity.
-
-
Pre-incubation: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.[15]
-
Reaction Initiation: Initiate the reactions by adding 20 µL of the substrate solution to all wells. Mix briefly.
-
Data Collection: Immediately place the plate in a microplate reader set to the correct temperature and wavelength. Measure the change in absorbance over a defined period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Compare the activity in the glutarate buffer to the alternative buffer and subtract the rate from the no-enzyme control.
References
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Disodium (R)-2-Hydroxyglutarate|cas 103404-90-6 - DC Chemicals. DC Chemicals. [Link]
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Dimethyl Glutarate Buffer 0.2M, pH 7.0 (1119-40-0) | bioWORLD. bioWORLD. [Link]
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Dimethyl glutarate Buffer, 0.2 M solution, pH 5.0 from BioWORLD | Biocompare.com. Biocompare. [Link]
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Protocol for Buffer Preparation – BBS OER Lab Manual - eCampusOntario Pressbooks. eCampusOntario. [Link]
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Preparation of Buffers for Use in Enzyme Studies (by G. Gomori) - iGEM. iGEM. [Link]
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Methods for preparing buffers (video) | Khan Academy. Khan Academy. [Link]
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Buffer Preparation - BiochemiCalc. BiochemiCalc. [Link]
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How to Choose the Right Buffer for Enzyme Activity Tests - Patsnap Synapse. Patsnap. [Link]
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Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics | ACS Omega. American Chemical Society. [Link]
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α-Ketoglutaric acid - Wikipedia. Wikipedia. [Link]
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Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem. National Institutes of Health. [Link]
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Characterization, Structure, and Inhibition of the Human Succinyl-CoA:glutarate-CoA Transferase, a Putative Genetic Modifier of Glutaric Aciduria Type 1 - PubMed. National Institutes of Health. [Link]
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Disodium Tartrate Dihydrate: Applications in Pharmaceutical Formulations. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities - NIH. National Institutes of Health. [Link]
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Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions - Frontiers. Frontiers. [Link]
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Disodium Glutarate: A Versatile Chelating Agent for Divalent Cations in Research and Pharmaceutical Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Divalent cations such as Ca²⁺, Mg²⁺, Zn²⁺, and Cu²⁺ are fundamental to a vast array of biological and chemical processes, acting as structural components, enzyme cofactors, and signaling molecules. However, their uncontrolled presence can lead to experimental artifacts, enzyme inhibition, or formulation instability. Chelating agents are indispensable tools for controlling the concentration of free metal ions. While strong chelators like EDTA are widely used, their aggressive, non-selective nature can be detrimental in sensitive systems. This guide introduces disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid, as a mild, effective, and biodegradable chelating agent. We provide an in-depth exploration of its chelation mechanism, quantitative characteristics, and detailed protocols for its application in preparing metal-buffered solutions and mitigating cation interference in enzymatic assays.
Fundamentals of Glutarate Chelation
Chemical Properties of this compound
This compound (C₅H₆Na₂O₄) is the highly water-soluble salt of glutaric acid.[1][2] The parent acid, a simple linear dicarboxylic acid, has two pKa values (pKa₁ ≈ 4.34, pKa₂ ≈ 5.22) which define its buffering capacity and its chelating activity.[1][3] In solution, the glutarate dianion is the species responsible for chelation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆Na₂O₄ | [4] |
| Molecular Weight | 176.08 g/mol | [4] |
| Appearance | White crystalline powder | |
| Parent Acid pKa₁ | ~4.34 | [3] |
| Parent Acid pKa₂ | ~5.22 | [3] |
| Solubility | High in water | [1] |
Mechanism of Chelation with Divalent Cations
Chelation by this compound is mediated by its two carboxylate (-COO⁻) functional groups.[5][6] These groups act as Lewis bases, donating lone pair electrons to a positively charged divalent metal cation (M²⁺), which acts as a Lewis acid. The five-carbon backbone allows the molecule to arrange itself so that both carboxylate groups can bind to the same metal ion, forming a stable, six-membered ring structure.[7][8] This bidentate (two-toothed) coordination is significantly more stable than monodentate binding from simple carboxylates like acetate.
The chelation reaction can be represented as:
M²⁺ + [C₃H₆(COO)₂]²⁻ ⇌ [M(C₃H₆(COO)₂)]
Caption: Bidentate chelation of a divalent metal ion (M²⁺) by glutarate.
Comparative Analysis: Glutarate vs. Other Chelators
The choice of chelator depends on the specific application. While EDTA is a powerful, broad-spectrum chelator, its high affinity can strip essential metals from metalloproteins. Glutarate offers a gentler alternative.
| Chelator | Denticity | Binding Strength | Key Feature |
| This compound | Bidentate | Mild | Good for buffering metal ions without aggressively stripping them from proteins. Biodegradable. |
| Sodium Citrate | Tridentate | Moderate | Commonly used in buffers and as an anticoagulant. Biodegradable. |
| Disodium EDTA | Hexadentate | Very Strong | Forms highly stable complexes with most divalent and trivalent cations across a wide pH range.[9][10] |
| EGTA | Octadentate | Strong (Ca²⁺ selective) | Much higher affinity for Ca²⁺ than for Mg²⁺, ideal for buffering calcium in biological systems.[11] |
Quantitative Characterization
Stability Constants of Glutarate-Metal Complexes
The general stability order is: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺ [12][13]
| Divalent Cation | Relative Stability (log K) | Significance in Biological/Pharma Systems |
| Cu²⁺ | High | Often a catalytic cofactor; can be toxic in excess. |
| Zn²⁺ | Moderate-High | Structural role in zinc-finger proteins, catalytic cofactor. |
| Ni²⁺ | Moderate | Cofactor for some enzymes (e.g., urease). |
| Co²⁺ | Moderate | Component of Vitamin B12. |
| Ca²⁺ | Low-Moderate | Crucial for signaling, bone structure, and as a protein cofactor. |
| Mg²⁺ | Low-Moderate | Essential for ATP-dependent enzymes, stabilizes nucleic acids. |
| Note: The log K values are illustrative of the relative trend for dicarboxylate chelators and are not absolute measured values for glutarate. |
Factors Influencing Chelation Efficiency
-
pH: Chelation is highly pH-dependent. Below pH ~3.5, the carboxylate groups become protonated (COOH), losing their ability to bind metals. Optimal chelation occurs at pH values above the second pKa (~5.22), where the molecule is fully deprotonated.
-
Ionic Strength: High concentrations of competing ions can weakly interfere with the formation of the glutarate-metal complex.
-
Temperature: Stability constants are temperature-dependent, a factor to consider when performing experiments at non-ambient temperatures.
Applications & Protocols
Protocol 3.1: Preparation of a Calcium-Buffered Solution
Metal-buffered solutions are critical for experiments requiring a stable, defined concentration of free metal ions, such as calibrating fluorescent indicators or studying the metal-dependency of enzymes.[14][15] This protocol describes how to prepare a buffer with a defined free Ca²⁺ concentration.
Objective: To prepare a 1 L solution of 50 mM HEPES, pH 7.4, containing a final free [Ca²⁺] of 100 µM.
Principle: The concentration of free metal ion is determined by the Henderson-Hasselbalch-like equation for chelators: pM = log K_eff + log ([Chelator_bound]/[Chelator_free]) Where pM = -log[M²⁺_free] and K_eff is the effective stability constant at the working pH. For simplicity, we will use a speciation calculator or software (e.g., MaxChelator, CHELATOR) for accurate calculations. For this example, we assume a conditional log K for Ca²⁺-glutarate at pH 7.4 is ~2.5.
Materials:
-
This compound (FW: 176.08 g/mol )
-
Calcium Chloride (CaCl₂) (FW: 110.98 g/mol )
-
HEPES (FW: 238.3 g/mol )
-
High-purity (metal-free) water
-
NaOH and/or HCl for pH adjustment
-
Calibrated pH meter
Calculations (Example): To achieve 100 µM free Ca²⁺ with a total glutarate concentration of 10 mM:
-
Total Glutarate: 10 mM
-
Target Free [Ca²⁺]: 0.1 mM
-
Calculate Total [Ca²⁺] needed: This requires solving the equilibrium equation. Using a calculator with log K = 2.5, we find that a total calcium concentration of approximately 2.48 mM is required.
-
Total [Ca²⁺] = Free [Ca²⁺] + Bound [Ca²⁺]
-
Bound [Ca²⁺] ≈ 2.38 mM
-
Total Glutarate = Free Glutarate + Bound Glutarate
-
Free Glutarate ≈ 7.62 mM
-
Step-by-Step Methodology:
-
Prepare Buffer: In ~900 mL of high-purity water, dissolve 11.92 g of HEPES (for 50 mM).
-
Add Chelator: Add 1.76 g of this compound (for 10 mM total). Dissolve completely.
-
Adjust pH: Adjust the solution pH to 7.40 using NaOH/HCl. This step is critical as the stability constant is pH-dependent.
-
Add Metal: Add 0.275 g of CaCl₂ (for 2.48 mM total). Dissolve completely.
-
Final Volume & pH Check: Adjust the final volume to 1 L with high-purity water. Re-verify the pH and adjust if necessary.
-
Validation (Trustworthiness Check): The free calcium concentration can be experimentally verified using a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4) or a calcium-selective electrode, calibrated with known standards.
Caption: Workflow for preparing a calcium-buffered solution.
Protocol 3.2: Mitigating Divalent Cation Interference in Enzymatic Assays
Background: Many enzymes are inhibited by trace amounts of heavy metal cations (e.g., Cu²⁺, Zn²⁺) that may be present as contaminants in reagents. Conversely, some enzymes require specific divalent cations (like Mg²⁺) for activity. Glutarate can be used to preferentially chelate inhibitory ions without significantly depleting required ions.[16]
Objective: To perform an assay for an enzyme that requires Mg²⁺ but is inhibited by contaminating Cu²⁺.
Principle: Based on the stability constants, glutarate binds Cu²⁺ much more strongly than Mg²⁺. By adding a low concentration of this compound, one can sequester the contaminating Cu²⁺ while leaving a sufficient amount of free Mg²⁺ for the enzyme to function.
Materials:
-
Enzyme and substrate stock solutions
-
Assay buffer (e.g., Tris, HEPES)
-
Magnesium Chloride (MgCl₂) solution
-
This compound stock solution (e.g., 100 mM)
-
Spectrophotometer or other required instrumentation
Step-by-Step Methodology:
-
Determine Optimal Glutarate Concentration:
-
Set up a series of reactions in your standard assay buffer containing the required Mg²⁺ concentration (e.g., 5 mM).
-
Spike the reactions with a known, inhibitory concentration of Cu²⁺ (e.g., 10 µM).
-
To these inhibited reactions, add increasing concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).
-
Measure enzyme activity at each glutarate concentration.
-
-
Data Analysis:
-
Plot enzyme activity versus [this compound].
-
Identify the concentration of glutarate that restores maximal enzyme activity. This is the optimal concentration to sequester the inhibitor without affecting the required Mg²⁺.
-
-
Assay Protocol:
-
Prepare the final assay buffer containing the optimal concentration of this compound as determined above.
-
Add all other reaction components (Mg²⁺, substrate, etc.).
-
Initiate the reaction by adding the enzyme and measure activity as per the standard protocol.
-
Expected Result: A bell-shaped curve or plateau in the titration experiment, where enzyme activity is restored at an optimal glutarate concentration and may decrease again at very high concentrations if Mg²⁺ becomes significantly chelated.
Troubleshooting and Best Practices
-
Purity of Reagents: Always use high-purity water and salts to minimize trace metal contamination.[17]
-
pH Control: The pH of the final solution is paramount. Always measure and adjust the pH after all components have been added and dissolved.
-
Stock Solutions: Prepare concentrated stock solutions of this compound and metal salts. This allows for more accurate additions of small volumes.
-
Unexpected Precipitation: If precipitation occurs, it could be due to the formation of an insoluble metal hydroxide (if pH is too high) or metal-phosphate/carbonate complexes if using those buffers.[18] Consider using "Good's" buffers like HEPES or MOPS, which have minimal metal-binding capacity.[18]
Conclusion
This compound is a valuable and versatile tool for controlling divalent cation concentrations in a wide range of scientific applications. Its mild chelation strength makes it an excellent alternative to aggressive chelators like EDTA, particularly in sensitive biological systems where preserving metalloprotein integrity is crucial. By understanding the principles of chelation and following carefully designed protocols, researchers can leverage this compound to create precisely controlled ionic environments, reduce experimental variability, and obtain more reliable and accurate data.
References
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Accounts of Chemical Research. (n.d.). Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins. ACS Publications. Retrieved from [Link]
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PubMed. (2017). A practical guide to the preparation and use of metal ion-buffered systems for physiological research. Retrieved from [Link]
-
PubMed. (2009). Preparation of metal ion buffers for biological experimentation: a methods approach with emphasis on iron and zinc. Retrieved from [Link]
-
Wiley Online Library. (2017). A practical guide to the preparation and use of metal ion-buffered systems for physiological research. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal chelating mechanism of carboxyl group (M 2 + : divalent metal ion). Retrieved from [Link]
-
Merck Index. (n.d.). Glutaric Acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Disodium 2-Oxoglutarate Dihydrate in Metabolism and Pharma. Retrieved from [Link]
-
ResearchGate. (2009). Preparation of metal ion buffers for biological experimentation: A methods approach with emphasis on iron and zinc. Retrieved from [Link]
-
CSIRO Publishing. (1974). Stability constants for some 1:1 metal–carboxylate complexes. Retrieved from [Link]
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Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
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PubMed Central (PMC). (1974). Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase. Retrieved from [Link]
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ResearchGate. (1974). Stability constants for some 1:1 metal–carboxylate complexes. Retrieved from [Link]
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
-
MDPI. (2022). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]
-
Mondstar. (2024). Sodium Gluconate vs. EDTA: Detailed Comparison & Uses. Retrieved from [Link]
-
LookChem. (2023). Disodium EDTA: A Versatile Chelating Agent for Industrial and Consumer Applications. Retrieved from [Link]
-
Interchim. (n.d.). EDTA and EGTA chelating agents. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Neuroprotective Potential of Disodium Glutarate
Abstract: The escalating prevalence of neurodegenerative diseases and acute neurological injuries necessitates the exploration of novel neuroprotective strategies. A growing body of evidence highlights the critical link between cellular energy metabolism and neuronal survival. This guide focuses on Disodium Glutarate, a salt of the five-carbon dicarboxylic acid, as a candidate for neuroprotection. We move beyond a simple recitation of facts to provide a deep, mechanistic-driven framework for its investigation. This document outlines the scientific rationale for exploring this compound, centering on three core hypotheses: (1) its role as an anaplerotic substrate to refuel the Tricarboxylic Acid (TCA) cycle, (2) its potential function as a signaling molecule via cell-surface receptors, and (3) its capacity to modulate excitotoxic pathways. We furnish researchers, scientists, and drug development professionals with detailed, field-tested protocols for in vitro and mechanistic assays, complete with the scientific causality behind experimental choices, to rigorously evaluate the neuroprotective efficacy of this compound.
Scientific Background & Rationale
The brain's immense metabolic activity renders it exceptionally vulnerable to energy deficits, which are a common feature in both acute and chronic neurological disorders.[1] A breakdown in metabolic homeostasis often precedes or exacerbates neuronal death.
The Nexus of Energy Metabolism and Neuronal Fate
Neurons depend on a continuous supply of ATP, primarily generated through the mitochondrial TCA cycle, to maintain ionic gradients, neurotransmission, and cellular integrity.[1] The TCA cycle not only produces reducing equivalents for ATP synthesis but also provides precursors for neurotransmitters like glutamate and GABA.[2] A disruption in this cycle leads to energy failure, oxidative stress, and ultimately, cell death. The concept of anaplerosis—the replenishment of TCA cycle intermediates—is therefore a critical therapeutic target.[3][4]
Glutamate Excitotoxicity: A Central Pathological Cascade
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS).[5] However, its over-accumulation in the synaptic cleft leads to the excessive activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors.[6] This triggers a massive influx of Ca²⁺, activating a cascade of cytotoxic enzymes, promoting the generation of reactive oxygen species (ROS), and inducing mitochondrial dysfunction, culminating in neuronal apoptosis or necrosis.[6] Strategies to mitigate excitotoxicity are a cornerstone of neuroprotective research.[7][8]
This compound: A Potential Multi-Modal Neuroprotective Agent
This compound, as a metabolic intermediate, is uniquely positioned to counteract these pathological processes through several potential mechanisms.
-
Hypothesis 1: Anaplerotic Support for the TCA Cycle Glutarate can be metabolized via the enzyme glutaryl-CoA dehydrogenase to ultimately yield α-ketoglutarate, a key intermediate of the TCA cycle.[9] By providing an alternative fuel source and replenishing the pool of TCA cycle intermediates, this compound could enhance mitochondrial respiration, boost ATP production, and improve the cell's ability to withstand metabolic stress.[3] This metabolic support is crucial for neuronal resilience.
Caption: Proposed metabolic fate of this compound for TCA cycle replenishment.
-
Hypothesis 2: Receptor-Mediated Signaling There is a growing precedent for TCA cycle intermediates acting as extracellular signaling molecules. Succinate, for example, activates the G-protein coupled receptor SUCNR1 (GPR91), which is involved in inflammation and cellular stress responses.[10][11] Similarly, GPR84, expressed on microglia, is activated by medium-chain fatty acids and plays a role in neuroinflammation.[12][13][14] It is plausible that this compound could activate a similar, perhaps currently orphan, GPCR on neurons or glial cells, triggering pro-survival or anti-inflammatory signaling cascades.
Caption: Hypothetical GPCR signaling pathway for this compound.
-
Hypothesis 3: Direct Modulation of Glutamate Receptors The structural similarity of glutarate to glutamate and known NMDA receptor modulators suggests a potential for direct interaction.[15] It could act as a weak agonist, partial agonist, or even an antagonist at glutamate binding sites, potentially dampening the excessive signaling that drives excitotoxicity.[16][17]
Phased Experimental Workflow
A structured, multi-phase approach is essential to systematically evaluate the neuroprotective potential of this compound. This workflow ensures that foundational observations of efficacy are followed by rigorous mechanistic investigation.
Caption: A logical workflow for investigating this compound's neuroprotection.
Detailed Protocols: In Vitro Neuroprotection Assays
These initial assays are designed to determine if this compound confers a survival advantage to neurons under stress. The murine hippocampal cell line HT22 is an excellent starting point as it is susceptible to glutamate-induced oxidative stress but lacks ionotropic glutamate receptors, allowing for the specific study of oxidative toxicity pathways.[18]
Protocol: Glutamate-Induced Oxidative Toxicity Assay
Objective: To determine if this compound protects HT22 hippocampal neurons from cell death induced by high concentrations of glutamate.
Materials:
-
HT22 cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (sterile, stock solution in PBS)
-
L-Glutamic acid (sterile, stock solution in PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer, making them responsive to treatment without being over-crowded.
-
-
Pre-treatment: Prepare serial dilutions of this compound (e.g., 1 µM to 10 mM) in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the this compound dilutions. Include a "vehicle control" group with serum-free DMEM only. Incubate for 2 hours.
-
Rationale: Pre-incubation allows the compound to be taken up by cells and to potentially prime protective metabolic or signaling pathways before the insult.
-
-
Induction of Toxicity: Add glutamate to the wells to a final concentration of 5 mM (or a pre-determined IC₅₀ concentration).[18] Do not add glutamate to the "untreated control" wells.
-
Rationale: 5 mM glutamate is a commonly used concentration to induce significant, but not complete, cell death in HT22 cells within 24 hours, providing a window to observe protection.[18]
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours. Measure fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Rationale: Resazurin is a redox indicator that is reduced by metabolically active (i.e., viable) cells to the highly fluorescent resorufin, providing a quantitative measure of cell viability.[18]
-
Data Analysis & Expected Results
The data should be normalized to the untreated control (100% viability) and the glutamate-only control (0% protection).
| Treatment Group | This compound (mM) | Glutamate (5 mM) | Normalized Cell Viability (%) |
| Untreated Control | 0 | - | 100 ± 5.2 |
| Glutamate Control | 0 | + | 45 ± 3.8 |
| Test Group 1 | 0.1 | + | 52 ± 4.1 |
| Test Group 2 | 1 | + | 78 ± 6.5 |
| Test Group 3 | 5 | + | 92 ± 4.9 |
| Test Group 4 | 10 | + | 95 ± 5.3 |
| Table 1: Representative data demonstrating a dose-dependent neuroprotective effect of this compound against glutamate-induced toxicity in HT22 cells. |
Detailed Protocols: Mechanistic Assays
Once a protective effect is confirmed, these assays aim to elucidate the underlying mechanism(s). All protocols assume a similar treatment paradigm as described in Section 3.
Protocol: Assessment of Mitochondrial Membrane Potential (MMP)
Objective: To determine if this compound prevents the collapse of the mitochondrial membrane potential, a key event in apoptosis.
Materials:
-
MitoTracker Red CMXRos or similar potentiometric dye
-
Hoechst 33342 stain (for nuclear counterstaining)
-
Fluorescence microscope or plate reader
Methodology:
-
Perform cell seeding and treatments in a 96-well plate as described in Protocol 3.1.
-
Staining: 18-24 hours post-glutamate treatment, add MitoTracker Red to each well to a final concentration of 100 nM. Incubate for 30 minutes at 37°C.
-
Rationale: MitoTracker Red is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A loss of potential results in a weaker signal.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Imaging/Quantification: Acquire images using a fluorescence microscope or measure the total fluorescence intensity using a plate reader. A higher signal intensity in the this compound-treated group compared to the glutamate-only group indicates preservation of MMP.[18]
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To test the hypothesis that this compound confers protection by reducing the oxidative stress induced by the toxic insult.
Materials:
-
2',7'-dichlorofluorescin diacetate (DCFDA) dye
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Follow the treatment protocol as in 3.1.
-
Loading: 6-8 hours post-glutamate treatment, wash cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Rationale: DCFDA is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[19]
-
-
Measurement: Wash cells again to remove unloaded dye. Measure fluorescence (Ex/Em: ~485/535 nm). A reduction in fluorescence in the this compound co-treated group indicates an antioxidant effect.[18]
Protocol: Anti-Inflammatory Screening in Microglia
Objective: To determine if this compound can suppress the pro-inflammatory activation of microglia.
Materials:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α)
Methodology:
-
Seed BV-2 cells in a 24-well plate and allow them to attach.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the untreated control. Incubate for 24 hours.
-
Rationale: LPS is a potent activator of microglia, inducing a strong pro-inflammatory response characterized by the release of cytokines like TNF-α.[20]
-
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. A dose-dependent decrease in TNF-α levels in the presence of this compound would indicate an anti-inflammatory effect.
| Assay | Model System | Key Readout / Parameter | Rationale for Use |
| Neuroprotection | HT22 Neurons + Glutamate | Cell Viability (Resazurin/MTT) | Screens for overall protective effect against oxidative stress. |
| Mitochondrial Health | Stressed Neurons | Mitochondrial Membrane Potential (MitoTracker) | Directly assesses mitochondrial integrity, a key target of neurotoxic insults. |
| Oxidative Stress | Stressed Neurons | Intracellular ROS Levels (DCFDA) | Quantifies the antioxidant capacity of the compound. |
| Metabolic Function | Stressed Neurons | Cellular ATP Levels / Oxygen Consumption Rate (OCR) | Determines if the compound enhances cellular energy production. |
| Anti-Inflammation | BV-2 Microglia + LPS | TNF-α / IL-1β Secretion (ELISA) | Tests the ability to suppress the neurotoxic inflammatory response from glial cells. |
| Table 2: Summary of recommended in vitro assays for a comprehensive evaluation of this compound. |
In Vivo Study Design Considerations
Positive and mechanistically supported in vitro results provide a strong foundation for transitioning to animal models.
-
Model Selection: The choice of model should align with the hypothesized mechanism. For metabolic and excitotoxic protection, a transient middle cerebral artery occlusion (MCAO) model of stroke in rodents is highly relevant.[21]
-
Pharmacokinetics: Preliminary studies are required to determine the bioavailability, brain penetrance, and optimal dosing regimen of this compound.
-
Endpoints: A robust study will include both behavioral and histological endpoints. Behavioral tests (e.g., neurological deficit score, rotarod) assess functional recovery, while histological analysis (e.g., TTC staining for infarct volume) quantifies the extent of brain damage.[21]
Summary & Future Directions
This compound presents a compelling candidate for neuroprotection due to its potential to simultaneously address metabolic failure, oxidative stress, and inflammation. The protocols outlined in this guide provide a comprehensive framework for rigorously testing these hypotheses, from initial screening in cell-based models to deep mechanistic analysis. Successful validation through this workflow would establish a strong rationale for advancing this compound into preclinical in vivo models of neurological disease, paving the way for a potentially novel class of metabolic-based neurotherapeutics.
References
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Gil, M., et al. (2021). The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions. MDPI. [Link]
- Peruzzotti-Jametti, L., et al. (2018). Succinate receptor 1 - an emerging regulator of myeloid cell function in inflammation. [Source not explicitly provided, appears to be a preprint or review article].
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Wikipedia contributors. (2024). Succinate receptor 1. Wikipedia, The Free Encyclopedia. [Link]
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Willis, C. M. (2024). Microglial succinate receptor 1 (SUCNR1) sustains chronic CNS inflammation. Apollo - University of Cambridge Repository. [Link]
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Kiprowska, M., et al. (2022). Targeting Succinate Receptor Reduces Microglial Activation and Neuroinflammation. SSRN Electronic Journal. [Link]
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Helms, H. C. C., et al. (2012). A sketch of glutamate uptake and subsequent metabolism in brain endothelial cells. ResearchGate. [Link]
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Wikipedia contributors. (2024). α-Ketoglutaric acid. Wikipedia, The Free Encyclopedia. [Link]
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Doyle, T. M., et al. (2015). The Role of G-Protein Receptor 84 in Experimental Neuropathic Pain. The Journal of Neuroscience. [Link]
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Pan, Z. H., et al. (1995). Allosteric modulation of the NMDA receptor by dihydrolipoic and lipoic acid in rat cortical neurons in vitro. PubMed. [Link]
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Wei, L., et al. (2017). Agonists for G-protein-coupled receptor 84 (GPR84) alter cellular morphology and motility but do not induce pro-inflammatory responses in microglia. Journal of Neuroinflammation. [Link]
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Nakazawa, T., et al. (2023). The GPR84 molecule is a mediator of a subpopulation of retinal microglia that promote TNF/IL-1α expression via the rho-ROCK pathway after optic nerve injury. Glia. [Link]
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Li, Y., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. PubMed Central. [Link]
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Van Den Berg, C. J., et al. (1969). Compartmentation of glutamate metabolism in brain. Evidence for the existence of two different tricarboxylic acid cycles in brain. PubMed Central. [Link]
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Bouchard, C., et al. (2007). G protein-coupled receptor 84, a microglia-associated protein expressed in neuroinflammatory conditions. Glia. [Link]
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Monaghan, D. T., et al. (2012). Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators. PubMed Central. [Link]
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Wang, S., et al. (2024). G‐Protein‐Coupled Receptor 84 Aggravates Early Brain Injury via Microglial NLRP3‐ASC Inflammasome After Subarachnoid Hemorrhage. PubMed Central. [Link]
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Lee, J. M., et al. (2011). Mechanisms of Neuronal Protection against Excitotoxicity, Endoplasmic Reticulum Stress, and Mitochondrial Dysfunction in Stroke and Neurodegenerative Diseases. PubMed Central. [Link]
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Drian, M. J., et al. (1999). In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. Journal of Neuroscience Research. [Link]
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Schousboe, A., et al. (2004). Trafficking between glia and neurons of TCA cycle intermediates and related metabolites. Neurochemistry International. [Link]
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Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]
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Zorz K, et al. (2020). Tricarboxylic Acid (TCA) Cycle Intermediates: Regulators of Immune Responses. MDPI. [Link]
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Rink, C., et al. (2017). Glutamate oxaloacetate transaminase enables anaplerotic refilling of TCA cycle intermediates in stroke-affected brain. The FASEB Journal. [Link]
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Rothstein, J. D., et al. (1996). Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity. Journal of Neurochemistry. [Link]
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Hackos, D. H., & Hanson, J. E. (2017). Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators. PubMed Central. [Link]
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Mathibe, L. N., et al. (2020). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. PubMed Central. [Link]
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Kumar, H., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. PubMed Central. [Link]
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Duan, J., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. MDPI. [Link]
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Fujisawa, H., et al. (1993). Pharmacological modification of glutamate neurotoxicity in vivo. Brain Research. [Link]
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Egea, J., et al. (2024). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. PubMed Central. [Link]
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Al-Mubarak, A. I., et al. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. Frontiers in Neuroscience. [Link]
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Campos, F., et al. (2011). Neuroprotection by glutamate oxaloacetate transaminase in ischemic stroke: an experimental study. Journal of Cerebral Blood Flow & Metabolism. [Link]
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Zepeda-Morales, A. S., et al. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson’s Disease Model. MDPI. [Link]
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Vyklicky, V., et al. (2020). Flux-Independent NMDAR Signaling: Molecular Mediators, Cellular Functions, and Complexities. MDPI. [Link]
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Sonnay, S., et al. (2017). How Energy Metabolism Supports Cerebral Function: Insights from 13C Magnetic Resonance Studies In vivo. PubMed Central. [Link]
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Michaels, T. (2024). Safeguarding the Brain: Understanding Neuroprotection and its Implications. Neuroscience and Psychology: Open Access. [Link]
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Park, S. Y., et al. (2011). Supplement of TCA cycle intermediates protects against high glucose/palmitate-induced INS-1 beta cell death. Archives of Biochemistry and Biophysics. [Link]
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Uddin, M. S., et al. (2020). Neurotoxic Agent-Induced Injury in Neurodegenerative Disease Model: Focus on Involvement of Glutamate Receptors. Frontiers in Neuroscience. [Link]
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- 3. Glutamate oxaloacetate transaminase enables anaplerotic refilling of TCA cycle intermediates in stroke-affected brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Disodium Glutarate: Advanced Applications in Drug Delivery Systems
Introduction: Re-evaluating a Versatile Excipient for Modern Drug Delivery Challenges
Disodium glutarate, the sodium salt of the dicarboxylic acid glutaric acid, has traditionally been utilized in pharmaceutical formulations as a pH modifier, buffering agent, and stabilizer.[1] Its high water solubility and biocompatibility have made it a reliable choice for parenteral and oral dosage forms.[2][3] However, limiting the role of this compound to that of a simple excipient overlooks its significant potential in the design and fabrication of advanced drug delivery systems. The dicarboxylate nature of the glutarate anion presents unique opportunities for creating sophisticated drug carriers, including biodegradable polymers and pH-responsive hydrogels.[4][5]
This technical guide moves beyond the conventional applications of this compound to provide researchers, scientists, and drug development professionals with a comprehensive overview of its use as a key component in modern drug delivery systems. We will explore its role as a monomer in the synthesis of biodegradable polymers, its application in formulating pH-responsive hydrogels, and its utility as a functional excipient for enhancing drug solubility and stability. This document provides not only the theoretical framework for these applications but also detailed, actionable protocols for the synthesis, formulation, and characterization of these advanced drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery systems.
| Property | Value | Reference |
| Chemical Name | Disodium pentanedioate | [4] |
| CAS Number | 13521-83-0 | [4] |
| Molecular Formula | C₅H₆Na₂O₄ | [4] |
| Molecular Weight | 176.08 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | Highly soluble in water | [4] |
| pKa of Glutaric Acid | pKa₁ = 4.34, pKa₂ = 5.22 | [4] |
The two pKa values of the parent glutaric acid indicate that this compound can provide effective buffering capacity in the slightly acidic to neutral pH range, a critical feature for creating pH-responsive systems and maintaining the stability of pH-sensitive active pharmaceutical ingredients (APIs).[4]
Application I: this compound as a Monomer for Biodegradable Polymer Synthesis
The dicarboxylate functionality of glutarate makes it an ideal monomer for polycondensation reactions to form biodegradable polyesters and poly(ester-amides). These polymers can be designed to encapsulate therapeutic agents and release them in a controlled manner as the polymer matrix degrades in vivo.[1][6][7]
Scientific Rationale
Biodegradable polymers are a cornerstone of controlled drug delivery, offering sustained release profiles and eliminating the need for surgical removal of the delivery device.[8] Dicarboxylic acids and their salts are key building blocks for these polymers.[1][6][7] By reacting this compound with a suitable diol, a biodegradable polyester can be synthesized. The glutarate moiety within the polymer backbone influences the polymer's degradation rate and mechanical properties.[4] The ester linkages formed are susceptible to hydrolysis, leading to the gradual breakdown of the polymer and the release of the encapsulated drug.
Diagram 1: Synthesis of a Biodegradable Polyester using this compound
Sources
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s | MDPI [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
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- 5. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 6. [PDF] Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s | Semantic Scholar [semanticscholar.org]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Disodium Glutarate Buffers
Welcome to the technical support center for disodium glutarate buffer optimization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of glutarate buffers in their experimental workflows. Here, we move beyond simple recipes to explore the causality behind buffer behavior, empowering you to troubleshoot issues and refine your protocols with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound as a buffering agent.
Q1: What is this compound, and why should I consider it for my buffer system?
A1: this compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. Its primary advantage lie[1][2]s in its dicarboxylate structure, which provides two pKa values (dissociation constants) for its acidic protons. This creates a broader buffering range compared to monoprotic buffers like acetate. It is a versatile and highly soluble compound, making it useful in various biochemical and pharmaceutical applications, including enzymatic assays and as a component in drug formulations.
Q2: What is the effect[1]ive buffering range for a glutarate buffer?
A2: Glutaric acid has two pKa values, typically around pKa1 ≈ 4.3 and pKa2 ≈ 5.4 . The effective buffering range for any buffer is generally considered to be pKa ± 1 pH unit. Therefore, a glutarate bu[3]ffer can be effectively used in two pH ranges: approximately pH 3.3 to 5.3 and pH 4.4 to 6.4 . The overlapping nature of these ranges provides strong buffering capacity, particularly between pH 4.5 and 5.5.
Q3: How does temperature affect my glutarate buffer's pH?
A3: The pKa of a buffer, and consequently its pH, is dependent on temperature. For carboxylic acid buffe[4][5][6]rs like glutarate, the effect of temperature is generally less pronounced than for amine-based buffers (e.g., Tris). However, for high-precisi[4]on experiments, it is crucial to prepare and pH the buffer at the temperature at which the experiment will be performed. As a general rule, for ma[5]ny buffer systems, pKa values tend to decrease as temperature increases.
Section 2: Tr[7]oubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments.
Problem: I'm observing protein aggregation or precipitation in my glutarate buffer.
Answer: Protein aggregation is a common issue that can be traced back to several buffer-related factors. Here’s a systematic app[7][8]roach to troubleshooting:
-
Causality: Protein solubility is highly dependent on the solution's pH and ionic strength. Every protein has an isoe[7][9]lectric point (pI), the pH at which its net charge is zero. At or near the pI, protein-protein electrostatic repulsion is minimal, which can lead to aggregation. The concentration of your[8] this compound buffer directly contributes to the overall ionic strength of the solution.
-
Troubleshooting Steps:
-
Check the pH vs. Protein pI: Is the pH of your glutarate buffer close to the pI of your protein? If so, adjust the pH to be at least 1 unit away from the pI to increase the protein's net charge and enhance solubility.
-
Optimize Buffer[8] Concentration (Ionic Strength): The effect of ionic strength on protein stability can be complex.
-
"Salting In[10]": At very low ionic strengths, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can increase protein solubility. The salt ions shield charged patches on the protein surface, reducing intermolecular attractions that cause aggregation.
-
"Salting Ou[9][11]t": At very high ionic strengths, the high concentration of salt ions can compete with the protein for water molecules, reducing hydration of the protein surface and leading to aggregation.
-
Action: S[11]creen a range of this compound concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to find the optimal ionic strength for your specific protein.
-
-
Consider Additi[12]ves: If pH and concentration optimization are insufficient, consider including stabilizing excipients in your buffer. Small amounts of glycerol (5-10%), sugars (like sucrose or trehalose), or amino acids (like arginine) can significantly enhance protein solubility.
-
Problem: My biological[12][13][14] assay shows inconsistent results or low activity.
Answer: Inconsistent assay performance can often be linked to suboptimal buffer conditions affecting your protein's structure and function.
-
Causality: Enzyme activity and binding interactions are critically dependent on the protein maintaining its correct three-dimensional conformation. The pH and ionic environment created by the buffer can directly influence this structure. Deviating from the optimal pH can alter the ionization state of critical amino acid residues in an active site, leading to reduced or abolished activity.
-
Troubleshooting St[15]eps:
-
pH Optimization: Even within the glutarate buffering range, small pH changes can have large effects. Perform a pH screen (e.g., in 0.2 pH unit increments from pH 4.4 to 5.8) to identify the pH that yields maximum and most reproducible activity.
-
Evaluate Buffer Concentration: The ionic strength from the glutarate buffer can influence enzyme kinetics. Screen a range of buffer concentrations at the optimal pH. Some enzymes require a specific ionic strength for optimal activity, while others may be inhibited by higher salt concentrations.
-
Check for Interference: Glutarate, as a dicarboxylic acid, can chelate divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that may be essential cofactors for your enzyme. If your assay is underperforming, ensure that essential metal ions are not being sequestered by the buffer. If chelation is suspected, you may need to add a slight excess of the required cofactor or consider a different buffer system.
-
Problem: The buffer seems to be interfering with my downstream analysis (e.g., HPLC, Mass Spectrometry).
Answer: Buffer components can sometimes interfere with analytical techniques.
-
Causality: this compound is a non-volatile salt. In techniques like mass spectrometry (MS), non-volatile salts can cause ion suppression and contaminate the instrument source. In chromatography, the buffer components can interact with the column stationary phase or affect analyte retention times.
-
Troubleshooting Steps:
-
For Mass Spectrometry (MS): It is generally advisable to exchange the buffer to a volatile system (e.g., ammonium acetate, ammonium formate) before MS analysis. This can be done through dialysis, desalting columns, or buffer exchange spin columns.
-
For HPLC: Ensure your glutarate buffer is fully soluble in the mobile phase and does not precipitate when mixed with organic solvents. Always filter your buffer through a 0.22 µm filter before use in an HPLC system to prevent clogging. If you observe unexpected[16] peak shifts or broadening, it could be due to interactions between the glutarate ions and the column. A systematic evaluation of buffer concentration may be necessary. For some applications, derivatization of glutaric acid may be required for analysis by methods like Gas Chromatography (GC-MS).
-
Section 3: Pr[18][19]otocols and Workflows
Protocol: Preparation of 100 mM this compound Buffer, pH 5.0
This protocol ensures accuracy and reproducibility by starting with the salt form and adjusting with a strong acid.
Materials:
-
This compound (MW: 176.08 g/mol )
-
Deionized (DI) Water [2]* 1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Weigh the Salt: Weigh out 17.608 g of this compound for a 1 L solution.
-
Dissolve: Add the salt to a beaker containing approximately 800 mL of DI water. Place on a stir plate and stir until fully dissolved.
-
pH Adjustment: Place the calibrated pH electrode into the solution. Slowly add 1 M HCl dropwise while monitoring the pH. The initial pH will be basic. Continue adding HCl until the pH stably reads 5.00.
-
Final Volume: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add the rinse to the flask. Add DI water to the 1 L mark.
-
Final Check & Filtration: Cap and invert the flask several times to ensure the solution is homogeneous. Re-verify the final pH. For applications requiring high purity, filter the buffer through a 0.22 µm filter. Store at 4°C.
Workflow: Systematic Buffer Concentration Optimization
This workflow provides a logical progression for identifying the optimal this compound concentration for protein stability.
Caption: A systematic workflow for optimizing buffer concentration.
Section 4: Data and Diagrams
Table 1: Suggested Starting Concentrations for Common Applications
This table provides empirically derived starting points for buffer optimization. The optimal concentration will be protein and application-dependent.
| Application | Suggested Starting Concentration (mM) | Rationale |
| Protein Storage (Short-term) | 20 - 50 mM | Balances stability with minimizing buffer artifacts. A higher concentration (e.g., 50mM) provides greater buffering capacity against pH shifts. |
| Enzyme Kinetics Assay | 50 - 100 mM | Ensures robust pH control during the reaction. Concentration may need adjustment based on enzyme sensitivity to ionic strength. |
| Ion Exchange Chromatography | 10 - 25 mM | A lower ionic strength is required to facilitate protein binding to the charged resin. The buffer concentration is a key parameter in method development. |
| High-Concentration Formulations | 20 - 100 mM | Requires careful optimization to maintain solubility and prevent aggregation at high protein concentrations (>50 mg/mL). |
Diagram: Key Fa[16]ctors Influencing Glutarate Buffer Performance
This diagram illustrates the interconnected variables that must be considered when working with this compound buffers.
Caption: Interacting factors that determine buffer effectiveness.
References
-
Roskilde University. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Available from: [Link]
-
Maia, D. (2020). The impact of temperature changes on biological buffers' pKa. Medium. Available from: [Link]
-
RheoSense, Inc. Ionic Strength Affects Protein Stability in Solutions. Available from: [Link]
-
Patsnap Synapse. (2024). Troubleshooting Guide for Common Protein Solubility Issues. Available from: [Link]
-
Physics Forums. (2018). How Does Temperature Affect pKa Values in Buffer Preparations?. Available from: [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available from: [Link]
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Cisbio. Biological buffers pKa calculation. Available from: [Link]
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ResearchGate. (n.d.). Temperature can impact pKa as well as actual pHe of buffered solutions. [Image]. Available from: [Link]
- Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical biochemistry, 316(2), 223-231.
- Myers, J. K., Pace, C. N., & Scholtz, J. M. (2002). The effects of ionic strength on protein stability: the cold shock protein family. Protein science : a publication of the Protein Society, 11(9), 2144–2151.
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Leukocare. (n.d.). pH & Buffer Optimization for Protein Stability | Biologics. Available from: [Link]
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bioWORLD. (n.d.). Dimethyl Glutarate Buffer 0.2M, pH 7.0. Available from: [Link]
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Genext Genomics. (n.d.). Best Practices for Recombinant Protein Storage & Stability. Available from: [Link]
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Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Available from: [Link]
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ResearchGate. (2013). How to avoid protein aggregation during protein concentration?. Available from: [Link]
- Auton, M., & Bolen, D. W. (2004). Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. Biochemistry, 43(42), 13455-13463.
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Nicoya. (n.d.). 5 considerations for buffer optimization during biologics formulation development. Available from: [Link]
- Auton, M., & Bolen, D. W. (2004). Effects of ionic strength on the folding and stability of SAMP1, a ubiquitin-like halophilic protein. Biochemistry, 43(42), 13455–13463.
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ResearchGate. (2019). Optimization of buffer solutions for protein crystallization. Available from: [Link]
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ResearchGate. (2017). Why low ionic strength enhances protein solubility, while high ionic strength reduces it?. Available from: [Link]
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Khan Academy. (n.d.). Methods for preparing buffers. Available from: [Link]
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OUM. (n.d.). pH buffers. Buffer capacity and buffering range. Available from: [Link]
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Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available from: [Link]
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Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available from: [Link]
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Shimadzu Corporation. (n.d.). Preparing Buffer Solutions. Available from: [Link]
- Dressman, J. B., & Krämer, J. (2007). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 14(3), 6-12.
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AppliChem. (n.d.). Biological Buffers. Available from: [Link]
- Ozturk, S. S., & Dressman, J. B. (1990). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Pharmaceutical Research, 7(4), 381-387.
- Google Patents. (n.d.). CA2244213A1 - Buffer systems for stabilizing pharmaceutical preparations.
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ResearchGate. (2017). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Glutaraldehyde. In ANALYTICAL METHODS. National Center for Biotechnology Information. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Glutaric acid, disodium salt. PubChem Compound Database. Available from: [Link]
- Chun, K., et al. (2022). A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. Clinical Biochemistry, 103, 31-37.
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Wikipedia. (n.d.). Glycine. Available from: [Link]
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Preventing precipitation of Disodium glutarate in stock solutions
A Guide to Preventing and Resolving Precipitation
Welcome to the technical support center for Disodium Glutarate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a versatile buffer component and biochemical reagent, maintaining the stability and clarity of this compound stock solutions is critical for experimental success and reproducibility. Precipitation of the solute not only alters the effective concentration but can also introduce confounding variables into sensitive assays.
This document provides an in-depth, experience-driven approach to understanding the underlying physicochemical principles governing this compound solubility. We will move beyond simple instructions to explain the causality behind solution instability, offering robust troubleshooting strategies and validated protocols to ensure your stock solutions remain clear and reliable.
Section 1: Understanding the Fundamentals - Why Does this compound Precipitate?
Precipitation is a physical manifestation of a solute exceeding its solubility limit under a specific set of conditions. For this compound, a salt of the weak dicarboxylic acid, glutaric acid, several factors are paramount. Understanding these principles is the first step toward prevention.
The Critical Role of pH
The solubility of salts derived from weak acids is intrinsically linked to the pH of the solution[1][2]. This compound in solution exists as the fully deprotonated glutarate dianion (Glut²⁻) and two sodium cations (Na⁺). The parent glutaric acid has two pKa values, pKₐ₁ = 4.34 and pKₐ₂ = 5.22[3].
This means that if the pH of the solution drops into the acidic range, particularly below pH 6, the glutarate dianion will begin to accept protons from the solution. This protonation event forms the less soluble monoprotonated (HGlut⁻) and fully protonated, neutral glutaric acid (H₂Glut) species. The neutral glutaric acid is significantly less soluble in water than its salt form, leading to precipitation.
Caption: pH-dependent equilibrium of glutarate species and solubility.
The Common Ion Effect
The common-ion effect dictates that the solubility of a salt will decrease if a solution already contains one of the ions that make up the salt[4][5]. In the case of this compound (Na₂C₅H₆O₄), the common ion is Na⁺. If you attempt to dissolve this compound in a buffer or medium that already has a high concentration of sodium (e.g., from sodium chloride or sodium phosphate), the equilibrium will shift, favoring the solid, undissolved state to maintain the solubility product constant (Ksp)[6][7]. This can lead to a lower-than-expected solubility limit.
Temperature Dependence of Solubility
The dissolution of most solids is an endothermic process, meaning it requires an input of heat energy to break the crystal lattice bonds[8]. The dissolution of sodium glutarate in water is known to be endothermic, with a positive molar enthalpy of solution (ΔsolHm = +16.55 kJ·mol⁻¹)[9]. Consequently, its solubility is directly proportional to temperature. A solution prepared at room temperature or with gentle warming may become supersaturated if stored at a lower temperature (e.g., 4°C), causing the excess solute to precipitate out.
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound solution became cloudy immediately after I added it to my acidic experimental buffer. What happened? This is a classic case of pH-induced precipitation. Your acidic buffer (likely pH < 6.0) protonated the highly soluble glutarate dianion to its less soluble acidic forms, glutaric acid and hydrogen glutarate[1][10]. The cloudiness you observe is the formation of these solid precipitates. To avoid this, consider preparing your final solution by adding the components in a different order or adjusting the final pH after all components are mixed.
Q2: I prepared a 2 M stock solution at room temperature, and it was perfectly clear. After storing it overnight at 4°C, I found a significant amount of white crystals at the bottom. Why? This is due to the temperature-dependent solubility of this compound[11]. Because its dissolution is endothermic (requires heat), its solubility decreases as the temperature is lowered[8][9]. Your 2 M solution was stable at room temperature but became supersaturated upon cooling to 4°C, causing the excess solute to crystallize out of solution.
Q3: Can I add my 1 M this compound stock to a buffer that contains 500 mM Sodium Phosphate? You should proceed with caution. The high concentration of sodium ions (Na⁺) from the sodium phosphate buffer will contribute to the common-ion effect, which can significantly reduce the solubility of your this compound[6][12]. While it may not precipitate immediately, the solution could become unstable, especially if the temperature fluctuates or other solutes are added. It is advisable to prepare a test solution at a small scale to check for compatibility.
Q4: What is the maximum stable concentration of this compound I can prepare in water? While this compound is described as highly soluble in water, a precise upper limit is not commonly published as it depends heavily on the final pH and temperature[3]. Empirically, stable aqueous solutions of 1-2 M can be prepared for storage at room temperature, provided the pH is maintained in the neutral to slightly alkaline range (pH 7.0 - 8.5). For long-term storage at 4°C, it is recommended to work with concentrations of 1 M or lower to avoid precipitation.
Q5: My solution has precipitated. Is it still usable? How can I redissolve the precipitate? Yes, the solution can often be salvaged. The precipitate is typically just the recrystallized solute. You can redissolve it by gently warming the solution in a water bath (e.g., 37-50°C) with continuous stirring until the crystals dissolve completely. It is crucial to then verify the pH of the solution; if it has drifted downwards, adjust it back to the neutral or alkaline range with dilute NaOH. Always allow the solution to cool to room temperature before use to ensure it remains stable.
Section 3: Troubleshooting Workflow for Precipitated Solutions
When faced with a precipitated solution, a systematic approach can quickly identify the root cause. Follow this workflow to diagnose and resolve the issue.
Caption: Systematic workflow for troubleshooting this compound precipitation.
Section 4: Validated Protocol for Stable Stock Solution Preparation
Following a robust protocol is the best preventative measure. This method is designed to create a stable, reliable stock solution for general laboratory use.
Protocol: Preparation of 1 Liter of 1 M this compound Stock Solution
-
Materials:
-
This compound (MW: 176.08 g/mol )[13]
-
High-purity, deionized water (ddH₂O)
-
Calibrated pH meter
-
1 M NaOH and 1 M HCl solutions for pH adjustment
-
1 L volumetric flask
-
Stir plate and magnetic stir bar
-
0.22 µm sterile filter unit
-
-
Procedure:
-
Weigh out 176.08 g of this compound powder.
-
Add approximately 800 mL of ddH₂O to a beaker equipped with a magnetic stir bar.
-
While stirring, slowly add the this compound powder to the water. Allow it to dissolve completely. The dissolution process is endothermic, so the solution may feel cool to the touch. Gentle warming (to ~30°C) can be used to expedite this step but is not typically necessary.
-
Once fully dissolved, place the beaker on a stir plate and immerse the calibrated pH probe into the solution.
-
Measure the initial pH. It should be near neutral. Adjust the pH to a target between 7.4 and 8.0. Use 1 M NaOH to increase the pH or 1 M HCl to decrease it. Add the adjustment solution dropwise, as pH changes can be sharp.
-
Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of ddH₂O and add the rinse to the volumetric flask to ensure a complete transfer of the solute.
-
Bring the final volume to the 1 L mark with ddH₂O. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
For long-term storage and to prevent microbial growth, pass the solution through a 0.22 µm sterile filter unit into a sterile storage bottle.
-
Storage: Label the bottle clearly and store at room temperature. For concentrations >1 M, storage at room temperature is recommended over 4°C to prevent crystallization[3].
-
Section 5: Data Summary Tables
| Table 1: Key Physicochemical Properties of this compound | |
| Property | Value / Information |
| Molecular Formula | C₅H₆Na₂O₄[14] |
| Molecular Weight | 176.08 g/mol [13][14] |
| Appearance | White to almost white crystalline powder[3] |
| Aqueous Solubility | Highly soluble in water; solubility increases with temperature[3][9]. |
| pKa of Parent Acid (Glutaric Acid) | pKₐ₁ = 4.34, pKₐ₂ = 5.22 (at 25°C)[3] |
| Recommended Solution pH | > 6.5, ideally 7.0 - 8.5 for maximum stability |
| Table 2: Quick Troubleshooting Guide | ||
| Observation | Potential Cause | Recommended Action |
| Precipitate forms after adding an acidic reagent. | pH-induced precipitation: Protonation of glutarate. | Re-dissolve with gentle heat and adjust final solution pH to >7.0. |
| Clear solution at RT precipitates at 4°C. | Temperature-dependent solubility: Solution is supersaturated at low temp. | Warm to redissolve. Store at RT or remake at a lower concentration. |
| Precipitate forms when mixed with high-salt buffers. | Common-ion effect: High [Na⁺] reduces solubility. | Perform a small-scale compatibility test. Consider using a buffer with a different counter-ion (e.g., potassium). |
| Solid material will not fully dissolve at target concentration. | Exceeded solubility limit: Concentration is too high for the given conditions (pH, temp). | Increase temperature, adjust pH upwards, or dilute the solution. |
References
-
Wikipedia. (2023). Common-ion effect. [Link]
-
Hwang, S., & Owepade, F. K. (1987). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of Pharmacy and Pharmacology, 39(8), 587-591. [Link]
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Padalkar, K., et al. (2021). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 66(11), 4174–4185. [Link]
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CK-12 Foundation. (2023). Common Ion Effect on Solubility. [Link]
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Khan Academy. The common-ion effect. [Link]
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Jack Westin. Common Ion Effect And Its Use In Laboratory Separations. [Link]
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Bogardus, J. B. (1982). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 71(1), 121-125. [Link]
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Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]
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Chad's Prep. 17.6 pH Effects on Solubility. [Link]
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Reddit. (2020). Dicarboxylic acid solubility. [Link]
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Pharmaguideline. Preparation of Buffer Solutions. [Link]
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Eroglu Lab. (2020). 01 - Buffer Preparation. YouTube. [Link]
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Shimadzu Corporation. Preparing Buffer Solutions. [Link]
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Chemistry LibreTexts. (2022). Temperature Effects on Solubility. [Link]
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IU Pressbooks. Effect of Temperature and Solvent on Solubility. [Link]
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Rozaini, M. Z. H., & Brimblecombe, P. (2009). The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K. The Journal of Chemical Thermodynamics, 41(9), 980-983. [Link]
-
PubChem. Glutaric acid, disodium salt. [Link]
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Pharmaffiliates. Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt. [Link]
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Zhang, Y., et al. (2022). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 14(11), 2329. [Link]
-
LookChem. GLUTARIC ACID SODIUM SALT. [Link]
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Wikipedia. (2024). Sodium. [Link]
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Jeonbuk National University. (2024). News. [Link]
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Panda, L., et al. (2010). Study on the various factors affecting the quality of precipitated non-metallurgical alumina trihydrate particles. Light Metals, 63-68. [Link]
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Amer, A. M. (2022). Characteristics of Precipitation of Rare Earth Elements with Various Precipitants. Minerals, 12(3), 358. [Link]
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Technical Support Center: Troubleshooting Protein Precipitation with Disodium Glutarate
Welcome to the technical support center for protein precipitation using disodium glutarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific application. While this compound is not as commonly employed as ammonium sulfate for protein precipitation, its unique properties as a dicarboxylic acid salt present distinct advantages and challenges. This resource provides in-depth, field-proven insights to help you overcome experimental hurdles and optimize your protocols.
Core Principles of Salting Out
Protein precipitation via "salting out" is a cornerstone of downstream processing in biotechnology.[1] The underlying mechanism involves altering the solvation potential of the solvent to decrease the solubility of the protein.[1] In an aqueous solution, proteins are kept soluble by a hydration shell of water molecules interacting with their hydrophilic surface residues.[2][3] When a high concentration of salt, such as this compound, is introduced, the salt ions compete for these water molecules. This disruption of the hydration layer exposes hydrophobic patches on the protein surface.[1][4] Consequently, protein-protein interactions become more favorable than protein-solvent interactions, leading to aggregation and precipitation.[5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when using this compound for protein precipitation.
Question 1: I've added this compound to my protein solution, but I'm seeing little to no precipitate. What's going wrong?
Answer:
Failure to form a precipitate is a common issue and can stem from several factors related to concentration, pH, and the intrinsic properties of your protein and the salt itself.
Potential Causes & Solutions:
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Insufficient Salt Concentration: The most frequent cause is that the concentration of this compound is below the threshold required to induce precipitation for your specific protein. Different proteins precipitate at different salt concentrations.[4]
-
Solution: Incrementally increase the concentration of this compound. Prepare a saturated stock solution and add it stepwise to your protein sample, allowing for an equilibration period at each step. It's advisable to perform a pilot experiment with a small aliquot of your sample to determine the optimal concentration range.
-
-
"Salting In" Effect: At low concentrations, salts can actually increase protein solubility, a phenomenon known as "salting in."[2][5][7] During this phase, the salt ions shield the protein's surface charges, reducing intermolecular electrostatic attractions that can cause aggregation at very low ionic strengths.[4]
-
Solution: Ensure you are moving beyond the "salting in" concentration range. If you observe an initial increase in clarity before precipitation is expected, you are likely in this regime and need to add significantly more salt.
-
-
pH is Far from the Protein's Isoelectric Point (pI): Proteins are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At this pH, repulsive electrostatic forces between protein molecules are minimized, facilitating aggregation.
-
Solution: Adjust the pH of your protein solution to be closer to your target protein's pI before or during the addition of this compound. Note that glutaric acid has pKa values of approximately 4.3 and 5.4, meaning this compound solutions will have some buffering capacity and will be slightly alkaline. You may need to add a stronger buffer or carefully titrate the pH.
-
-
High Initial Protein Concentration: While counterintuitive, a very high protein concentration can sometimes hinder effective precipitation by increasing viscosity and co-precipitating contaminants.[8]
-
Solution: Consider diluting your sample. For serum samples, for instance, a 1:1 dilution with a suitable buffer before adding the salt can improve the purity of the precipitate.
-
-
Temperature Effects: Protein solubility is temperature-dependent. While most salting out procedures are performed at low temperatures (e.g., 4°C) to maintain protein stability, some proteins are paradoxically less soluble at higher temperatures.
-
Solution: If protein stability is not a concern, you can test the precipitation at room temperature. However, for most applications, maintaining a low temperature is recommended to prevent denaturation.
-
Question 2: My protein precipitated, but now I can't get the pellet to redissolve. How can I recover my protein?
Answer:
Difficulty in resolubilizing a protein pellet is a frustrating problem that often points to protein denaturation or the formation of irreversible aggregates.
Potential Causes & Solutions:
-
Irreversible Aggregation/Denaturation: this compound, while primarily a salting-out agent, has chaotropic properties that can disrupt the delicate balance of non-covalent interactions maintaining a protein's native structure.[9] This can lead to unfolding and the formation of insoluble aggregates.
-
Solution 1 (Mild Conditions): Attempt to redissolve the pellet in a variety of gentle buffers. Use a buffer with a pH significantly different from the protein's pI to increase surface charge and repulsion. The inclusion of stabilizing agents like 5% glycerol can also be beneficial.
-
Solution 2 (Denaturing Conditions): If your downstream application allows for it (e.g., SDS-PAGE), use a strong solubilizing buffer containing denaturants like urea or guanidine hydrochloride.[10] For SDS-PAGE, Laemmli sample buffer is a common choice.[10] Be aware that refolding the protein to its active state after this treatment can be challenging.
-
Solution 3 (Buffer Exchange): Instead of harsh chemicals, consider a desalting column or dialysis to remove the high salt concentration, which might be preventing resolubilization.
-
-
Over-drying the Pellet: After centrifugation and removal of the supernatant, allowing the pellet to dry completely can make it very difficult to redissolve.[11]
-
Solution: Do not over-dry the pellet. After decanting the supernatant, you can perform a brief wash with a buffer containing a lower concentration of the precipitating salt to remove impurities, then proceed directly to adding the resuspension buffer.
-
-
Residual Precipitant: High concentrations of remaining this compound in the pellet can interfere with resolubilization.
-
Solution: Gently wash the pellet with a solution containing a slightly lower concentration of this compound than what was used for precipitation. This can help remove unbound salt without prematurely redissolving the protein. Follow this with a wash using a buffer compatible with your next purification step.
-
Question 3: The protein yield after precipitation and redissolving is very low. What can I do to improve it?
Answer:
Low protein recovery can be due to incomplete precipitation, loss of protein during handling, or incomplete resolubilization.
Potential Causes & Solutions:
-
Suboptimal Salt Concentration: You may be using a this compound concentration that only precipitates a fraction of your target protein.
-
Solution: Perform a fractional precipitation experiment. Add increasing concentrations of this compound and analyze the supernatant and the redissolved pellet at each stage by SDS-PAGE to find the concentration range that maximizes the precipitation of your target protein while leaving contaminants in solution.[12]
-
-
Precipitate is Too Fine: If the precipitate is very fine and doesn't pellet effectively, it can be lost when the supernatant is decanted.
-
Solution: Increase the centrifugation time and/or speed. Also, allowing the solution to incubate for a longer period after adding the salt can promote the formation of larger aggregates.
-
-
Premature Redissolving During Washing: Washing the pellet with a buffer that does not contain any precipitant can cause some of the protein to redissolve and be lost.
-
Solution: As mentioned previously, use a wash buffer containing a concentration of this compound just below that required for precipitation to maintain the protein in its insoluble state during the wash step.
-
-
Co-precipitation with Other Proteins: Your target protein might be co-precipitating with other more abundant proteins, and the conditions for redissolving might not be optimal for your protein of interest.
-
Solution: This again points to the need for optimizing the salt concentration through fractional precipitation to selectively precipitate your target protein.
-
Frequently Asked Questions (FAQs)
Q1: Why would I choose this compound over ammonium sulfate?
Ammonium sulfate is a highly effective and commonly used salting-out agent.[7] However, this compound may be considered in specific situations. For instance, if downstream applications are sensitive to ammonium ions (e.g., certain enzymatic assays or NMR studies), a sodium salt like this compound could be a viable alternative. Additionally, the dicarboxylate nature of glutarate may offer different selectivity for protein precipitation compared to sulfate.
Q2: How does the pH of the this compound solution affect my experiment?
This compound is the salt of a weak dicarboxylic acid. As such, it will create a slightly basic solution with some buffering capacity.[13] It is crucial to monitor and, if necessary, adjust the pH of your protein solution, as protein solubility is highly pH-dependent, with minimum solubility typically occurring at the protein's isoelectric point (pI).
Q3: Can this compound denature my protein?
Yes, there is a risk of denaturation. While salting out is generally considered a non-denaturing technique, salts that are classified as chaotropic can disrupt the hydrogen bonding network of water, which in turn weakens the hydrophobic effect that stabilizes protein structure.[9] High concentrations of such agents can lead to protein unfolding.[9] Therefore, it is essential to work at low temperatures and to determine the minimum concentration of this compound needed for effective precipitation to minimize this risk.
Q4: Are there any known interactions of glutarate with other components in my buffer?
Glutarate, as a dicarboxylate, can chelate divalent metal ions. If your protein requires such ions for its stability or activity, the presence of a high concentration of glutarate could strip these ions from the protein, potentially leading to instability or inactivation.[14] Be mindful of this if your buffer contains components like CaCl₂ or MgCl₂.
Experimental Protocols & Data Presentation
Standard Protocol for Protein Precipitation with this compound
-
Preparation:
-
Prepare a saturated stock solution of this compound in your desired buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure the solution is fully dissolved.
-
Chill the protein sample and the this compound solution to 4°C.
-
-
Precipitation:
-
Slowly add the this compound stock solution to your protein sample while gently stirring on ice. Add it dropwise to avoid localized high concentrations that could cause irreversible precipitation.
-
Continue adding the salt solution until the desired final concentration is reached. (This will need to be optimized for your specific protein).
-
Allow the mixture to equilibrate on ice for at least 30 minutes to an hour with gentle stirring.
-
-
Pelleting:
-
Centrifuge the mixture at 10,000 x g for 20-30 minutes at 4°C.
-
Carefully decant the supernatant. The supernatant can be saved for analysis to check for the presence of your target protein.
-
-
Washing (Optional):
-
Gently add a small volume of wash buffer (containing a slightly lower concentration of this compound than used for precipitation) to the pellet.
-
Resuspend the pellet gently and centrifuge again under the same conditions.
-
Decant the wash buffer.
-
-
Resolubilization:
-
Add a minimal volume of your desired resuspension buffer (e.g., a buffer for your next chromatography step) to the pellet.
-
Gently pipette up and down or use a soft vortex to redissolve the pellet. Avoid harsh mixing that could denature the protein.
-
Data Summary Table: Factors Affecting Precipitation
| Parameter | Low Value Effect | High Value Effect | Troubleshooting Tip |
| Salt Concentration | "Salting In" / No Precipitation[2][7] | Precipitation / Potential Denaturation | Perform a titration to find the optimal concentration. |
| pH vs. pI | High Solubility (if far from pI) | Low Solubility (if close to pI) | Adjust pH towards the protein's pI to enhance precipitation. |
| Temperature | Generally increases solubility | Generally decreases solubility (protein-dependent) | Work at 4°C to maintain protein stability. |
| Protein Concentration | May require higher salt % | Can lead to co-precipitation and viscosity issues[8] | Dilute concentrated samples for cleaner precipitation. |
Visualizations
Experimental Workflow
Caption: Mechanism of "salting out" leading to protein precipitation.
References
-
Protocol Online. (2006, August 24). Protein TCA Precipitation Resolubilization Question. Retrieved from [Link]
-
ResearchGate. (2023, October 10). How can I resuspend protein pellet after TCA extraction and which methods can I use for protein quantification? Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Fractionation. Retrieved from [Link]
-
Welch Materials. (2023, July 10). Separation Method of Protein. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Salting Out. Retrieved from [Link]
-
Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]
- Colletier, J. P., et al. (2002). Protein-ion interactions. Acta Crystallographica Section D: Biological Crystallography, 58(10-2), 1641-1649.
-
Reddit. (2025, August 31). Question regarding mechanism behind salting in/out. Retrieved from [Link]
-
Bioquochem. (2021, October 4). Principals of various protein precipitation methods. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein precipitation. Retrieved from [Link]
-
Scribd. (n.d.). Salting IN, Salting OUT, and Dialysis of Proteins. Retrieved from [Link]
-
Pearson Education. (n.d.). Salting Out Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
FASEB. (n.d.). BUFFERS. Retrieved from [Link]
-
MDPI. (2020, March 20). Interactions of Whey Proteins with Metal Ions. Retrieved from [Link]
-
PubMed Central (PMC). (2016, March 1). An overview of heavy-atom derivatization of protein crystals. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
- 11. Protein TCA Precipitation Resolubilization Question - Protein and Proteomics [protocol-online.org]
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- 13. BUFFERS [ou.edu]
- 14. Interactions of Whey Proteins with Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Disodium glutarate at different pH
Introduction
Welcome to the technical support guide for Disodium Glutarate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile dicarboxylic acid salt in their work. This compound is valued as a buffer component, a building block for biodegradable polymers, and a modulator in metabolic studies[1]. However, its aqueous solubility is critically dependent on pH, a factor that can significantly impact experimental reproducibility and formulation stability.
This guide provides in-depth, practical answers to common questions and troubleshooting scenarios related to the pH-dependent solubility of this compound. Our goal is to equip you with the scientific understanding and procedural knowledge to confidently manage your experiments.
Frequently Asked Questions (FAQs): The Science of Solubility
Question 1: What is the fundamental relationship between pH and the solubility of this compound?
The solubility of this compound is intrinsically linked to the ionization state of its parent acid, glutaric acid. Glutaric acid is a dicarboxylic acid, meaning it has two protons that it can donate[2]. The pH of the solution dictates whether these acidic groups are protonated (-COOH) or deprotonated (-COO⁻).
-
At High pH (Alkaline/Basic Conditions): The equilibrium shifts towards the deprotonated, fully ionized form: the glutarate dianion (⁻OOC-(CH₂)₃-COO⁻). This highly charged species is very polar and interacts favorably with water molecules, leading to high solubility[3][4]. This compound itself is the salt of this fully deprotonated form and is highly water-soluble[1].
-
At Low pH (Acidic Conditions): As the pH drops, the carboxylate groups become protonated. This process neutralizes the negative charges, reducing the molecule's polarity and its ability to form favorable interactions with water. The fully protonated glutaric acid is significantly less soluble than its salt form[5][6].
This pH-dependent behavior is a classic characteristic of salts derived from weak acids[5].
Question 2: What are the pKa values for glutaric acid, and why are they critical?
The pKa is the pH at which an acid is 50% protonated and 50% deprotonated. For a dicarboxylic acid like glutaric acid, there are two pKa values corresponding to its two carboxylic acid groups.
| pKa Value | Approximate pH | Significance for Glutarate Solubility |
| pKa1 | 4.34 | Below this pH, the majority of glutarate species will have at least one proton, forming the monosodium glutarate intermediate. As the pH continues to drop well below pKa1, the uncharged, less soluble glutaric acid form begins to dominate. |
| pKa2 | 5.22 | Between pKa1 and pKa2, the solution is a buffer zone containing a mixture of the singly and doubly charged glutarate anions. The compound provides its most effective buffering capacity in the pH range of approximately 3.3 to 6.2[1]. Above this pH, the highly soluble glutarate dianion is the predominant species. |
Data sourced from multiple references[1][7][8].
Understanding these pKa values allows you to predict the pH at which you might encounter solubility issues. For instance, if you dissolve this compound in water and then add a strong acid, you can expect precipitation to begin as the pH approaches and drops below 5.22.
Question 3: In which pH range can I expect the highest and lowest solubility?
Based on the principles discussed, the solubility profile can be summarized as follows:
| pH Range | Predominant Species | Expected Solubility | Rationale |
| pH > 7.0 | Glutarate Dianion (G²⁻) | Very High | The fully ionized, highly polar species is readily solvated by water. |
| pH 4.3 - 5.2 | Mixture of HG⁻ and G²⁻ | High to Moderate | The presence of charged species maintains good solubility, though it may decrease as pH lowers within this range. |
| pH < 4.3 | Glutaric Acid (H₂G) | Low | The uncharged, less polar form of the molecule has limited solubility in water[7]. The water solubility of glutaric acid is approximately 639 g/L at 20°C, whereas the salt form is expected to be much more soluble[1][7]. |
Visualizing Glutarate Equilibrium
The following diagram illustrates the relationship between pH and the dominant species of glutaric acid in solution.
Caption: Equilibrium of glutarate species as a function of pH.
Troubleshooting Guide
Problem 1: My this compound solution becomes cloudy or forms a precipitate after adding an acidic component.
-
Probable Cause: You have lowered the pH of the solution to a point at or below the pKa values of glutaric acid. This has caused the highly soluble glutarate dianion to convert into the less soluble protonated forms (monovalent glutarate or neutral glutaric acid), which are now precipitating out of solution[5][6].
-
Solution:
-
Confirm the pH: Use a calibrated pH meter to check the final pH of your solution.
-
pH Adjustment: If the pH is below ~6.0, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves. Monitor the pH to ensure you do not overshoot your target.
-
Reformulation Strategy: For future experiments, consider preparing your acidic components and your this compound solution in a buffer system that maintains a final pH well above 6.0. Alternatively, add the acidic component to a buffered solution of this compound, rather than to an unbuffered one.
-
Problem 2: The this compound powder is dissolving very slowly or not at all, even in neutral water.
-
Probable Cause 1: Approaching Saturation Limit: While this compound is highly soluble in water, you may be trying to create a concentration that exceeds its saturation point at the current temperature[1].
-
Solution 1:
-
Verify your calculations to ensure you are not attempting to create a supersaturated solution.
-
Gently warm the solution while stirring. Solubility of most salts, including this compound, increases with temperature.
-
If a very high concentration is required, you may need to work with a heated solution or accept a saturated solution with undissolved solid.
-
-
Probable Cause 2: Poor Water Quality: The use of tap water or water with dissolved CO₂ (which forms carbonic acid) can slightly lower the pH, impeding dissolution.
-
Solution 2:
-
Always use high-purity, deionized, or distilled water for preparing solutions to avoid pH fluctuations and ionic contaminants.
-
Problem 3: The final pH of my solution is not what I calculated it should be after adding this compound.
-
Probable Cause: this compound is the salt of a weak acid and will act as a buffer, resisting changes in pH, especially within its buffering range of approximately pH 3.3 to 6.2[1]. Adding it to an unbuffered solution will result in a final pH dictated by the salt's properties, not just the initial pH of the water.
-
Solution:
-
Do not assume the pH will remain unchanged. If a specific final pH is required, you must use a suitable buffer system or titrate the solution to the desired pH after the this compound has been dissolved[9].
-
For precise pH control, it is best to dissolve the this compound directly into a pre-made buffer solution with a pH that is compatible with its high-solubility range (e.g., a phosphate buffer at pH 7.4).
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol uses the reliable shake-flask method to determine solubility at various pH points[10].
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0). Use buffer systems that do not interact with glutarate (e.g., acetate for acidic pH, phosphate for neutral/alkaline pH)[11][12].
-
Add Excess Solute: Add an excess amount of this compound powder to a known volume of each buffer solution in separate, sealed containers (e.g., 20 mL glass vials). The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate: Place the sealed containers in a shaker bath set to a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours)[10].
-
Sample Collection: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a sample from the clear supernatant. To avoid collecting solid particles, it is highly recommended to use a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF filter).
-
Dilution: Accurately dilute the filtered sample with the corresponding buffer to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of dissolved glutarate in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry[13].
-
Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the solubility at each pH.
Workflow for pH-Solubility Determination
Caption: Experimental workflow for determining a pH-solubility profile.
References
-
Glutaric Acid. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Acid Dissociation Constants. (n.d.). CSUN. Retrieved January 6, 2026, from [Link]
-
Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. (2020). Scientific Research Publishing. Retrieved January 6, 2026, from [Link]
-
Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Glutaric Acid | C5H8O4 | CID 743. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260. [Link]
-
Dicarboxylic acid solubility. (2023). Reddit. Retrieved January 6, 2026, from [Link]
-
Glutaric acid. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
pH Effects on Solubility. (n.d.). Chad's Prep. Retrieved January 6, 2026, from [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts. (1978). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. Retrieved January 6, 2026, from [Link]
-
Solubility and pH. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Methods for preparing buffers (video). (n.d.). Khan Academy. Retrieved January 6, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 6, 2026, from [Link]
-
Preparing Buffer Solutions. (n.d.). Shimadzu Scientific Instruments. Retrieved January 6, 2026, from [Link]
-
BUFFER SOLUTIONS. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Solubility & Method for determination of solubility. (n.d.). Slideshare. Retrieved January 6, 2026, from [Link]
-
Analytical Method Selection for Drug Product Dissolution Testing. (n.d.). American Pharmaceutical Review. Retrieved January 6, 2026, from [Link]
- Method for determining solubility of a chemical compound. (2005). Google Patents.
-
Why does disodium tartrate dissolve easily in high pH solutions but not as much in low pH solutions?. (n.d.). Homework.Study.com. Retrieved January 6, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Glutaric acid | 110-94-1 [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. Glutaric Acid [drugfuture.com]
- 8. csun.edu [csun.edu]
- 9. Preparing Buffer Solutions : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Improving Enzyme Stability with Disodium Glutarate Buffers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered when using disodium glutarate buffers to enhance enzyme stability for therapeutic proteins and in vitro assays.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles behind using this compound as a stabilizing agent.
Q1: What is this compound, and why is it used for enzyme stabilization?
A1: this compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It is employed in protein formulations and enzyme assays primarily for its stabilizing properties. The glutarate dianion acts as a kosmotrope , an agent that contributes to the stability and structure of water-water interactions.[1] By organizing water molecules, kosmotropes effectively increase the "order" of the solvent, which in turn stabilizes the intramolecular interactions within macromolecules like proteins.[1][2] This phenomenon, often described as preferential exclusion or the solvophobic effect, forces the protein into a more compact, thermodynamically stable conformation, thus protecting it from denaturation.[2]
Q2: How does this compound's stabilizing effect compare to other common additives like glycerol or phosphate?
A2: Each additive has a distinct mechanism and optimal use case. While glycerol is a well-known cryoprotectant that prevents damage from freeze-thaw cycles by minimizing ice crystal formation[3], this compound primarily enhances thermostability in aqueous solutions by the kosmotropic effect described above. Compared to a standard buffer like phosphate, glutarate can offer superior stabilization for certain enzymes. Phosphate buffers can sometimes lead to enzyme inactivation upon freezing[4]. The choice depends on the specific enzyme and the environmental stresses it will encounter (e.g., temperature fluctuations, long-term storage, mechanical stress).
Table 1: Comparison of Common Enzyme Stabilizing Agents
| Additive | Primary Mechanism of Action | Optimal Use Case | Potential Issues |
| This compound | Kosmotrope (water structuring), Preferential Exclusion | Enhancing thermal stability in aqueous solutions, long-term storage at 4°C. | Can cause "salting out" (precipitation) at high concentrations.[5] |
| Glycerol | Cryoprotectant, Viscosity Agent | Preventing freeze-thaw damage, long-term storage at -20°C or -80°C.[3][6] | Can be difficult to remove for lyophilization[3], may affect some enzyme kinetics.[6] |
| Phosphate Salts | Buffering Agent, Ionic Strength | General purpose buffering. | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺), may inactivate some enzymes upon freezing.[4] |
| Trehalose/Sucrose | Vitrification, Water Replacement | Lyophilization, protection against desiccation.[7] | High concentrations can increase viscosity significantly. |
Section 2: Experimental Protocols & Methodologies
Here, we provide validated, step-by-step protocols for preparing and using this compound buffers.
Q3: How do I prepare a 0.1 M this compound buffer at pH 7.0?
A3: Preparing a buffer requires accurate measurements and careful pH adjustment.[8] This protocol ensures a reliable and consistent buffer for your experiments.
Protocol: Preparation of 1 L of 0.1 M this compound Buffer, pH 7.0
-
Materials:
-
Glutaric Acid (MW: 132.12 g/mol )
-
Sodium Hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Weigh Reagent: Weigh out 13.21 g of glutaric acid.
-
Dissolve: Add the glutaric acid to a beaker containing ~800 mL of high-purity water. Place on a stir plate and stir until fully dissolved.
-
Adjust pH: While monitoring with a calibrated pH meter, slowly add a concentrated NaOH solution (e.g., 1 M or 5 M) dropwise to raise the pH. The two pKa values for glutaric acid are approximately 4.3 and 5.4. You will need to add a sufficient amount of NaOH to deprotonate both carboxylic acid groups and reach the target pH of 7.0.
-
Final Volume: Once the pH is stable at 7.0, transfer the solution to a 1 L volumetric flask. Rinse the beaker with high-purity water and add the rinse to the flask. Carefully add water to bring the final volume to the 1 L mark.
-
Sterilization (Optional): If required for your application, filter the buffer through a 0.22 µm sterile filter.
-
Storage: Store the buffer at 4°C.
-
Workflow for Buffer Preparation and Enzyme Dialysis
This diagram illustrates the logical flow from preparing the stabilizing buffer to obtaining the final, stable enzyme solution.
Caption: Workflow for preparing glutarate buffer and stabilizing the enzyme.
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing explanations for the cause and actionable solutions.
Q4: My enzyme precipitated after I dialyzed it into the this compound buffer. What happened?
A4: This is a classic case of "salting out." While this compound is a stabilizing agent, at excessively high concentrations, it can cause proteins to precipitate.[5] The high concentration of salt ions effectively competes with the protein for water molecules needed for solvation. This reduces the protein's solubility to the point where it aggregates and precipitates.
-
Solution:
-
Optimize Concentration: The ideal concentration of this compound is enzyme-dependent. Start with a lower concentration (e.g., 20-50 mM) and perform a concentration-response experiment to find the optimal balance between stability and solubility for your specific protein.
-
Stepwise Dialysis: Instead of a direct, large-volume dialysis, try a stepwise approach. Gradually increase the concentration of the glutarate buffer over several dialysis steps to allow the enzyme to equilibrate more slowly.
-
Check pH: Ensure the final pH of your buffer is not too close to the isoelectric point (pI) of your enzyme, as proteins are least soluble at their pI.
-
Q5: I observed a decrease in my enzyme's activity after switching to a glutarate buffer. Is this expected?
A5: A change in activity is possible and can be due to several factors.
-
Direct Inhibition: For some enzymes, glutarate may act as a competitive or non-competitive inhibitor, especially if its structure resembles the enzyme's natural substrate or an allosteric regulator. For example, α-ketoglutarate is a known product inhibitor of L-glutamate dehydrogenase.[9] While this compound is different, structural similarities could be relevant for enzymes acting on related dicarboxylic acid substrates.
-
Conformational Changes: The stabilizing effect of glutarate works by promoting a more compact protein structure. While this enhances stability, it could slightly alter the conformation of the active site, leading to a modest decrease in the catalytic rate (k_cat).
-
Incorrect pH: Enzyme activity is highly pH-dependent.[10] Double-check that the pH of your glutarate buffer is within the optimal range for your enzyme's activity, not just its stability.
-
Troubleshooting Steps:
-
Perform Kinetic Analysis: Run a full kinetic analysis (e.g., Michaelis-Menten plot) to determine if the K_m or V_max of your enzyme has changed. An increased K_m could suggest competitive inhibition.
-
Screen Other Stabilizers: If the activity loss is unacceptable, screen other kosmotropic agents (e.g., citrate, sulfate) to find one that stabilizes without inhibiting.
-
pH Optimization: Re-evaluate the optimal pH for activity in the new buffer system, as the buffer species itself can sometimes cause slight shifts.
-
Q6: The pH of my glutarate buffer seems to drift over time. Why is this happening and how can I prevent it?
A6: pH drift in buffers can occur for a few reasons:
-
CO₂ Absorption: Buffers with a pH above neutral can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid in solution and lowers the pH.
-
Microbial Contamination: Growth of bacteria or fungi can alter the pH of the buffer through their metabolic processes.
-
Temperature Effects: The pKa of a buffer can be temperature-dependent. If you prepare the buffer at room temperature but use it at 4°C or 37°C, the pH will be different.
-
Preventative Measures:
-
Store Properly: Keep buffer solutions in tightly sealed containers to minimize CO₂ absorption.
-
Sterilize: For long-term storage, sterile filtering the buffer can prevent microbial growth.[8]
-
pH at Temperature: Adjust the final pH of the buffer at the temperature at which you will be using it for your experiments.
-
Mechanism of Kosmotropic Stabilization
This diagram illustrates how this compound organizes water, promoting a stable protein conformation.
Sources
- 1. Kosmotropic - Wikipedia [en.wikipedia.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. meridianbioscience.com [meridianbioscience.com]
- 4. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 5. sustainability-directory.com [sustainability-directory.com]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Enzymes from Stress-Induced Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Transient-state kinetics of L-glutamate dehydrogenase: mechanism of alpha-ketoglutarate inhibition in the burst phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Common interferences of Disodium glutarate in biochemical assays
A Guide to Understanding and Mitigating Common Interferences in Biochemical Assays
Welcome to the Technical Support Center for Disodium Glutarate. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock in research. This guide is designed to provide in-depth, field-proven insights into the common interferences caused by this compound in biochemical assays. We will move beyond simple troubleshooting steps to explain the underlying mechanisms, empowering you to design robust experiments and correctly interpret your data.
Introduction to this compound
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[1] It is a versatile and highly soluble compound used in a variety of research applications, including as a component in buffer systems, a monomer for polymer synthesis, and a tool for studying protein interactions.[1] However, its specific chemical properties can also lead to unintended interactions and interferences in sensitive biochemical assays. This guide will focus on two primary mechanisms through which this compound can impact your experimental results: Competitive Inhibition and Chaotropic/Ionic Strength Effects .
Part 1: Core Mechanisms of Interference
Understanding why a reagent interferes is the first step to overcoming the problem. This compound's interference potential stems primarily from its structure and its nature as a salt.
Mechanism 1: Competitive Inhibition via Structural Mimicry
The most significant and specific interference from this compound is its action as a competitive inhibitor for certain classes of enzymes.
-
The Causality: The glutarate dianion (⁻OOC-(CH₂)₃-COO⁻) is structurally similar to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle and a critical co-substrate for a large family of enzymes.[2] Due to this resemblance, glutarate can bind to the active site of α-KG-dependent enzymes, preventing the binding of the natural substrate and thus competitively inhibiting the enzyme's activity.[1][3][4]
-
Affected Enzyme Classes: The primary targets are α-ketoglutarate-dependent dioxygenases .[1][3][][6] This superfamily includes, but is not limited to:
The inhibition of these enzymes can have profound effects on cellular signaling, gene expression, and metabolism, making it a critical factor to consider in assays related to these processes.[3]
Caption: Competitive inhibition of an α-KG-dependent enzyme.
Mechanism 2: Chaotropic and Ionic Strength Effects
This compound is a salt that dissociates in solution. At sufficient concentrations, it can exert effects common to many salts, altering the non-covalent interactions that are vital for biological structures and assays.
-
The Causality: In solution, this compound contributes to the ionic strength and can act as a chaotropic agent .[1] Chaotropes disrupt the structure of water, weakening the hydrophobic effect which is a major driving force for protein folding and protein-protein interactions.[1] This can lead to the destabilization and dissociation of protein complexes or alter a protein's native conformation.[1]
-
Affected Assays:
-
Protein-Protein Interaction (PPI) Assays: (e.g., Co-IP, pull-downs, ELISA) where the stability of the complex is being measured.
-
Protein Stability Assays: (e.g., thermal shift assays) where buffer components can alter melting temperatures.
-
Protein Quantification Assays: High salt concentrations can sometimes interfere with dye-binding (Bradford) or copper-reduction (BCA) assays.[7]
-
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address issues you may be encountering.
Enzyme Assay Troubleshooting
Q1: My enzyme activity is significantly lower than expected when using a buffer containing this compound. What is the likely cause?
If your enzyme utilizes α-ketoglutarate or a structurally similar dicarboxylic acid as a substrate, the most probable cause is competitive inhibition .[1] The glutarate from your buffer is occupying the enzyme's active site, preventing the substrate from binding and catalysis from occurring. This is a direct, specific biochemical interaction, not just a general "buffer effect."
Q2: How can I definitively prove that this compound is competitively inhibiting my enzyme?
You can confirm competitive inhibition by performing a classic enzyme kinetics study. The hallmark of a competitive inhibitor is that it increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax) of the reaction.
Protocol: Testing for Competitive Inhibition
-
Preparation:
-
Prepare your enzyme and substrate stocks as you normally would.
-
Prepare several concentrations of this compound (the potential inhibitor). A good starting range would be from 0 mM up to the concentration used in your original buffer, and perhaps one concentration higher.
-
Prepare a reaction buffer that does not contain this compound or any other potential inhibitor (e.g., HEPES, Tris).
-
-
Experimental Setup:
-
Set up a series of reactions. You will have multiple sets, with each set corresponding to a single, fixed concentration of this compound (e.g., 0 mM, 10 mM, 25 mM, 50 mM).
-
Within each set, vary the concentration of your primary substrate (e.g., α-ketoglutarate) across a wide range, typically from 0.1x Km to 10x Km.
-
Ensure the enzyme concentration is constant across all reactions.
-
-
Execution & Data Collection:
-
Initiate the reactions and measure the initial reaction velocity (v₀) for each condition.
-
Plot your data on a Michaelis-Menten plot (v₀ vs. [Substrate]) for each inhibitor concentration.
-
For a more accurate determination of Km and Vmax, transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]).
-
-
Interpretation:
-
Competitive Inhibition: On a Lineweaver-Burk plot, you will see a series of lines that intersect at the same point on the y-axis (indicating Vmax is unchanged) but have different x-intercepts (indicating an increase in apparent Km).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Caption: Troubleshooting workflow for this compound interference.
Protein Interaction & Quantification Troubleshooting
Q3: I am studying a protein complex, and it appears to be dissociating in my this compound buffer. Why is this happening?
This is likely a result of the chaotropic and/or high ionic strength properties of the buffer.[1] this compound disrupts the network of non-covalent interactions (hydrophobic, ionic, hydrogen bonds) that hold your protein complex together. This is a general, concentration-dependent physical effect, not a specific inhibitory binding.
Q4: Could this compound be affecting my Bradford or BCA protein quantification results?
Yes, it's possible. While not the most common interfering agent, any compound that alters the pH or ionic strength of a sample can potentially affect protein quantification assays.[7]
-
Bradford Assay: This assay relies on the binding of Coomassie dye to proteins, primarily through interactions with basic and aromatic amino acid residues. High salt concentrations can sometimes perturb these interactions, leading to inaccurate readings.
-
BCA Assay: This assay involves the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). While generally more robust to salts than the Bradford assay, extremely high concentrations of any substance can potentially interfere with the chelation chemistry.
Solution: The most critical step to mitigate this interference is to prepare your protein standards (e.g., BSA) in the exact same buffer —including the same concentration of this compound—as your unknown samples. This ensures that any systematic effect of the buffer on the assay is accounted for in your standard curve, yielding an accurate concentration for your sample.
Frequently Asked Questions (FAQs)
Q5: What are some suitable alternatives to this compound for buffering in the pH 4-6 range?
If you suspect glutarate is interfering with your assay, switching to a structurally dissimilar buffer is recommended. Excellent alternatives include:
-
Acetate: Good buffering capacity around pH 3.7-5.6.
-
Citrate: A tricarboxylic acid that buffers well in two ranges, including pH 4.8-5.7.[8][9] However, be aware that citrate is also a key metabolite and can chelate divalent cations.
-
Succinate: Another dicarboxylic acid and citric acid cycle intermediate, so use with caution if your system is sensitive to such metabolites.[8][9]
-
MES (2-(N-morpholino)ethanesulfonic acid): A Good's buffer with a pKa of 6.1, suitable for the higher end of this range and generally considered non-interacting with biological systems.
Q6: Is this compound the same as disodium 2-hydroxyglutarate?
No, they are different molecules, but their potential for interference is related. Disodium 2-hydroxyglutarate is a well-characterized oncometabolite that is also a potent competitive inhibitor of α-KG-dependent dioxygenases.[3][4] Its inhibitory constant (Ki) is often lower (meaning it's a stronger inhibitor) than glutarate itself.[4][][6] If your work involves cancer metabolism or epigenetics, it is crucial not to confuse these two reagents.
| Compound | Common Role / Interference Mechanism | Typical Ki for α-KG Dioxygenases |
| This compound | Buffer, Chaotrope, Weak Competitive Inhibitor | Varies; weaker than 2-HG |
| Disodium (R)-2-Hydroxyglutarate | Oncometabolite, Potent Competitive Inhibitor | ~0.6-11 mM[4][][6] |
References
-
DC Chemicals. Disodium (R)-2-Hydroxyglutarate|cas 103404-90-6. [Link]
-
Pharmaceutical Outsourcing. Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. [Link]
-
Wikipedia. α-Ketoglutaric acid. [Link]
-
MDPI. Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. [Link]
-
G-Biosciences. How to Deal with Interfering Agents in Protein Estimation Assays. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Disodium (R)-2-Hydroxyglutarate|cas 103404-90-6|DC Chemicals [dcchemicals.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disodium Glutarate Synthesis and Purification
Welcome to the technical support resource for the synthesis and purification of high-purity disodium glutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and widely used method is the acid-base neutralization reaction between glutaric acid and a sodium base, typically sodium hydroxide (NaOH).[1][2] This reaction is quantitative and proceeds readily in an aqueous solution. The primary challenge lies not in the reaction itself, but in the subsequent isolation and purification of the salt to a high degree of purity.
Q2: Why is my final yield of this compound lower than expected?
A2: Low yields can often be attributed to losses during the purification and isolation steps rather than an incomplete reaction.[3][4] Key factors include:
-
Product Solubility: this compound is highly soluble in water.[5] If the solution is not sufficiently concentrated before adding an anti-solvent (like ethanol), a significant portion of the product will remain dissolved.
-
Transfer Losses: Mechanical losses during transfers between flasks, filtration apparatus, and drying ovens can accumulate.
-
Improper pH Control: If the pH is not carefully monitored and adjusted to neutral (~7.0), you may have a mixture of the monosodium and disodium salts, or residual glutaric acid, complicating purification and affecting the final isolated mass of the target compound.
Q3: The this compound I synthesized is not a pure white crystalline powder. What are the likely impurities?
A3: A non-white appearance can indicate several potential issues:
-
Residual Starting Materials: Incomplete reaction may leave unreacted glutaric acid.
-
Side Products: While the neutralization reaction is clean, impurities present in the starting glutaric acid can be carried through the process.
-
Degradation: Although stable, harsh drying conditions (excessively high temperatures) could potentially cause some degradation, though this is less common for a simple salt.
-
Contamination: Contamination from glassware or solvents can also introduce color.
Q4: Which solvents are best for the crystallization of this compound?
A4: The ideal crystallization process relies on a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For a highly polar, water-soluble salt like this compound, a common and effective strategy is to use a polar protic solvent in which it is soluble (like water) and a less polar "anti-solvent" in which it is insoluble to induce precipitation.[5][6] The water/ethanol system is a prime example. The salt is dissolved in a minimal amount of hot water, and then ethanol is added to decrease the solution's polarity, forcing the highly polar salt to crystallize out upon cooling.[5]
Synthesis Troubleshooting Guide
This section addresses specific problems encountered during the synthesis reaction itself.
Problem 1: The pH of the reaction mixture is difficult to control and overshoots the neutral target of ~7.0.
-
Underlying Cause: The dissolution of sodium hydroxide is highly exothermic, which can affect pH probe readings.[5] More commonly, the addition of the NaOH solution is too rapid. Near the equivalence point, small additions of a strong base cause a large swing in pH.
-
Solution Strategy:
-
Slow Down: Add the sodium hydroxide solution dropwise, especially as you approach a pH of 6.
-
Use a Calibrated pH Meter: Ensure your pH meter is properly calibrated with fresh buffers before starting.
-
Efficient Stirring: Ensure the reaction mixture is stirring vigorously to allow for rapid homogenization and an accurate pH reading.
-
Problem 2: The reaction seems incomplete, with starting material detected after the expected reaction time.
-
Underlying Cause: This often points to an issue with stoichiometry. The molar ratio of glutaric acid to sodium hydroxide should be precisely 1:2 for the formation of the disodium salt.
-
Solution Strategy:
-
Verify Reagent Purity and Mass: Ensure the glutaric acid and sodium hydroxide used are of high purity and were weighed accurately. Sodium hydroxide is hygroscopic and can absorb atmospheric water, leading to weighing errors. Use fresh, dry NaOH pellets.
-
Accurate Stoichiometry: Double-check the molar calculations. For every one mole of glutaric acid (132.12 g/mol ), you need exactly two moles of sodium hydroxide (40.00 g/mol each).[5]
-
Monitor with TLC: If you suspect an incomplete reaction, you can monitor its progress using Thin Layer Chromatography (TLC), spotting the reaction mixture against a standard of glutaric acid.
-
Purification Troubleshooting Guide
Purification, primarily through crystallization, is the most critical and challenging phase.
Problem 1: No crystals form after adding ethanol and cooling the solution.
-
Underlying Cause 1: Excessive Water: The most common reason is that too much water was used to dissolve the product initially. The solution is not supersaturated enough for crystals to nucleate, even after adding the anti-solvent.
-
Solution: Concentrate the solution further using a rotary evaporator to remove excess water before attempting the crystallization again.[5]
-
-
Underlying Cause 2: Insufficient Anti-Solvent: Not enough ethanol was added to sufficiently lower the solubility of the this compound.
-
Solution: Slowly add more cold ethanol while stirring and cooling the mixture in an ice bath.
-
-
Underlying Cause 3: Lack of Nucleation Sites: Sometimes, a perfectly supersaturated solution needs a "seed" to start crystallization.
-
Solution:
-
Scratching: Gently scratch the inside of the beaker below the solution level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seeding: If you have a previous batch of pure this compound, add a single tiny crystal to the solution to induce crystallization.[3]
-
-
Problem 2: An oil or amorphous solid crashes out instead of fine crystals.
-
Underlying Cause: This typically happens when the solution is cooled too quickly or if the concentration of the solute is too high, leading to rapid precipitation rather than ordered crystal growth.[7]
-
Solution Strategy:
-
Controlled Cooling: Allow the solution to cool slowly to room temperature first, without disturbance, before moving it to an ice bath. Gradual temperature change is key for forming well-defined crystals.[3][7]
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil or amorphous solid. Add a small amount of water to slightly dilute the solution, then repeat the slow cooling process.
-
Problem 3: The final product has a low melting point or a broad melting range, indicating impurities.
-
Underlying Cause: Impurities trapped within the crystal lattice during a rapid crystallization process can depress and broaden the melting point. The wash step may also have been insufficient.
-
Solution Strategy:
-
Recrystallization: The most effective way to improve purity is to perform a second crystallization.[6] Dissolve the impure solid in a minimum amount of hot water, filter if necessary to remove any insoluble impurities, and then recrystallize by slowly adding ethanol and cooling gradually.
-
Thorough Washing: When filtering the crystals, ensure they are washed with ice-cold ethanol.[5] Warm solvent will dissolve some of your product. The wash removes residual soluble impurities from the surface of the crystals.
-
Detailed Experimental Protocol
This protocol details a validated method for the synthesis and purification of high-purity this compound.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Purity |
| Glutaric Acid | 132.12 | >99% |
| Sodium Hydroxide | 40.00 | >98% |
| Deionized Water | 18.02 | High Purity |
| Ethanol (95% or 200 proof) | 46.07 | Reagent Grade |
Step-by-Step Methodology
Part A: Synthesis (Neutralization)
-
Dissolution: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 26.42 g (0.2 mol) of glutaric acid in 150 mL of deionized water.
-
Base Preparation: In a separate beaker, carefully prepare a solution by dissolving 16.00 g (0.4 mol) of sodium hydroxide in 100 mL of deionized water. Caution: This dissolution is highly exothermic; cool the beaker in a water bath.
-
Neutralization: While stirring the glutaric acid solution vigorously, slowly add the sodium hydroxide solution dropwise using a burette or dropping funnel.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture with a calibrated pH meter. The goal is a final, stable pH of 7.0 ± 0.2. As the pH approaches 6, slow the addition rate significantly to avoid overshooting.
Part B: Purification (Crystallization)
-
Concentration: Transfer the resulting clear, colorless solution to a round-bottom flask and reduce its volume to approximately 75-100 mL using a rotary evaporator. This step is crucial for achieving a good yield.
-
Induce Crystallization: Transfer the warm, concentrated solution to a clean beaker. While stirring, slowly add 200 mL of ethanol. The solution will likely become cloudy as the this compound begins to precipitate.
-
Maximize Crystal Formation: Cover the beaker and allow it to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath for at least 1-2 hours to maximize crystallization.[5]
-
Isolate Crystals: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals on the filter paper with two 30 mL portions of ice-cold ethanol to remove any remaining water-soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 60–70°C until a constant weight is achieved. The final product should be a fine, white crystalline powder.
Visualization of Workflows
Synthesis & Purification Workflow
The overall process can be visualized as a linear progression from starting materials to the final pure product.
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree: No Crystal Formation
This diagram helps diagnose the common issue of failed crystallization.
Caption: Decision tree for troubleshooting failed crystallization.
Quality Control & Analytical Methods
To ensure the final product meets high-purity standards, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying any residual starting material or byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the this compound and identify organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the carboxylate functional groups and the absence of the carboxylic acid C=O stretch, confirming the conversion to the salt.
-
Titration: A simple acid-base titration can be used to determine the exact purity of the final salt product.
By following these detailed guides and understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis and purification of high-purity this compound.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- MCE. (n.d.). D-α-Hydroxyglutaric acid disodium (Disodium (R)
- BenchChem. (2025). Troubleshooting low yield in Nipamovir synthesis. BenchChem.
-
Wikipedia. (2024). Glutaric acid. In Wikipedia. Retrieved from [Link]
- LibreTexts. (2021).
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- LibreTexts. (2024). 11.5: Neutralization of Fatty Acids and Hydrolysis of Triglycerides. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.).
- TCI Chemicals. (n.d.).
- Mindt, M., et al. (2019).
- Wohlgemuth, K., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemical Engineering & Technology.
- BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. BenchChem.
- LibreTexts. (2021). 2.
- Wohlgemuth, K., et al. (2018). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PMC - NIH.
-
LabAlley. (n.d.). This compound, min 99% (T), 100 grams. Retrieved from [Link]
- IUPAC-NIST Solubility Data Series. (n.d.).
- PubChem. (n.d.). Glutaric acid, disodium salt.
- Organic Syntheses. (n.d.).
- Walsh, P. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. SNMMI.
- Chan, S. H. (2007). Direct Conversion of Carboxylate Salts to Carboxylic Acids via Reactive Extraction. Texas A&M University.
- MEL Science. (n.d.). The “reaction of sodium hydroxide and hydrochloric acid”.
- Bisley. (2018). What Does Sodium Hydroxide React With?.
- Yuan, H., et al. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.
- Tokyo Chemical Industry. (n.d.).
-
Wikipedia. (2024). Water softening. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2024). Monosodium glutamate. In Wikipedia. Retrieved from [Link]
- Su, W., et al. (2023). Glutaric Acid Purification by Coupled Solution Crystallization and Melt Crystallization.
- ResearchGate. (2014). (PDF)
Sources
Degradation pathways of Disodium glutarate under experimental conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Disodium Glutarate. This guide is designed to provide in-depth technical assistance and troubleshooting for experimental studies focused on its degradation pathways. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to support the integrity and success of your research.
Introduction to this compound Stability
This compound, the sodium salt of the five-carbon dicarboxylic acid, glutaric acid, is a versatile excipient and intermediate. Its stability is a critical parameter in formulation development, as degradation can impact the safety, efficacy, and shelf-life of the final product. Understanding its behavior under various stress conditions is mandated by regulatory bodies like the ICH and is fundamental to developing robust formulations and stability-indicating analytical methods.[1][2]
This guide will navigate through potential degradation pathways, provide structured troubleshooting for common experimental hurdles, and offer detailed protocols for your stability studies.
Troubleshooting Guide: Navigating Your Degradation Studies
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: I'm starting my forced degradation study on a new formulation containing this compound. What are the essential stress conditions I need to apply?
Answer: A comprehensive forced degradation study for a substance like this compound should, at a minimum, investigate the following conditions as recommended by ICH guidelines[2][3]:
-
Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions. This is crucial as many pharmaceutical preparations are aqueous or may be exposed to moisture.
-
Oxidation: Treatment with an oxidizing agent, typically hydrogen peroxide, to assess susceptibility to oxidative degradation.
-
Thermal Stress: Exposing both solid and solution samples to elevated temperatures to determine thermal stability.
-
Photostability: Exposing both solid and solution samples to a controlled light source that provides both UV and visible output to assess light sensitivity.[3]
The goal is to achieve a target degradation of 5-20%.[3] Degradation beyond this range may lead to secondary degradation products that are not relevant to real-world storage conditions.[4]
Question 2: My HPLC-UV analysis at a low wavelength (e.g., 210 nm) shows a loss of the this compound peak after thermal stress, but I'm not seeing any distinct degradation peaks. What could be happening?
Answer: This is a common challenge when working with aliphatic carboxylic acids, which lack a strong UV chromophore. There are several potential explanations and corresponding troubleshooting steps:
-
Formation of Non-UV Active Products: The degradation products may themselves lack a UV chromophore. For instance, thermal degradation of dicarboxylic acids can lead to decarboxylation, producing shorter-chain acids or volatile compounds like CO2.[5][6] The thermal decomposition of sodium succinate (a related, shorter dicarboxylic acid salt) has been shown to yield sodium carbonate, which would not be detected by HPLC-UV.[7][8][9][10][11]
-
Degradation to Volatile Products: Thermal stress might lead to the formation of volatile or gaseous products (e.g., CO2, smaller organic fragments) that are lost from the sample and therefore not injected into the HPLC system.
-
Mass Balance Issues: It is crucial to perform a mass balance assessment. If the sum of the assay of the parent compound and the known impurities/degradants is significantly less than 100%, it points towards the formation of undetected products.
Troubleshooting Steps:
-
Employ a Universal Detector: Couple your HPLC with a detector that does not require a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Refractive Index Detector (RID).[12]
-
Use Mass Spectrometry (MS): LC-MS is a powerful tool for identifying degradation products, even those without a UV chromophore. It can provide molecular weight information to help elucidate the structure of the degradants.[13]
-
Headspace GC-MS: If you suspect the formation of volatile degradation products, analyze the headspace of your stressed samples using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Derivatization: Consider derivatizing your samples with a UV-active agent before HPLC analysis. This will allow for the detection of both the parent compound and any carboxylic acid-containing degradants.
Question 3: I'm observing significant degradation of this compound in my formulation under oxidative stress (H2O2), but not in the pure active substance. What is the likely cause?
Answer: This scenario strongly suggests an interaction with one or more excipients in your formulation.
-
Excipient-Mediated Degradation: Certain excipients can either degrade themselves to form reactive species (like peroxides from some polymers) or contain trace metal ions that can catalyze the oxidative degradation of the active ingredient.
-
Radical Reactions: The presence of certain excipients can promote free-radical chain reactions initiated by the oxidizing agent, leading to the degradation of this compound. The degradation of adipic acid, a longer-chain dicarboxylic acid, has been observed to proceed via a free-radical mechanism in the presence of sulfite oxidation.[14]
Troubleshooting Steps:
-
Conduct Binary Mixture Studies: Prepare 1:1 mixtures of this compound with each individual excipient in your formulation. Subject these mixtures to the same oxidative stress conditions to identify the incompatible excipient(s).
-
Analyze Excipient Purity: Check the certificates of analysis for your excipients for information on potential reactive impurities, such as peroxides or metal ions.
-
Consider Antioxidants: If the incompatibility cannot be avoided by changing the excipient, you may need to consider adding an antioxidant to your formulation to protect the this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure (a salt of a linear aliphatic dicarboxylic acid) and general knowledge of forced degradation, the following pathways are most probable:
-
Thermal Degradation: The primary pathway is likely to be decarboxylation upon heating, especially in the solid state or in non-aqueous solution, potentially yielding butyric acid derivatives and carbon dioxide. In the presence of its sodium salt form, decomposition could lead to the formation of sodium carbonate.[7][8][9][10][11]
-
Oxidative Degradation: Oxidation is likely to proceed via oxidative cleavage of the C-C bonds, leading to shorter-chain dicarboxylic acids (e.g., succinic, malonic, oxalic acid) and eventually CO2 and water.[15][16][17]
-
Hydrolytic Degradation: As a salt of a weak acid and a strong base, this compound is expected to be relatively stable to hydrolysis in neutral and basic conditions. In acidic conditions, it will be converted to glutaric acid. Glutaric acid itself is generally stable to hydrolysis, but under harsh acidic conditions and heat, decarboxylation could be facilitated.[6][18]
-
Photodegradation: Aliphatic carboxylic acids do not have significant chromophores that absorb UV-visible light, so direct photodegradation is generally not expected to be a major pathway. However, the presence of photosensitizing agents in a formulation could potentially lead to indirect degradation.[19][20]
Q2: How do I develop a stability-indicating HPLC method for this compound?
Developing a stability-indicating method for a compound with a weak UV chromophore like this compound requires a specific approach:
-
Detector Selection: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is necessary. However, this can lead to interference from many common excipients and mobile phase components. A more robust approach is to use a universal detector like CAD or ELSD, or to use LC-MS.[21][22]
-
Column Selection: A standard C18 reversed-phase column is often a good starting point. For better retention of this polar analyte, consider using a polar-embedded or polar-endcapped C18 column, or an Aqueous C18 column.
-
Mobile Phase Optimization: A mobile phase of acetonitrile and a low pH buffer (e.g., phosphate or formate buffer at pH 2.5-3.5) is a common starting point for separating carboxylic acids.
-
Forced Degradation Sample Analysis: The key to a stability-indicating method is to demonstrate that it can separate the parent peak from all degradation product peaks. Inject samples from all your forced degradation conditions (acid, base, peroxide, heat, light).
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of its degradants. This ensures that no degradation product is co-eluting.
Q3: What are the expected degradation products I should look for?
Based on the likely degradation pathways, you should be on the lookout for:
-
Shorter-chain dicarboxylic acids: Succinic acid, malonic acid, oxalic acid.
-
Monocarboxylic acids: Butyric acid and its derivatives (from decarboxylation).
-
Hydroxy acids: Such as 2-hydroxyglutaric acid, which could be an intermediate in oxidative pathways.
-
Smaller organic molecules: In cases of extensive degradation, you might find smaller acids like formic or acetic acid.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a comprehensive forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in water.
-
For studies on a formulated product, use the product as is, or dissolve it to achieve a similar concentration of the active ingredient.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for up to 48 hours. Withdraw samples at intermediate time points (e.g., 2, 8, 24, 48 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.[3] |
| Base Hydrolysis | Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for up to 48 hours. Withdraw samples at intermediate time points. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.[3] |
| Oxidative Degradation | Mix the stock solution 1:1 with 3% H2O2. Keep at room temperature for up to 24 hours, protected from light. Withdraw samples at intermediate time points.[23] |
| Thermal Degradation (Solution) | Heat the stock solution at 70°C in a sealed vial for up to 7 days. Withdraw samples at intermediate time points. |
| Thermal Degradation (Solid) | Place the solid powder in a thin layer in a petri dish. Heat in an oven at 70°C for up to 7 days. Prepare solutions of the stressed solid for analysis. |
| Photostability | Expose the stock solution (in a quartz cuvette) and solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil at the same temperature. |
3. Analysis:
-
Analyze all samples, including controls, using a validated stability-indicating analytical method (see Protocol 2).
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.[3]
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 20 minutes, then a 5-minute hold and re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 210 nm |
| Injection Volume | 20 µL |
2. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the this compound peak from all potential degradation products generated during the forced degradation study.
Visualizing Degradation & Workflows
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under forced degradation conditions.
Diagram 2: Troubleshooting Workflow for Undetected Degradants
Caption: Troubleshooting workflow for experiments where degradation is observed but products are not detected by UV.
References
-
Costa, V.A., et al. (2009). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Eclética Química, 35(4), 73-80. Available at: [Link]
-
SciELO. (2011). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. SciELO Brazil. Available at: [Link]
-
ResearchGate. (2018). (PDF) Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. ResearchGate. Available at: [Link]
-
Repositório Institucional. Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N2 and CO2 atmospheres. Available at: [Link]
-
Repositório Institucional. Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in dynamic N 2 and CO 2 atmospheres. Available at: [Link]
-
EPA NEPIS. (n.d.). Adipic Acid Degradation Mechanism in Aqueous FGD Systems. EPA. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. Available at: [Link]
-
LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
PubChem. (n.d.). Adipic Acid. National Institutes of Health. Available at: [Link]
-
PubMed Central. (n.d.). Oxidation of alpha-ketoglutarate is required for reductive carboxylation in cancer cells with mitochondrial defects. National Institutes of Health. Available at: [Link]
-
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Development of Stability Indicating Methods. ResearchGate. Available at: [Link]
-
LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Wikipedia. (n.d.). Adipic acid. Wikipedia. Available at: [Link]
-
Semantic Scholar. (2020). Stability of Glutaraldehyde in Biocide Compositions. Semantic Scholar. Available at: [Link]
-
Wikipedia. (n.d.). Glutaric acid. Wikipedia. Available at: [Link]
-
YouTube. (2016). Amino Acid Oxidation Pathways (Part 6 of 10) - Amino Acids Degraded to α-Ketoglutarate (α-KG). YouTube. Available at: [Link]
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Available at: [Link]
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SciSpace. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Global Research Online. Available at: [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Oxidative cleavage. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
PubMed. (n.d.). Glutaraldehyde degradation in hospital wastewater by photoozonation. National Institutes of Health. Available at: [Link]
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Chemistry Stack Exchange. (2014). Decarboxylation under acid, water, and extreme heat. Chemistry Stack Exchange. Available at: [Link]
-
YouTube. (2014). Mass Spectrometry - Fragmentation. YouTube. Available at: [Link]
-
PubMed. (2008). Direct Stability-Indicating Method Development and Validation for Analysis of Etidronate Disodium Using a Mixed-Mode Column and Charged Aerosol Detector. National Institutes of Health. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000694). HMDB. Available at: [Link]
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SciELO. (n.d.). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. SciELO. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Acetylcysteine. Wikipedia. Available at: [Link]
-
MDPI. (n.d.). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI. Available at: [Link]
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YouTube. (2018). 25.04 Oxidative Cleavage. YouTube. Available at: [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]
-
PubMed. (2007). NMR studies of the thermal degradation of a perfluoropolyether on the surfaces of gamma-alumina and kaolinite. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). H 1 NMR of thermal degradation products from isothermal degradation of PHBV at (I) nitrogen atmosphere and (II) air atmosphere: (a) pure PHBV, (b) 180 1C, (c) 210 1C and (d) 230 1C. ResearchGate. Available at: [Link]
-
SciSpace. (2014). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Balsalazide disodium dihydrate in Bulk and I. SciSpace. Available at: [Link]
-
PubMed Central. (n.d.). NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
MDPI. (2024). Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Microplastics, Endocrine Disruptors, and Oxidative Stress: Mechanisms and Health Implications. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Glycine. Wikipedia. Available at: [Link]
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Adjusting ionic strength of Disodium glutarate buffers
Technical Support Center: Disodium Glutarate Buffers
Welcome to the technical support center for this compound buffers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a this compound buffer and what are its primary applications?
A1: this compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[1][2] When combined with its conjugate acid (glutaric acid), it forms a buffer system. Glutaric acid has two pKa values, approximately 4.34 and 5.22, which allows it to buffer effectively in the slightly acidic pH range of about 3.3 to 6.2.[1][3][4]
This buffer is valuable in various biochemical and pharmaceutical applications, including:
-
Enzymatic Assays: Providing a stable pH environment for enzymes that function in slightly acidic conditions.[1]
-
Drug Formulation: It can be used in the development of drug delivery systems.[5][6][7]
-
Proteomics: At times, it can act as a chaotropic agent to disrupt non-covalent protein interactions.[1]
-
Biomaterial Synthesis: It serves as a monomer for creating biodegradable polymers.[1]
Q2: How do I calculate the necessary amounts of this compound and glutaric acid for a buffer at a specific pH?
A2: The Henderson-Hasselbalch equation is the fundamental tool for this calculation.[8][9][10][11][12] It relates pH, pKa, and the concentrations of the acidic (HA) and basic (A⁻) forms of the buffer.
Henderson-Hasselbalch Equation: pH = pKa + log₁₀([A⁻]/[HA])
Where:
-
pH is your desired buffer pH.
-
pKa is the acid dissociation constant of glutaric acid (choose the pKa closest to your target pH).
-
[A⁻] is the molar concentration of the conjugate base (this compound).
-
[HA] is the molar concentration of the acid (glutaric acid).
For a step-by-step protocol, please refer to the "Experimental Protocols" section below.
Q3: What is ionic strength, and why is its control crucial in my experiments?
A3: Ionic strength (I) is a measure of the total concentration of ions in a solution.[13][14] It is a critical parameter because it influences the electrostatic interactions between molecules in your sample.[14][15] Uncontrolled ionic strength can lead to:
-
Altered Enzyme Activity: The catalytic efficiency of enzymes can be highly dependent on the ionic environment.[15][16]
-
Changes in Protein Stability: It can affect protein conformation, solubility, and aggregation.[14][16]
-
Variable Ligand Binding: The affinity between molecules, such as a drug and its receptor, can be modulated by ionic strength.[17]
-
Reduced Reproducibility: Failing to control ionic strength can lead to inconsistent experimental results.
The ionic strength is calculated using the formula: I = ½ * Σ(cᵢ * zᵢ²) where cᵢ is the molar concentration and zᵢ is the charge of each ion.[13]
Q4: How does adding a neutral salt like Sodium Chloride (NaCl) impact the ionic strength of my this compound buffer?
A4: Adding a neutral salt like NaCl is the most common method to adjust the ionic strength of a buffer solution.[13][18] NaCl is a strong electrolyte and completely dissociates into Na⁺ and Cl⁻ ions in solution. These ions contribute to the total ionic strength of the buffer.[19] This allows you to set a specific ionic strength for your experiment, independent of the buffer components' contribution.[20] It's important to note that adding salt can sometimes cause a slight shift in the buffer's pH, so it's always best to re-verify the pH after the salt has been added and dissolved.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final buffer pH is significantly different from the calculated value. | 1. Temperature Effects: The pKa of a buffer can change with temperature.[22][23][24] For instance, the pH of some buffers can vary significantly between room temperature and 4°C.[25] 2. Inaccurate pKa Value: The pKa used in calculations may not be accurate for the specific experimental conditions (temperature, ionic strength). 3. Inaccurate Measurements: Errors in weighing chemicals or measuring volumes. | 1. Calibrate and measure the pH at the experimental temperature. [25] 2. Use a pKa value corrected for your experimental temperature if available. 3. Double-check all calculations and ensure your balance and volumetric glassware are properly calibrated. |
| Precipitation is observed after adding NaCl. | 1. Salt Concentration Exceeds Solubility Limit: The amount of NaCl added may be too high for the given buffer volume and temperature. 2. Low Temperature: The solubility of some salts decreases at lower temperatures. | 1. Ensure you are not exceeding the solubility limit of NaCl in your buffer. 2. Prepare the buffer and dissolve the salt at room temperature before moving it to a colder environment. 3. Consider using a different, more soluble neutral salt like KCl. |
| Unexpected changes in protein activity or stability. | 1. Suboptimal Ionic Strength: The final ionic strength of the buffer may not be ideal for your specific protein, leading to aggregation or loss of function.[14] 2. pH Shift After Salt Addition: The addition of NaCl may have slightly altered the pH, moving it away from the optimal range for your protein.[21] | 1. Systematically test a range of ionic strengths to determine the optimal condition for your protein. 2. Always re-measure and, if necessary, re-adjust the pH of your buffer after all components, including salts, have been added. |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer, pH 5.0
This protocol details the preparation of 1 L of a 0.1 M this compound buffer at pH 5.0.
Materials:
-
Glutaric Acid (MW: 132.11 g/mol )[26]
-
This compound (MW: 176.07 g/mol )
-
High-purity water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Calculations (using Henderson-Hasselbalch Equation):
-
Target pH = 5.0
-
pKa₂ of Glutaric Acid ≈ 5.22[4]
5.0 = 5.22 + log₁₀([this compound]/[Glutaric Acid]) -0.22 = log₁₀([this compound]/[Glutaric Acid]) 10⁻⁰.²² = [this compound]/[Glutaric Acid] 0.6026 = [this compound]/[Glutaric Acid]
Since the total buffer concentration is 0.1 M: [this compound] + [Glutaric Acid] = 0.1 M
Solving these simultaneous equations gives:
-
[Glutaric Acid] ≈ 0.0624 M
-
[this compound] ≈ 0.0376 M
Step-by-Step Procedure:
-
Weighing:
-
Weigh out 8.24 g of Glutaric Acid (0.0624 mol).
-
Weigh out 6.62 g of this compound (0.0376 mol).
-
-
Dissolving:
-
Add both components to a beaker containing approximately 800 mL of high-purity water.
-
Place a magnetic stir bar in the beaker and stir until both solids are completely dissolved.
-
-
pH Adjustment:
-
Calibrate your pH meter at the temperature you will be using the buffer.
-
Carefully monitor the pH of the solution. If necessary, adjust to pH 5.0 using small amounts of a concentrated strong acid (e.g., HCl) or strong base (e.g., NaOH).
-
-
Final Volume:
-
Transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to the 1 L mark.
-
Invert the flask several times to ensure thorough mixing.
-
-
Final Check:
-
Re-check the pH to ensure it is 5.0.
-
Protocol 2: Adjusting the Ionic Strength of a 0.1 M this compound Buffer to 150 mM with NaCl
This protocol describes how to increase the ionic strength of the previously prepared buffer.
Materials:
-
0.1 M this compound Buffer, pH 5.0 (from Protocol 1)
-
Sodium Chloride (NaCl) (MW: 58.44 g/mol )
Calculations:
-
Calculate the ionic strength of the initial buffer:
-
This requires knowing the concentrations of all ionic species. For simplicity, we will assume the major contribution is from the buffer components and proceed to add the required NaCl. For highly precise work, the initial ionic strength from the buffer ions should be calculated and factored in.
-
-
Calculate the required amount of NaCl:
-
Target Ionic Strength = 150 mM = 0.150 M
-
For NaCl, the ionic strength is equal to its molar concentration.[19]
-
To make a 0.150 M NaCl solution, you need 0.150 moles per liter.
-
Mass of NaCl = 0.150 mol * 58.44 g/mol = 8.77 g
-
Step-by-Step Procedure:
-
Add NaCl:
-
To the 1 L of 0.1 M this compound buffer, add 8.77 g of NaCl.
-
-
Dissolve:
-
Stir the solution until the NaCl is completely dissolved.
-
-
Verify pH:
-
Re-measure the pH of the final buffer solution. The addition of salt can sometimes cause a slight pH shift.[21] If necessary, adjust the pH back to 5.0.
-
Visualizations
References
-
PubChem. (n.d.). Glutaric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
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ChemBK. (n.d.). Glutaric acid. Retrieved from [Link]
-
Save My Exams. (2025, December 9). Henderson Hasselbalch Equation - AP Chemistry Study Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 19). 7.24: Calculating pH of Buffer Solutions- Henderson-Hasselbalch equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Temperature on pH of Phosphate Buffer. Retrieved from [Link]
-
Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer | Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Henderson–Hasselbalch equation (video). Retrieved from [Link]
-
Chemistry Student. (2023, November 13). Debye-Huckel limiting law, Ionic strength, Activity and Activity coefficient. Retrieved from [Link]
-
Reddit. (2020, March 4). How exactly does temperature affect the capacity of a pH Buffer? r/askscience. Retrieved from [Link]
-
Wikipedia. (n.d.). Debye–Hückel theory. Retrieved from [Link]
-
REAGECON. (n.d.). The Effects of Temperature on PH Measurement A REAGECON TECHNICAL PAPER. Retrieved from [Link]
-
Drugfuture.com. (n.d.). Glutaric Acid. Retrieved from [Link]
-
Hamilton Company. (n.d.). Temperature Influence on DuraCal pH Buffer 12.00 (Ref 238279). Retrieved from [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). UNIT – 1 – Ionics – SCYA5303. Retrieved from [Link]
-
Bitesize Bio. (2023, August 23). Lab tip: check your buffer pH at the temperature you want to use it (and adjust as needed). Retrieved from [Link]
-
Chemistry LibreTexts. (2018, December 14). 5.8: Ionic Activity. Retrieved from [Link]
-
ResearchGate. (2014, December 11). How do I keep the ionic strength of buffer solutions with salt like NaCl or KCl? Retrieved from [Link]
-
Precision Laboratories. (2016, October 25). Testing pH: Ionic Strength & Buffering Capacity. Retrieved from [Link]
-
IGI Global. (2026, January 1). Ionic strength: Significance and symbolism. Retrieved from [Link]
-
The Hancock Lab. (2024, March 29). Calculating Ionic Strength of Buffers. Retrieved from [Link]
-
ResearchGate. (2015, March 17). Has anyone ever experienced the change of pH after the addition of NaCl to the buffer in the process of preparing the elution buffer for IEC? Retrieved from [Link]
-
ACS Publications. (n.d.). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. Retrieved from [Link]
-
ResearchGate. (2015, August 10). What is the role of ionic strength in ion selective electrode measurement? Retrieved from [Link]
-
ACS Publications. (2017, August 30). Ionic Strength Sensing in Living Cells. ACS Chemical Biology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
-
Delloyd's Lab-Tech. (n.d.). Prepared pH Buffer solutions. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). BUFFERS. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation of buffer solution lab manual. Retrieved from [Link]
-
Kuhlmann. (n.d.). Buffer solutions. Laboratory Diagnostics & Cell Science. Retrieved from [Link]
-
PubChem. (n.d.). Glutaric acid, disodium salt. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2020, December 10). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Retrieved from [Link]
-
MDPI. (2020, December 10). Toward Mechanistic Design of Surrogate Buffers for Dissolution Testing of pH-Dependent Drug Delivery Systems. Retrieved from [Link]
-
ResearchGate. (2024, April 11). (PDF) Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer. Retrieved from [Link]
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Technical Support Center: Minimizing Disodium Glutarate Interference in the Bradford Protein Assay
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Bradford protein assay. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with protein quantification in the presence of Disodium glutarate. We will delve into the mechanistic underpinnings of this interference and provide field-proven troubleshooting strategies and detailed protocols to ensure the accuracy and integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding interference in the Bradford assay.
Q1: Why are my protein concentrations unexpectedly low when using a buffer containing this compound?
This is a classic sign of assay interference. This compound, a dicarboxylate salt, can compete with the Coomassie dye for binding sites on the protein. This leads to less dye binding to your protein of interest, a reduced colorimetric signal (less blue color), and consequently, an underestimation of the actual protein concentration.
Q2: What is the specific mechanism of this compound interference in the Bradford assay?
The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through electrostatic interactions with positively charged basic amino acid residues (like arginine and lysine) and hydrophobic interactions with aromatic residues.[1][2][3] Under the acidic conditions of the assay, the glutarate exists as a negatively charged anion. These anions can electrostatically interact with the same positively charged residues on the protein that the Coomassie dye targets. This creates a competitive environment, reducing the efficiency of dye-protein complex formation and suppressing the absorbance shift to 595 nm.
Q3: Is there a specific concentration of this compound that causes interference?
While there is no universal cutoff concentration, interference generally becomes more pronounced at higher molarities of any salt or buffer component. As a rule of thumb, if your buffer composition is significantly different from the buffer used to prepare your protein standards, you should suspect potential interference. The best practice is to always validate your buffer system if you observe inconsistent results.
Q4: Should I switch to a different protein assay to avoid this issue?
Switching assays is a viable option, but it comes with its own set of considerations. Assays like the Bicinchoninic acid (BCA) assay are based on a different chemical principle (copper reduction) but are susceptible to interference from reducing agents, which the Bradford assay is compatible with.[4][5] Before changing your primary quantification method, we recommend attempting the mitigation strategies outlined in this guide, as they are often simpler than re-validating an entirely new assay for your workflow.
Q5: Can I mathematically correct for the interference without removing the this compound?
Yes, this is the simplest and often most effective approach. The key is to ensure that the interference is identical in both your unknown samples and your protein standards (e.g., Bovine Serum Albumin - BSA). By preparing your BSA standard curve using the exact same this compound-containing buffer as your samples, you can effectively nullify the suppressive effect of the glutarate across all measurements.
Troubleshooting Guide: Inaccurate Readings in Glutarate Buffers
Follow this guide to diagnose and resolve interference from this compound in your Bradford assay.
Symptom: Protein concentrations are consistently low, non-reproducible, or the standard curve has a poor R² value.
Probable Cause 1: Mismatched Assay Conditions
The most common error is preparing the protein standards in a simple buffer (like PBS or saline) while the unknown samples are in a more complex matrix containing this compound. This discrepancy is the primary source of inaccurate quantification.
-
Solution 1: Match the Matrix
-
Description: This is the most direct method to correct for the interference. The goal is to expose the standards and the unknown samples to the same interfering conditions, thereby making the interference a constant background factor that does not affect the relative quantification.
-
Action: Prepare your entire set of protein standards (e.g., a dilution series of BSA) using the exact same buffer that your unknown protein samples are in, including the same concentration of this compound. See Protocol A for a detailed workflow.
-
-
Solution 2: Dilute the Sample
-
Description: If matching the buffer is not feasible, you can dilute your sample to reduce the concentration of this compound to a non-interfering level.
-
Action: Perform a serial dilution of your sample (e.g., 1:5, 1:10, 1:20) with a compatible, non-interfering buffer like 0.9% saline.[6] This lowers the glutarate concentration while keeping the protein within the assay's linear range (typically 0.1–1.4 mg/mL).[4] Remember to account for the dilution factor in your final concentration calculation. Caution: This may dilute your protein below the detection limit of the assay.
-
Probable Cause 2: High Contaminant Concentration Requiring Removal
In some cases, the concentration of this compound is so high that dilution is not practical, or other interfering substances are present. In these scenarios, the protein must be physically separated from the contaminants.
-
Solution 3: Protein Precipitation
-
Description: This method uses an agent like Trichloroacetic Acid (TCA) to selectively precipitate proteins out of the solution, leaving soluble contaminants like salts behind.[7][8] The protein pellet is then washed and re-solubilized in a buffer compatible with the Bradford assay.
-
Action: Follow the detailed steps in Protocol B for TCA/Acetone precipitation. This is a robust method for sample cleanup.[9][10]
-
-
Solution 4: Buffer Exchange (Dialysis)
-
Description: Dialysis is a gentle method that removes small molecules from a sample by allowing them to diffuse through a semi-permeable membrane into a larger volume of buffer, while retaining the larger protein molecules.[11][12] This is ideal for sensitive proteins that may not tolerate precipitation.
-
Action: Use a dialysis device with an appropriate Molecular Weight Cut-Off (MWCO) to exchange your sample buffer against a Bradford-compatible buffer. See Protocol C for a standard procedure.[13][14]
-
Visual Guides
Mechanism of Interference
Caption: Competitive binding of this compound with Coomassie dye.
Troubleshooting Workflow
Caption: Step-by-step decision tree for resolving interference.
Data Summary: Comparison of Mitigation Strategies
| Strategy | Pros | Cons | Time Required | Expected Outcome |
| A: Match Buffer Matrix | Simple, fast, and highly effective. No sample loss. | Requires having the exact same buffer available for standards. | < 5 minutes (extra prep) | High accuracy by nullifying the interference. |
| B: Sample Dilution | Quick and easy. | Risk of diluting protein below detection limit. Introduces potential pipetting error. | < 5 minutes | Moderate to high accuracy, depending on dilution factor and initial concentration. |
| C: Protein Precipitation | Effectively removes a wide range of interfering substances.[7] Concentrates the protein. | Can lead to protein loss. May denature some proteins.[8] | 1-2 hours | High accuracy, provided protein recovery is good. |
| D: Buffer Exchange (Dialysis) | Very gentle, preserves protein structure and activity. High recovery rate. | Time-consuming (can take several hours to overnight).[11][13] | 4 hours to overnight | Very high accuracy and sample purity. |
Detailed Experimental Protocols
Protocol A: Correcting for Interference by Matching Buffer in Standards
-
Prepare Blank: Use the exact this compound-containing buffer (without any protein) that your samples are in as the assay blank.
-
Prepare Protein Stock: Use a known, reliable protein standard such as Bovine Serum Albumin (BSA) at a concentration of 2 mg/mL.
-
Create Standard Dilutions: Prepare a series of dilutions from the protein stock using your this compound-containing buffer as the diluent. A typical range would be from 100 µg/mL to 1500 µg/mL.[6]
-
Assay Execution: Add the Bradford reagent to your blank, each standard, and your unknown samples.
-
Incubation: Incubate at room temperature for at least 5-10 minutes.[4][6]
-
Measurement: Read the absorbance at 595 nm.
-
Analysis: Generate a standard curve from your absorbance readings and determine the concentration of your unknown samples.
Protocol B: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation
This protocol is adapted from established methods for removing interfering substances.[9][10]
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of your protein sample.
-
TCA Addition: Add 25 µL of 100% (w/v) TCA to the tube (final concentration of 20%). Vortex thoroughly.
-
Incubation: Incubate on ice for 30 minutes to allow the protein to precipitate.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C. A small white pellet of protein should be visible.
-
Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the this compound and other soluble contaminants.
-
Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. This wash step removes residual TCA. Do not disturb the pellet.
-
Second Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Drying: Carefully decant the acetone and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make re-solubilization difficult.
-
Re-solubilization: Re-dissolve the protein pellet in a known volume of a Bradford-compatible buffer (e.g., 100 µL of PBS or 50 mM Tris-HCl).
-
Quantification: Proceed with the standard Bradford assay protocol.
Protocol C: Buffer Exchange by Dialysis
This is a general protocol; always follow the manufacturer's instructions for your specific dialysis device.[11][12][13][14]
-
Prepare Dialysis Buffer: Prepare a large volume (at least 200-500 times your sample volume) of a Bradford-compatible buffer (e.g., PBS, pH 7.4).[11][14]
-
Hydrate Membrane: If required, hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load your protein sample into the dialysis cassette or tubing, ensuring no air bubbles are trapped.
-
First Dialysis: Place the sealed dialysis device into the container with the dialysis buffer. Stir gently on a magnetic stir plate at 4°C or room temperature for 1-2 hours.[11][12]
-
Change Buffer: Discard the dialysis buffer and replace it with a fresh batch.
-
Second Dialysis: Continue to dialyze for another 1-2 hours.[12]
-
Final Dialysis: Change the buffer one last time and allow the sample to dialyze overnight at 4°C to ensure complete removal of the this compound.[11][13]
-
Sample Recovery: Carefully remove the sample from the dialysis device. The sample is now ready for quantification with the Bradford assay.
References
- Georgiou, C. D., Grintzalis, K., Zervoudakis, G., & Papapostolou, I. (2008). Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins. Analytical and Bioanalytical Chemistry, 391(1), 391–403.
- BenchChem. (n.d.). An In-Depth Technical Guide to the Mechanism of Coomassie Blue G-250 Protein Binding. BenchChem.
- Grintzalis, K., Zervoudakis, G., & Georgiou, C. D. (2008). Mechanism of Coomassie brilliant blue G-250 binding to proteins: A hydrophobic assay for nanogram quantities of proteins.
- Abcam. (n.d.). Coomassie blue staining. Abcam.
- ResearchGate. (n.d.). Mechanism of CBB dye binding to proteins.
- Bio-Rad. (n.d.). Removal of Interfering Substances. Bio-Rad.
- Abcam. (n.d.). Bradford protein assay. Abcam.
- Abcam. (n.d.).
- Bioquochem. (2021).
- Chen, Y., et al. (2015).
- Interchim. (n.d.). Removal of interfering substance from samples before protein assays. Interchim.
- Thermo Fisher Scientific. (2023). Pierce Bradford Protein Assay Kit User Guide. Thermo Fisher Scientific.
- Sandiego University. (2021). Biochem Lab Protein Dialysis Protocol F21. Sandiego University.
- G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics. G-Biosciences.
- University of Guelph. (n.d.).
- Thermo Fisher Scientific. (n.d.). Dialysis Methods for Protein Research. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). Bradford Reagent. Sigma-Aldrich.
- Wikipedia. (n.d.). Bradford protein assay. Wikipedia.
- AAT Bioquest. (2024). What is a typical dialysis procedure.
- G-Biosciences. (2015).
- Walker, J. M. (n.d.). The Bradford Method for Protein Quantitation.
- Smith, P. E., et al. (2015). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. NIH.
- Bitesize Bio. (2021).
- Herskovits, T. T., & Mescanti, L. (1975).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peakproteins.com [peakproteins.com]
- 3. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bioquochem.com [bioquochem.com]
- 9. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. Dialysis Methods for Protein Research | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. What is a typical dialysis procedure | AAT Bioquest [aatbio.com]
Technical Support Center: Stability of Disodium Glutarate Solutions
Welcome to the technical support center for disodium glutarate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound solutions upon storage. Our goal is to equip you with the necessary knowledge to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
A1: this compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It is a highly water-soluble compound, typically appearing as a white crystalline powder.[1] In laboratory settings, it is primarily used as a component in buffer systems for biochemical assays and as a building block in chemical synthesis.[1] Its buffering capacity is most effective in the pH range of approximately 3.3 to 6.2, making it suitable for various biochemical reactions that require stable pH conditions in this slightly acidic range.[1]
Q2: What are the ideal storage conditions for solid this compound?
A2: Solid this compound is chemically stable under standard ambient conditions. For long-term storage, it is recommended to keep the container tightly sealed in a cool, dry, and dark place.[1][2] Storing at temperatures below 15°C is preferable to maintain optimal stability.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in high-purity water, such as deionized or distilled water. Ensure complete dissolution by stirring or gentle vortexing. For applications requiring sterility and for long-term storage, it is advisable to filter-sterilize the solution using a 0.22 µm filter.[1]
Q4: What is the expected shelf-life of a this compound solution?
A4: The shelf-life of a this compound solution is influenced by several factors, including storage temperature, pH, concentration, and exposure to light and oxygen.[1][3][4][5][6] While specific long-term stability data for this compound solutions are not extensively published, aqueous solutions of simple dicarboxylate salts are generally stable.[1] For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.[1]
Q5: What are the potential degradation pathways for this compound in solution?
A5: While this compound is a stable compound, potential degradation in solution over long periods or under harsh conditions could theoretically involve microbial degradation or chemical reactions like oxidation, although the latter is less likely under normal storage conditions.[7][8][9] In biological systems, glutarate can be a metabolite in amino acid degradation pathways.[7][8][9] For laboratory solutions, the primary concern is often microbial contamination if the solution is not sterile.
Q6: How does pH affect the stability of this compound solutions?
A6: The pH of the solution can significantly impact its stability.[3][6][10][11][12] For this compound, extreme pH values (highly acidic or highly alkaline) could potentially promote hydrolysis or other chemical reactions over extended periods. Maintaining the pH within its buffering range (around 3.3 to 6.2) or near neutral is generally advisable for optimal stability.[1]
Q7: Can I autoclave this compound solutions?
A7: There is no readily available information specifically on the heat stability of this compound during autoclaving. While many simple salt solutions are stable to autoclaving, the heat and pressure could potentially lead to degradation. If sterility is required, filter sterilization is a safer alternative.[1] If autoclaving is necessary, a small-scale test to confirm that the solution's properties (e.g., pH, concentration) are unchanged is recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible microbial growth (cloudiness, film) | Bacterial or fungal contamination. | Discard the solution. Prepare a fresh solution using sterile technique and filter-sterilize through a 0.22 µm filter. Store at 4°C to inhibit microbial growth. |
| Precipitate formation in the solution | Change in temperature leading to supersaturation, or interaction with the storage container. | Gently warm the solution while stirring to see if the precipitate redissolves. If it persists, it may be an insoluble contaminant, and the solution should be discarded. Ensure the storage container is made of an inert material like borosilicate glass or appropriate plastic. |
| Unexpected pH shift in the solution | Absorption of atmospheric CO2 (for unbuffered or weakly buffered solutions), or potential chemical degradation. | Measure the pH of a freshly prepared solution as a baseline. If the stored solution's pH has shifted significantly, it may indicate a stability issue. For pH-sensitive applications, it is best to use a freshly prepared solution or a solution stored for a validated period. |
| Inconsistent experimental results | Degradation of the this compound, leading to a change in its effective concentration or properties. | Perform a stability study to determine the acceptable storage duration for your specific application (see experimental protocol below). Use a validated analytical method to confirm the concentration of glutarate in your stored solution. |
Experimental Protocol: Stability Assessment of a this compound Solution
This protocol outlines a general procedure to assess the stability of a this compound solution under specific storage conditions.
1. Objective: To determine the stability of a prepared this compound solution over a defined period under various storage conditions.
2. Materials:
-
High-purity water (e.g., HPLC-grade, deionized)
-
Sterile storage containers (e.g., amber glass vials, polypropylene tubes)
-
0.22 µm sterile syringe filters
-
Calibrated pH meter
-
Analytical balance
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)[17][18][19][20][21]
3. Methodology:
3.1. Solution Preparation:
-
Prepare a stock solution of this compound at the desired concentration (e.g., 1 M) in high-purity water.
-
Record the initial pH of the solution.
-
Filter-sterilize the solution using a 0.22 µm filter into sterile containers.
3.2. Storage Conditions:
-
Aliquot the solution into multiple containers for each storage condition to be tested.
-
Store the aliquots under the following conditions (or others relevant to your laboratory environment):
-
Refrigerated (2-8°C) in the dark
-
Room temperature (e.g., 20-25°C) in the dark
-
Room temperature with exposure to ambient light
-
Elevated temperature (e.g., 40°C) in the dark (for accelerated stability testing)[22]
-
3.3. Sampling and Analysis:
-
At predetermined time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), remove an aliquot from each storage condition.
-
For each aliquot, perform the following analyses:
4. Data Analysis:
-
Compare the results from each time point to the initial (Day 0) values.
-
A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation rate, if any.
Visual Workflow for Stability Assessment
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. scribd.com [scribd.com]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 13521-83-0 [smolecule.com]
- 8. Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of pH on the stability of purified glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors affecting stability of drugs | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | 13521-83-0 | TCI AMERICA [tcichemicals.com]
- 15. Glutaric acid, disodium salt | C5H6Na2O4 | CID 161742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. familiasga.com [familiasga.com]
- 19. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions [frontiersin.org]
Technical Support Center: Disodium Glutarate in Cell Culture
Introduction
Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid glutaric acid, is not a conventional supplement in cell culture media. However, its unique properties as a potential carbon source, pH buffer, or experimental variable have led to its use in specialized research applications. As a structural analog to the Krebs cycle intermediate α-ketoglutarate, its introduction into a culture system can have profound and sometimes unexpected effects.
This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this compound. It provides a structured, in-depth troubleshooting framework to identify, understand, and resolve common problems that may arise during its application in cell culture experiments. Our approach is grounded in the principles of cell metabolism, biochemistry, and good cell culture practice to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: pH and Media Stability
Question: After adding my this compound stock solution, the phenol red in my media immediately turned bright pink/purple. What happened?
Answer: This indicates a rapid and significant increase in the pH of your culture medium, a condition known as alkalosis, which can be highly toxic to cells. This compound is the salt of a weak acid (glutaric acid) and a strong base (sodium hydroxide). When dissolved in a solution with limited buffering capacity, it will increase the pH. Adding a concentrated, unbuffered stock solution directly to your media can overwhelm the media's buffering system (typically bicarbonate-based), causing this dangerous pH shift.[1][2]
Troubleshooting Steps:
-
Discard the affected media immediately. Do not attempt to rescue the culture, as the cells have likely undergone severe pH shock.
-
Prepare a pH-adjusted stock solution. The core of the problem is the basic nature of the initial stock. A correctly prepared stock solution is essential for experimental success.
-
Validate the final media pH. After adding the new, pH-adjusted stock solution to your culture medium, use a calibrated pH meter to confirm that the final pH is within the optimal physiological range for your cells (typically 7.2-7.4).[2]
Protocol: Preparing a pH-Neutral this compound Stock Solution
Objective: To create a concentrated stock solution of this compound that will not alter the pH of the cell culture medium upon addition.
Materials:
-
This compound powder
-
Cell culture-grade water (e.g., WFI or ultrapure)
-
1 M Hydrochloric Acid (HCl), sterile-filtered
-
1 M Sodium Hydroxide (NaOH), sterile-filtered
-
Sterile conical tubes or bottles
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Initial Dissolution: In a sterile biosafety cabinet, dissolve the this compound powder in cell culture-grade water to 90% of your final desired volume (e.g., 90 mL for a final volume of 100 mL). This provides room for pH adjustment.
-
pH Measurement: Aseptically take a small aliquot to measure the initial pH. It will likely be alkaline (> pH 8.0).
-
pH Adjustment: While stirring, slowly add 1 M HCl dropwise to the solution.[3] Allow the pH to stabilize between additions. Your target pH should match that of your basal culture medium (e.g., pH 7.4). Be careful not to overshoot the target. If you do, use 1 M NaOH to bring it back.
-
Final Volume: Once the target pH is reached and stable, add cell culture-grade water to bring the solution to its final volume.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.[4]
-
Labeling and Storage: Label the bottle clearly with the compound name, concentration, pH, and date of preparation. Store at 4°C or -20°C as appropriate.
Section 2: Cellular Metabolism and Viability
Question: My cells show decreased proliferation and viability after a few days of culture with this compound. What metabolic issues could be at play?
Answer: While glutaric acid is not found to be mutagenic in mammalian cells, high concentrations can be cytotoxic.[5][6] Studies on primary rat striatal neurons showed that glutaric acid exposure led to concentration- and time-dependent neuronal damage and apoptosis.[6] This toxicity can stem from two primary sources: metabolic disruption and increased medium osmolality.
1. Metabolic Disruption: Glutarate is structurally similar to α-ketoglutarate, a key entry and exit point for the Krebs cycle (also known as the Citric Acid Cycle or TCA cycle).[7][8][9] Introducing an excess of glutarate could potentially:
-
Compete with α-ketoglutarate: It may compete for enzymes that process α-ketoglutarate, disrupting the normal flow of the Krebs cycle.[7]
-
Alter Anaplerosis: The Krebs cycle is not just for energy; it provides building blocks for amino acids and fatty acids.[10][11] Flooding the system with a glutarate-derived intermediate could alter these crucial biosynthetic pathways.
-
Induce Oxidative Stress: In some contexts, high concentrations of glutaric acid have been shown to inhibit glutathione peroxidase (GPx), a key antioxidant enzyme, potentially leaving cells vulnerable to oxidative damage.[12]
2. Osmolality-Induced Stress: Adding any salt, including this compound, increases the total solute concentration of the medium, a property known as osmolality.[1] Most mammalian cells thrive in a narrow osmotic range (typically 270-330 mOsm/kg).[13][14] A significant increase in osmolality (hyperosmotic stress) forces cells to expend energy to maintain their internal water balance, which can lead to cell shrinkage, growth arrest, and eventually, apoptosis.[1][15]
Troubleshooting Workflow for Reduced Cell Viability
The following workflow can help diagnose the root cause of cytotoxicity.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
Section 3: Interference with Experimental Assays
Question: I am seeing unexpected results in my metabolic assays (e.g., Seahorse, MTT, or lactate production) after treating cells with this compound. Is it interfering?
Answer: Yes, direct interference is highly probable. This compound is a metabolically active compound. Its introduction can fundamentally alter the metabolic state of the cells you are trying to measure.
Potential Metabolic Impact of Glutarate:
Caption: Potential entry points of glutarate into central carbon metabolism.
-
MTT/XTT Assays: These assays measure metabolic activity via cellular reductases. If glutarate metabolism alters the cellular redox state (NADH/NAD+ ratio), it will directly impact the assay readout, which may not correlate with actual cell number or viability.
-
Lactate Production: Cells may alter their glucose metabolism in response to a new carbon source. If cells begin utilizing glutarate for energy, they may decrease glycolysis, leading to lower lactate production (a "Warburg effect" reversal), or vice-versa, depending on the cell type and metabolic wiring.
-
Seahorse (Extracellular Flux) Assays: Adding an alternative fuel source like glutarate will directly impact measurements of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). The compound could either fuel mitochondrial respiration (increasing OCR) or alter substrate preference, changing the entire metabolic profile.
Troubleshooting and Validation:
-
Dose-Response Curve: First, determine the concentration at which this compound begins to affect cell health and the assay readout. Perform a wide-range dose-response curve (e.g., 0.1 mM to 50 mM). Studies have shown cytotoxic effects of glutaric acid in the 10-50 mM range.[6]
-
Control Experiments: Run parallel control experiments.
-
Vehicle Control: Cells treated with the same volume of vehicle used for the glutarate stock (e.g., pH-adjusted saline).
-
Osmotic Control: Cells treated with a metabolically inert osmolyte (e.g., mannitol or NaCl) to match the osmolality of the highest glutarate concentration. This will distinguish metabolic effects from osmotic stress.
-
-
Alternative Viability Assays: Use a non-metabolic viability assay, such as Trypan Blue exclusion or a cell counting method (e.g., Countess, NucleoCounter), to get an accurate measure of cell number, independent of metabolic activity.
Data Summary: Key Physicochemical and Biological Parameters
| Parameter | Issue | Recommended Range/Value | Troubleshooting Action |
| pH | Alkalosis due to unbuffered stock | 7.2 - 7.4 in final media[2] | Prepare a pH-adjusted stock solution using HCl. |
| Osmolality | Hyperosmotic stress, cell shrinkage | < 340 mOsm/kg (or within 10-15% of basal media)[13][14] | Measure with an osmometer. Reduce concentration or reformulate. |
| Concentration | Direct cytotoxicity or metabolic overload | Cell-line dependent; start with 0.5 - 5 mM | Perform a dose-response curve to find the optimal non-toxic concentration. |
| Metabolism | Interference with energy & redox assays | N/A | Use non-metabolic assays for viability; run osmotic controls. |
References
-
Glutaric acid. The MAK Collection for Occupational Health and Safety. (2020). [Link]
- Glutaric acid - Publisso. (2020).
-
Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons. PMC - PubMed Central. [Link]
-
From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy. PMC - PubMed Central. [Link]
-
α-Ketoglutaric acid - Wikipedia. [Link]
-
The genotoxic potential of glutaraldehyde in mammalian cells in vitro in comparison with formaldehyde. PubMed. [Link]
-
In vitro genotoxicity evaluation and metabolic study of residual glutaraldehyde in animal-derived biomaterials. PMC - NIH. [Link]
-
Citric acid cycle - Wikipedia. [Link]
-
Krebs Cycle: Steps, Enzymes, Energy Production, Diagram. Microbe Notes. [Link]
-
Krebs Cycle or Citric Acid Cycle: Steps, Products, Significance. BYJU'S. [Link]
-
Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Elabscience. [Link]
-
Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. [Link]
-
pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing. [Link]
-
Hyperosmolality in CHO cell culture: effects on the proteome. PMC - NIH. [Link]
-
Osmolality Control: A Practical Lever for Higher Titer and Better Quality. Cell Culture Company. [Link]
-
Effect of medium osmolarity on hybridoma growth, metabolism, and antibody production. SciSpace. [Link]
-
Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Protocols. [Link]
-
Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. PMC - NIH. [Link]
Sources
- 1. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 2. scientificbio.com [scientificbio.com]
- 3. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. series.publisso.de [series.publisso.de]
- 6. Glutaric Acid-Mediated Apoptosis in Primary Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 8. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. From Krebs to Clinic: Glutamine Metabolism to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. scispace.com [scispace.com]
- 15. Hyperosmolality in CHO cell culture: effects on the proteome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Scientist's Guide: Disodium Glutarate vs. Disodium Succinate for Optimizing Cell Culture Performance
In the pursuit of robust and highly productive cell cultures, the composition of the culture medium is paramount. Beyond basal formulations, strategic supplementation with specific metabolites can unlock significant gains in cell growth, viability, and the yield of biotherapeutics. Among these, dicarboxylic acids have emerged as potent tools for modulating cellular metabolism. This guide provides an in-depth, evidence-based comparison of two such supplements: disodium glutarate and disodium succinate. We will dissect their distinct metabolic roles, present comparative performance data, and offer practical protocols for their application, empowering researchers to make informed decisions for their specific cell culture systems.
The Metabolic Crossroads: How Glutarate and Succinate Fuel the Cell
Understanding the metabolic fate of a supplement is critical to predicting its impact. While both glutarate and succinate are five and four-carbon dicarboxylic acids, respectively, their entry points and subsequent roles within central carbon metabolism are fundamentally different.
Disodium Succinate: A Direct Line to Energy Production
This has a profound implication: succinate can fuel mitochondrial respiration and ATP production by bypassing Complex I . This is particularly advantageous in scenarios where Complex I function is impaired, such as under certain metabolic stresses or hypoxic conditions.[6][7]
Beyond its bioenergetic role, succinate is now recognized as a critical signaling molecule.[5][8][9] Its accumulation in the cytosol can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the hypoxic response.[3][5][8][9] Furthermore, extracellular succinate can act through its specific G-protein coupled receptor, SUCNR1, to modulate inflammatory and immune responses.[1][8][10]
Caption: Metabolic fate of supplemental disodium succinate.
This compound: An Indirect Contributor to the Acetyl-CoA Pool
This compound's metabolic journey is more circuitous. It is not a direct intermediate of the canonical mammalian TCA cycle. Instead, glutarate is catabolized through a pathway analogous to fatty acid oxidation. It is first activated to glutaryl-CoA, which is then dehydrogenated and decarboxylated to yield crotonyl-CoA.[11] Subsequent reactions convert crotonyl-CoA into two molecules of acetyl-CoA.[11]
Therefore, glutarate primarily serves as a precursor to acetyl-CoA , which can then enter the TCA cycle by condensing with oxaloacetate to form citrate.[11] This contrasts sharply with succinate, which enters the cycle directly. An alternative, secondary pathway has also been identified where glutarate can be hydroxylated by CsiD hydroxylase to produce L-2-hydroxyglutarate (L-2-HG) and succinate, directly linking the metabolism of the two compounds.[11]
Caption: Primary metabolic fate of supplemental this compound.
Performance in Cell Culture: A Review of Experimental Evidence
While the metabolic pathways provide a theoretical framework, experimental data reveals the practical utility of these supplements.
Disodium Succinate: Proven Benefits in Bioproduction and Stress Mitigation
The application of disodium succinate in mammalian cell culture is well-documented, with demonstrated benefits across various contexts.
-
Mitochondrial Rescue: In a study using mixed glial cell cultures, mitochondrial function was impaired using the Complex I inhibitor rotenone. Supplementation with disodium succinate bypassed this inhibition, leading to a significant and dose-dependent increase in the oxygen consumption rate (OCR).[6] This highlights its potential to rescue energy metabolism in cells experiencing mitochondrial stress.[6][7]
-
Enhanced Biopharmaceutical Production: In stable cell lines producing IgG and IgA antibodies, supplementation with succinic acid was shown to reduce the accumulation of lactate, a problematic metabolic byproduct.[12] Crucially, it also eliminated cell aggregation, particularly for IgA-producing lines, and improved the homogeneity, longevity, and overall productivity of the cultures.[12]
-
General Energy Source: As a readily available substrate, it serves as a vital carbon and energy source, enhancing the overall efficiency of biomanufacturing processes.[13]
This compound: A Less Explored Alternative
Direct, peer-reviewed studies detailing the effects of this compound as a supplement in common mammalian bioproduction platforms (e.g., CHO, HEK293) are less prevalent. Its effects are largely inferred from its metabolic fate. As a source of acetyl-CoA, it can certainly contribute to the cellular energy pool. However, its conversion is a multi-step process, suggesting a potentially slower or more delayed metabolic impact compared to the direct entry of succinate. The minor pathway leading to succinate formation could provide some of the same benefits, but likely to a lesser degree.[11]
Comparative Data Summary
The following table summarizes the observed and hypothesized effects based on available literature.
| Parameter | Disodium Succinate | This compound |
| Primary Metabolic Role | Direct TCA Cycle Intermediate | Acetyl-CoA Precursor |
| Entry to ETC | Complex II (Direct)[6] | Via NADH/FADH₂ from TCA Cycle (Indirect) |
| Oxygen Consumption Rate (OCR) | Significantly increased, especially under stress[6] | Hypothesized to increase, dependent on TCA flux |
| Lactate Production | Decreased[12] | Unknown; may be neutral or slightly decrease |
| Cell Aggregation | Eliminated in IgG/IgA producing lines[12] | Unknown |
| Productivity (IgG/IgA) | Increased[12] | Unknown; potential for increase as an energy source |
| Signaling Role | HIF-1α stabilization, SUCNR1 activation[5][8] | Not well-defined in mammalian cells |
Experimental Protocols & Practical Recommendations
Translating this knowledge into practice requires robust and validated protocols. As a Senior Application Scientist, I emphasize that the optimal supplement and its concentration are highly dependent on the specific cell line, basal medium, and process goals.
When to Choose Succinate vs. Glutarate
-
Use Disodium Succinate if:
-
Your cells are under high metabolic load or exhibiting signs of mitochondrial stress (e.g., high lactate-to-pyruvate ratio).
-
You are working under hypoxic or perfusion conditions where efficient energy generation is critical.
-
You observe significant cell aggregation in your suspension cultures, particularly in antibody production.[12]
-
Your goal is to directly fuel the TCA cycle to enhance biomass or productivity.
-
-
Consider this compound if:
-
Your primary goal is to provide an alternative carbon source that feeds into the acetyl-CoA pool, potentially influencing pathways like fatty acid synthesis.
-
You are exploring novel supplementation strategies and wish to test an indirect TCA cycle precursor.
-
Direct supplementation with succinate proves to be suboptimal or shows toxicity at higher concentrations in your specific system.
-
Protocol 1: Preparation of Sterile Stock Solutions
Rationale: Preparing concentrated, sterile stock solutions is fundamental for accurate and aseptic supplementation of cell culture media. Using a high-purity, cell culture-tested grade of the salt is essential to avoid introducing contaminants.
Materials:
-
Disodium Succinate, Dibasic (e.g., Sigma-Aldrich, Cat. No. S2378 or equivalent cell culture grade)
-
This compound (Cell culture grade)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile 0.22 µm bottle-top or syringe filters
-
Sterile storage bottles or conical tubes
Procedure:
-
Calculation: To prepare a 1 M stock solution of Disodium Succinate (anhydrous MW: 162.05 g/mol ), weigh 16.21 g. For this compound (anhydrous MW: 176.09 g/mol ), weigh 17.61 g. Adjust mass accordingly if using a hydrated form.
-
Dissolution: In a sterile beaker or bottle, add the powder to approximately 80 mL of WFI water. Stir gently with a sterile magnetic stir bar until fully dissolved. Do not heat the water.[14]
-
Volume Adjustment: Carefully add WFI water to bring the final volume to 100 mL.
-
Sterilization: Pass the solution through a sterile 0.22 µm filter into a final sterile storage container.[14] This is a critical step to ensure the sterility of your supplement.
-
Labeling and Storage: Label the container clearly with the name of the compound, concentration (1 M), preparation date, and your initials. Store the stock solution at 2-8°C.
Protocol 2: Workflow for Comparative Analysis in a Fed-Batch Culture
Rationale: A systematic, controlled experiment is the only way to definitively determine which supplement is superior for your process. This workflow provides a framework for comparing their effects on cell growth, metabolism, and productivity.
Caption: Experimental workflow for comparing supplements.
Procedure:
-
Cell Seeding: Inoculate triplicate shaker flasks or bioreactors for each condition with your chosen cell line (e.g., a CHO cell line producing a monoclonal antibody) at a consistent starting density.
-
Media Preparation: Prepare your basal production medium and supplement it with your sterile stock solutions to the desired final concentration (a good starting point for both is 1-10 mM). Include a non-supplemented control group.
-
Culture Maintenance: Maintain cultures under standard conditions (e.g., 37°C, 5% CO₂, shaking).
-
Daily Monitoring: Each day, aseptically remove a sample to measure viable cell density and viability using a cell counter.
-
Metabolite and Product Analysis: At key time points (e.g., mid-exponential and stationary phases), collect supernatant. Centrifuge to remove cells and store at -80°C. Later, analyze for key metabolites (glucose, lactate, ammonia) and product titer.
-
Bioenergetic Analysis (Optional but Recommended): At a key time point, use a Seahorse XF Analyzer or similar instrument to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to directly assess mitochondrial function and glycolysis.
-
Data Interpretation: Plot growth curves, metabolite profiles, and final product titers. Compare the performance of each supplement against the control to determine the impact on your specific process.
Conclusion
Disodium succinate and this compound offer distinct strategies for metabolic modulation in cell culture.
Disodium succinate stands out as a well-validated and potent supplement. Its ability to directly enter the TCA cycle and fuel the electron transport chain, bypassing Complex I, makes it an exceptional tool for rescuing cells from metabolic stress and enhancing energy-intensive processes like antibody production.[6][7][12] Experimental evidence strongly supports its use for reducing lactate accumulation and improving culture performance.[12]
This compound , in contrast, is a more indirect metabolic modulator, primarily serving as a precursor to acetyl-CoA. While it holds promise as an alternative carbon source, its efficacy and specific benefits in mammalian bioproduction are not as thoroughly characterized. It represents an area ripe for further investigation.
For researchers seeking a reliable, evidence-backed supplement to improve cellular bioenergetics and productivity, disodium succinate is the clear and logical first choice. The experimental framework provided here will enable you to validate its benefits and systematically explore whether this compound could offer novel advantages in your unique cell culture system.
References
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Piñeros, A. R., et al. (2020). Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism. [Link]
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Bao, Y., et al. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. Frontiers in Immunology. [Link]
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Bao, Y., et al. (2024). Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention. PubMed Central. [Link]
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Lin, S., et al. (2017). Succinate in the cancer–immune cycle. Caltech Authors. [Link]
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Próchnicki, T., & Latz, E. (2017). Multiple faces of succinate beyond metabolism in blood. PubMed Central. [Link]
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Palsson-McDermott, E. M., & O'Neill, L. A. J. (2020). Succinate in innate immunity: linking metabolic reprogramming to immune modulation. PubMed Central. [Link]
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Garaeva, A. A., et al. (2021). Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism. PubMed Central. [Link]
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Piñeros, A. R., et al. (2020). Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations. Endocrinology and Metabolism. [Link]
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Wikipedia. α-Ketoglutaric acid. Wikipedia. [Link]
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Yu, J., et al. (2018). Increased glutarate production by blocking the glutaryl-CoA dehydrogenation pathway and a catabolic pathway involving l-2-hydroxyglutarate. Nature Communications. [Link]
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Plaitakis, A., et al. (2017). The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease. MDPI. [Link]
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D'Alessandro, E., et al. (2017). Succinate supplementation improves metabolic performance of mixed glial cell cultures with mitochondrial dysfunction. PubMed Central. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Multifaceted Role of Disodium Succinate: From Cell Culture to Industrial Catalysis. ningboinno.com. [Link]
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Smith, T. J., et al. (2004). The structure and allosteric regulation of mammalian glutamate dehydrogenase. PubMed Central. [Link]
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Cooper, A. J. L., et al. (2022). α-Ketoglutaramate—A key metabolite contributing to glutamine addiction in cancer cells. Frontiers in Oncology. [Link]
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El-Mokadem, A. (n.d.). Tricarboxylic acid cycle. Mansoura University. [Link]
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McCammon, M. T., et al. (2003). Global Transcription Analysis of Krebs Tricarboxylic Acid Cycle Mutants Reveals an Alternating Pattern of Gene Expression and Effects on Hypoxic and Oxidative Genes. Molecular Biology of the Cell. [Link]
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Pereira, S., et al. (2022). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. PubMed Central. [Link]
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Li, T., et al. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. PubMed Central. [Link]
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Wikipedia. Citric acid cycle. Wikipedia. [Link]
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Pusch, S., et al. (2016). Glutamate and α-ketoglutarate: key players in glioma metabolism. ResearchGate. [Link]
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Calvo, R. T. (2009). Nutrient Supplementation Strategies for Biopharmaceutical Production. BioProcess International. [Link]
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Fike, R. (n.d.). Supplementation of Animal Cell Culture Media. BioProcess International. [Link]
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Jimenez del Val, I., et al. (2023). Comparison of experimentally determined and predicted specific growth... ResearchGate. [Link]
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Aryal, S. (2022). Microbial Culture Media: Types, Examples, Uses. Microbe Notes. [Link]
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Stepanenko, Y. D., et al. (2020). Effects of Succinic Acid Supplementation on Stable Cell Line Growth, Aggregation, and IgG and IgA Production. PubMed. [Link]
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Cherbas, L. (2016). Additions to Tissue Culture Medium. DGRC, Indiana University. [Link]
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Plotnikov, E. Y., et al. (2018). Succinate Confers Stronger Cytoprotection in Kidney Cells than in Astrocytes Due to Its More Efficient Involvement in Energy Metabolism. ResearchGate. [Link]
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Kyriakopoulos, S., et al. (2023). CHOmpact: A reduced metabolic model of Chinese hamster ovary cells with enhanced interpretability. PubMed Central. [Link]
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Cytion. (n.d.). High-Grade Cell Culture Media and Reagents. Cytion. [Link]
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Le Maux, S., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. PubMed Central. [Link]
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Lu, Y. (2019). GLUTAMINE AND GLUTAMINE SUBSTITUTE INFLUENCES ON CHINESE HAMSTER OVARY CELL FED-BATCH CULTURE PROCESSING. UBC Library Open Collections. [Link]
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Toussaint, C., et al. (2016). High expression of the aspartate–glutamate carrier Aralar1 favors lactate consumption in CHO cells. Future Science Group. [Link]
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Capricorn Scientific. (n.d.). Cell Culture Reagents » Supplements and Additives. Capricorn Scientific. [Link]
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A Comparative Analysis of Glutarate and Adipate Esters in Polymer Chemistry: A Guide for Researchers
In the dynamic field of polymer chemistry, the selection of appropriate monomers and additives is paramount to achieving desired material properties. Among the vast array of dicarboxylic acids utilized in the synthesis of polyesters and as precursors for plasticizers, glutaric acid (a C5 dicarboxylic acid) and adipic acid (a C6 dicarboxylic acid) are two prominent candidates. Their respective esters, glutarates and adipates, play a crucial role in tailoring the performance of a wide range of polymers, from biodegradable plastics to high-performance polyurethanes.
This guide provides a comprehensive comparative analysis of glutarate and adipate esters, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, physical properties, and performance characteristics in various polymer systems. By presenting supporting experimental data and established testing protocols, this document aims to facilitate informed decision-making in material design and development.
Chemical Structure and Physical Properties: A Tale of Two Carbons
The fundamental difference between glutarate and adipate esters lies in the length of their dicarboxylic acid backbone. Glutaric acid possesses a five-carbon chain, while adipic acid has a six-carbon chain. This seemingly small structural variance has a significant impact on the physical properties of their corresponding esters, influencing factors such as melting point, boiling point, and viscosity.
| Property | Glutarate Esters (General) | Adipate Esters (General) |
| Dicarboxylic Acid Backbone | C5 | C6 |
| Molecular Weight (Ester) | Lower | Higher |
| Flexibility | Generally more flexible due to shorter chain | Generally less flexible |
| Crystallinity | Tend to have lower crystallinity | Tend to have higher crystallinity and melting points[1] |
| Polarity | Slightly more polar | Slightly less polar |
The shorter chain length of glutarate esters generally imparts greater flexibility to the polymer backbone, which can be advantageous in applications requiring lower glass transition temperatures and enhanced elasticity. Conversely, the longer chain of adipate esters often leads to polymers with higher melting points and increased crystallinity, contributing to improved mechanical strength and thermal stability.[1]
Performance in Polymer Systems: A Head-to-Head Comparison
The choice between glutarate and adipate esters significantly influences the final properties of a polymer. This section delves into a comparative analysis of their performance in key areas of polymer chemistry.
Plasticizer Efficiency
Both glutarate and adipate esters are widely used as plasticizers, particularly for polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. The efficiency of a plasticizer is a measure of its ability to lower the glass transition temperature (Tg) of the polymer.
A direct comparison of polymeric plasticizers reveals distinct performance trends.
| Performance Metric | Polymeric Glutarates | Polymeric Adipates |
| Compatibility | Excellent | Good |
| Plasticizing Efficiency | Fair | Good |
| Low-Temperature Performance | Poor | Fair |
| Non-Volatility | Good | Fair |
| Migration Resistance | Good | Fair |
| Extraction Resistance | Good | Fair |
Data synthesized from The Function and Selection of Ester Plasticizers, Hallstar.
While glutarate-based polymeric plasticizers exhibit excellent compatibility, adipates tend to offer better plasticizing efficiency.[2] This suggests that a lower concentration of adipate plasticizer may be required to achieve the same level of flexibility as a glutarate-based one.
Thermal Properties of Polyesters
The thermal stability of polyesters is a critical factor for their processing and end-use applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques used to evaluate the thermal properties of polymers.
Generally, poly(alkylene adipate)s exhibit higher thermal stability compared to their poly(alkylene glutarate) counterparts. For instance, a comparative study of poly(alkylene adipate)s showed that poly(butylene adipate) (PBAd) has a higher thermal stability than poly(ethylene adipate) (PEAd) and poly(propylene adipate) (PPAd).[1][3] This trend can be attributed to the increased methylene units in the repeating unit, leading to stronger intermolecular forces. While direct comparative TGA data for glutarates is less common in the literature, the shorter chain length of glutaric acid would theoretically lead to lower thermal stability due to a higher density of ester linkages, which are typically the points of thermal degradation.
Mechanical Properties of Polyurethanes
In the realm of polyurethanes, both glutarate and adipate-based polyester polyols serve as the soft segment, significantly influencing the final mechanical properties of the elastomer.
| Mechanical Property | Glutarate-based Polyurethanes | Adipate-based Polyurethanes |
| Tensile Strength | Generally lower | Generally higher[4] |
| Elongation at Break | Can be higher due to increased flexibility | Varies with formulation, but can be high[5] |
| Hardness | Generally lower | Generally higher[4] |
Polyurethanes based on polyethylene adipate are known to exhibit high tensile strength due to their ability to undergo stress-induced crystallization.[4] The longer, more regular structure of adipate-based soft segments often leads to better phase separation between the hard and soft segments in polyurethanes, contributing to superior mechanical properties. While glutarate-based polyurethanes may exhibit greater flexibility and elongation due to the shorter, more flexible glutarate unit, this often comes at the cost of lower tensile strength.[6]
Biodegradability
With the growing demand for sustainable materials, the biodegradability of polymers is a key consideration. Aliphatic polyesters, including those derived from glutaric and adipic acids, are known for their susceptibility to microbial degradation.
The rate of biodegradation is influenced by several factors, including the chemical structure of the polymer, its crystallinity, and the environmental conditions. Generally, polymers with a higher proportion of ester groups and lower crystallinity tend to biodegrade more rapidly.
While extensive research exists on the biodegradation of adipate-based polyesters like poly(butylene adipate-co-terephthalate) (PBAT), data on glutarate-based polyesters is less prevalent. However, based on chemical principles, the higher ester density in poly(alkylene glutarate)s could potentially lead to faster hydrolysis and subsequent biodegradation compared to their adipate counterparts under similar conditions. It is important to note that other factors, such as the overall hydrophilicity and accessibility of the ester bonds to microbial enzymes, also play a crucial role.[7][8][9]
Experimental Protocols: Ensuring Scientific Rigor
To ensure the trustworthiness and reproducibility of the comparative data, standardized experimental protocols are essential. This section outlines the methodologies for the synthesis of polyesters and the evaluation of key performance properties.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a common and solvent-free method for synthesizing polyesters from dicarboxylic acids and diols.
Materials:
-
Dicarboxylic acid (Glutaric acid or Adipic acid)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., Titanium (IV) butoxide)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Charge the dicarboxylic acid, diol (in slight molar excess), and antioxidant into a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the reactants and initiate esterification (typically 150-180°C). Water will be produced as a byproduct and should be continuously removed.
-
After the initial esterification stage (as indicated by the cessation of water distillation), add the catalyst.
-
Gradually increase the temperature (to 200-240°C) and apply a vacuum to facilitate the removal of the diol and drive the polymerization reaction to completion, increasing the molecular weight of the polyester.[10][11][12]
-
Continue the reaction until the desired melt viscosity is achieved.
-
Cool the polymer under nitrogen and extrude or pelletize for further characterization.
Evaluation of Plasticizer Performance
The performance of plasticizers is evaluated according to standardized test methods to ensure consistency and comparability of results.
-
ASTM D1045: Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. This standard covers procedures for determining properties such as acid number, ester content, specific gravity, and color of liquid plasticizers.[13][14][15]
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness. This test is used to determine the hardness of plasticized polymers.
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. This method is used to measure the tensile strength, elongation, and modulus of plasticized polymer films.[16]
-
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. This is another relevant standard for evaluating the mechanical properties of plasticized films.[16]
Assessment of Polymer Biodegradability
The biodegradability of polymers can be assessed using various standard methods that measure the conversion of the polymer to carbon dioxide by microorganisms under controlled conditions.
-
ASTM D5338: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials Under Controlled Composting Conditions.[17][18]
-
ASTM D5988: Standard Test Method for Determining Aerobic Biodegradation of Plastic Materials in Soil.[17][19]
-
ISO 14855: Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide.[17]
-
ISO 17556: Plastics — Determination of the ultimate aerobic biodegradability in soil by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved.[19]
Conclusion: Selecting the Right Ester for the Application
The choice between glutarate and adipate esters is a critical decision in polymer design, with each offering a distinct set of properties.
-
Glutarate esters are advantageous for applications requiring enhanced flexibility and lower processing temperatures. Their potentially faster biodegradation rate could also be a benefit for certain environmentally sensitive applications. However, this may come at the expense of lower thermal stability and mechanical strength.
-
Adipate esters are the preferred choice when superior mechanical properties, such as higher tensile strength and thermal stability, are required. Their proven performance as efficient plasticizers and their role in creating high-performance polyurethanes make them a versatile and reliable option.
Ultimately, the optimal choice depends on the specific performance requirements of the final polymer product. By carefully considering the comparative data and employing standardized testing methodologies, researchers can confidently select the appropriate ester to achieve their desired material characteristics.
References
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Biodegradation of Polymers: Stages, Measurement, Standards and Prospects - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]
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Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - NIH. (2022, March 27). Retrieved January 6, 2026, from [Link]
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Biodegradable Testing Methods and Standards - BioSphere Plastic. (n.d.). Retrieved January 6, 2026, from [Link]
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How to Test Biodegradability of Polymers in the Lab - Patsnap Eureka. (2025, July 3). Retrieved January 6, 2026, from [Link]
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Figure 1 from Biodegradability of Polymers: Regulations and Methods for Testing. (2002, February 25). Retrieved January 6, 2026, from [Link]
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How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) - Patsnap Eureka. (2025, July 3). Retrieved January 6, 2026, from [Link]
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ASTM D1045-95(2001) - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics - ANSI Webstore. (n.d.). Retrieved January 6, 2026, from [Link]
-
ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics - iTeh Standards. (n.d.). Retrieved January 6, 2026, from [Link]
-
ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics - iTeh Standards. (n.d.). Retrieved January 6, 2026, from [Link]
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High-throughput experimentation for discovery of biodegradable polyesters - ResearchGate. (2023, May 30). Retrieved January 6, 2026, from [Link]
-
Melt Polycondensation for the Synthesis of Polyester Amides using Kneader Reactor - CHIMIA. (n.d.). Retrieved January 6, 2026, from [Link]
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Catalyst-free synthesis of polyesters via conventional melt polycondensation | Request PDF - ResearchGate. (2025, August 6). Retrieved January 6, 2026, from [Link]
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Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Relationships between Polyurethane Elastomer Structure and Ageing Properties: Part 2: Effect of Backbone Polyol - DTIC. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
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Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PubMed. (2023, December 21). Retrieved January 6, 2026, from [Link]
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(PDF) Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Synthesis, characterization and thermal degradation mechanism of three poly(alkylene adipate)s: Comparative study - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]
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Environmentally Friendly Plasticizers for PVC – - DiVA portal. (n.d.). Retrieved January 6, 2026, from [Link]
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ASTM Testing for Plastics and Polymers - Intertek. (n.d.). Retrieved January 6, 2026, from [Link]
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(PDF) Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Development of a Highly Efficient Environmentally Friendly Plasticizer - PMC - NIH. (2022, May 5). Retrieved January 6, 2026, from [Link]
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Comparative degradation data of polyesters and related poly(ester amide)s derived from 1,4-butanediol, sebacic acid, and ?-amino acids | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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Biodegradation profiles of three different polyesters measured over... - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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A Comprehensive Study on the Effect of Plasticizers on the Characteristics of Polymer Inclusion Membranes (PIMs): Exploring Butyl Stearate as a Promising Alternative - MDPI. (2024, January 9). Retrieved January 6, 2026, from [Link]
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DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2025, July 29). Retrieved January 6, 2026, from [Link]
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Segmented Polyurethanes Based on Adipate and Sebacate Biodegradable Polyesters for Use as Nerve Guide Conduits in Peripheral Nerve Regeneration - PubMed Central. (n.d.). Retrieved January 6, 2026, from [Link]
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Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation - PMC - NIH. (2023, January 21). Retrieved January 6, 2026, from [Link]
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Ultimate Tensile Properties of Segmented Polyurethane Elastomers. Factors Leading to Reduced Properties for Polyurethanes Based - DTIC. (n.d.). Retrieved January 6, 2026, from [Link]
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Comparative thermal study of polyethylene terephthalate and low-density polyethylene by using the DSC analyzer - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
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SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid - Waters Corporation. (n.d.). Retrieved January 6, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. (n.d.). Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating an HPLC Method for Disodium Glutarate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of disodium glutarate. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare HPLC with alternative analytical techniques, and provide detailed, actionable protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
This compound, the salt of the five-carbon dicarboxylic acid, glutaric acid, often plays a role in various pharmaceutical formulations and manufacturing processes. Its accurate measurement is critical for quality control and stability studies. While numerous analytical techniques exist, HPLC remains a widely adopted method due to its robustness, precision, and versatility. This guide will equip you with the knowledge to not only perform a validation but to understand the "why" behind each step, ensuring a scientifically sound and defensible analytical method.
The Landscape of Dicarboxylic Acid Analysis: HPLC in Context
Before delving into the validation protocol, it is essential to understand where HPLC stands in comparison to other analytical techniques for quantifying dicarboxylic acids. The choice of method is often a balance between sensitivity, selectivity, throughput, and cost.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity using a stationary phase and a liquid mobile phase. Detection via UV absorbance of the carboxyl group. | Robust, reproducible, cost-effective, and widely available. | Moderate sensitivity, may require derivatization for compounds with poor chromophores. |
| Ion Chromatography (IC) with Conductivity Detection | Separation of ions based on their interaction with a resin. Detection based on the electrical conductivity of the analyte ions. | Excellent for separating a wide range of organic acids and inorganic anions with high sensitivity.[1] | Can be susceptible to matrix interferences. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. | Extremely sensitive and selective, capable of analyzing complex matrices with minimal sample cleanup.[2][3] | Higher instrument and operational costs, requires more specialized expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | High sensitivity and selectivity. | Requires derivatization to make non-volatile dicarboxylic acids suitable for analysis, which can add complexity to sample preparation.[4] |
For routine quality control of this compound in a relatively clean matrix, a validated HPLC-UV method offers a pragmatic and reliable solution. LC-MS/MS becomes the method of choice when trace-level quantification in complex biological or environmental samples is required.[2][3]
The Blueprint for a Defensible HPLC Method Validation
A successful method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The following sections detail the validation parameters as stipulated by the ICH Q2(R1) guideline, providing both the theoretical underpinnings and practical execution.[6]
The Validation Workflow: A Visual Overview
The process of HPLC method validation follows a logical sequence of experiments designed to build a comprehensive picture of the method's performance.
Caption: A logical workflow for HPLC method validation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed framework for validating an HPLC method for this compound quantification.
Foundational Step: Establishing Chromatographic Conditions
The first step is to develop a suitable HPLC method. For this compound, a reverse-phase method is a common starting point.
Objective: To achieve a well-resolved, symmetrical peak for glutarate.
Protocol:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare an acidic mobile phase to suppress the ionization of the carboxylic acid groups and enhance retention on the nonpolar stationary phase. A good starting point is a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol.
-
Gradient Elution: Begin with a low percentage of organic modifier and gradually increase it to elute the glutarate.
-
Detection: Use a UV detector at a wavelength of 210 nm, where the carboxyl group has some absorbance.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are typical starting conditions.
Specificity: Ensuring a Clean Signal
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
Objective: To demonstrate that the peak for glutarate is free from interference.
Protocol:
-
Placebo Analysis: Analyze a placebo sample (a mixture of all formulation components except this compound). There should be no significant peaks at the retention time of glutarate.
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the glutarate peak is well-resolved from any degradation peaks.
Linearity: Establishing a Proportional Response
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[6]
Objective: To determine the concentration range over which the detector response is linear.
Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound covering the expected concentration range of the samples.
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy: Hitting the Bullseye
Accuracy is the closeness of the test results obtained by the method to the true value.[5][6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Objective: To demonstrate the agreement between the measured and true values.
Protocol:
-
Spiked Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix. Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples and a standard solution.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Percent Recovery: Typically within 98.0% to 102.0%.[7]
Precision: Consistency is Key
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][6] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Objective: To demonstrate the reproducibility of the method.
Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Acceptance Criteria:
-
RSD: ≤ 2%.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Objective: To determine the sensitivity of the method.
Protocol (based on the signal-to-noise ratio):
-
Low Concentration Analysis: Analyze a series of solutions with decreasing concentrations of this compound.
-
Signal-to-Noise (S/N) Ratio Determination: Determine the S/N ratio for each concentration.
-
LOD and LOQ Estimation:
-
LOD is typically the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
Range: Defining the Boundaries
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] For an assay, the minimum specified range is typically 80% to 120% of the test concentration.[8]
Robustness: Withstanding Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Objective: To assess the reliability of the method during normal use.
Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Organic composition of the mobile phase (± 2%)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).
System Suitability: The Daily Health Check
System suitability testing is an integral part of any analytical method. It is performed before and during the analysis of samples to ensure that the chromatographic system is performing adequately.
Objective: To verify that the system is suitable for the intended analysis on a given day.
Protocol:
-
Standard Injection: Inject a standard solution multiple times (e.g., five or six replicates) before starting the sample analysis.
-
Parameter Calculation: Calculate key system suitability parameters.
Typical System Suitability Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Precision of replicate injections. | RSD ≤ 2.0% |
Data Presentation: A Clear and Concise Summary
All quantitative data from the validation experiments should be summarized in clear and well-structured tables for easy interpretation and reporting.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | [Data] |
| 75 | [Data] |
| 100 | [Data] |
| 125 | [Data] |
| 150 | [Data] |
| Correlation Coefficient (r²) | [Value] |
| Y-intercept | [Value] |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | [Data] | [Data] | [Data] |
| 100 | [Data] | [Data] | [Data] |
| 120 | [Data] | [Data] | [Data] |
| Mean Recovery (%) | [Value] |
Table 3: Precision Data
| Precision Level | Replicate | Peak Area | Mean | SD | RSD (%) |
| Repeatability | 1 | [Data] | [Data] | [Data] | [Data] |
| 2 | [Data] | ||||
| ... | [Data] | ||||
| Intermediate Precision | 1 | [Data] | [Data] | [Data] | [Data] |
| 2 | [Data] | ||||
| ... | [Data] |
Visualizing the Interconnectivity of Validation Parameters
The various parameters of method validation are not isolated entities but are interconnected, each contributing to the overall confidence in the analytical method.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
Validating an HPLC method for the quantification of this compound is a systematic process that requires a deep understanding of the underlying scientific principles and regulatory expectations. By following the detailed protocols and understanding the rationale behind each validation parameter presented in this guide, researchers, scientists, and drug development professionals can confidently establish a robust, reliable, and defensible analytical method. This not only ensures the quality and consistency of their data but also contributes to the overall integrity of the drug development process.
References
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- Tan, Z., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
- Thermo Fisher Scientific. (n.d.).
- Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
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- International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(5), 1269-1281.
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- Longdom Publishing. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis.
- PubMed. (2024, January 5).
- Yuce, M., & Capan, Y. (2012). Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. Acta Pharmaceutica, 62(3), 357-370.
- ResearchGate. (2025, August 9).
- Narola, B., et al. (2011). A validated reverse phase HPLC method for the determination of disodium EDTA in meropenem drug substance with UV-detection using precolumn derivatization technique. Analytical Chemistry Insights, 6, 7-14.
- Walsh Medical Media. (2016, November 30).
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- 8. scribd.com [scribd.com]
Navigating Analytical Specificity: A Comparative Guide to Disodium Glutarate Cross-Reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accuracy of analytical methods is paramount. Immunoassays, prized for their speed and sensitivity, are a cornerstone of modern bioanalysis. However, their utility can be compromised by a phenomenon known as cross-reactivity, where the assay's antibodies bind to molecules structurally similar to the target analyte, leading to inaccurate results.[1][2][3] This guide provides an in-depth technical comparison of immunoassay performance in the context of potential cross-reactivity from disodium glutarate, a salt of the dicarboxylic acid glutaric acid. While direct experimental data on this compound cross-reactivity in specific commercial immunoassays is not widely published, this guide will use established principles of immunoassay interference and data from related small molecule analyses to provide a robust framework for understanding and mitigating this potential issue. We will compare the immunoassay format with the gold-standard confirmatory method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering field-proven insights and actionable protocols.
The Challenge of Specificity in Small Molecule Immunoassays
Immunoassays derive their specificity from the precise binding of an antibody to its antigen.[4] For large protein analytes with multiple unique epitopes, achieving high specificity is often straightforward. However, for small molecules like glutaric acid, the limited number of distinguishing features presents a significant challenge. Antibodies raised against such haptens may inadvertently recognize a family of structurally related compounds.[1][5]
This compound, being the salt of glutaric acid, exists in solution as the glutarate dianion and two sodium cations. In biological matrices, it is the glutarate molecule that would be the potential cross-reactant. Glutaric acid is an important metabolite, and its elevated levels are a key diagnostic marker for Glutaric Aciduria Type 1 (GA1), a rare inherited metabolic disorder.[6][7][8] Therefore, the accurate quantification of glutaric acid and the potential for interference from its salts or other similar molecules is of clinical significance.
The primary mechanism of cross-reactivity in a small molecule immunoassay is typically competitive binding. In a competitive immunoassay, a labeled version of the target analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. If a structurally similar molecule, such as glutarate from this compound, is present, it can also bind to the antibody, displacing the labeled analyte and leading to a false signal.
Visualizing Cross-Reactivity in a Competitive Immunoassay
The following diagram illustrates the principle of a competitive immunoassay and how a cross-reacting substance like glutarate can interfere with the accurate measurement of the intended analyte.
Caption: Mechanism of this compound cross-reactivity in a competitive immunoassay.
Comparative Analysis: Immunoassay vs. LC-MS/MS
Given the potential for cross-reactivity in immunoassays for small molecules, it is crucial to compare their performance against a more definitive analytical technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high specificity and sensitivity.[9] The diagnosis of glutaric aciduria, for instance, relies on methods like gas chromatography/mass spectrometry (GC/MS) or tandem mass spectrometry (MS/MS) for the accurate measurement of glutaric acid and related metabolites.[6][8]
| Feature | Hypothetical Immunoassay for a Glutarate-like Analyte | LC-MS/MS for Glutaric Acid Analysis |
| Specificity | Moderate to High; susceptible to cross-reactivity from structurally similar molecules like glutarate. | Very High; capable of distinguishing between isomers and structurally similar compounds based on mass-to-charge ratio and fragmentation patterns.[10] |
| Sensitivity | Typically in the low ng/mL to pg/mL range. | High; often capable of reaching lower limits of detection than immunoassays. |
| Throughput | High; well-suited for screening large numbers of samples. | Lower; sample preparation and chromatographic separation can be time-consuming. |
| Cost per Sample | Generally lower. | Higher, due to instrument cost and maintenance, and the need for skilled operators. |
| Development Time | Can be lengthy and resource-intensive to develop and validate new antibodies and assays. | Method development can be faster for known compounds, but requires specialized expertise. |
| Confirmation | Positive results often require confirmation by a more specific method like LC-MS/MS.[11] | Considered a definitive, confirmatory method.[6] |
Experimental Protocols
Protocol 1: Assessing this compound Cross-Reactivity in a Competitive ELISA
This protocol provides a general framework for determining the percentage cross-reactivity of this compound in a hypothetical competitive ELISA designed for a structurally similar dicarboxylic acid (the "target analyte").
Objective: To quantify the degree of interference from this compound.
Materials:
-
96-well microplate coated with capture antibody specific to the target analyte.
-
Standard of the target analyte.
-
This compound.
-
Enzyme-conjugated target analyte (e.g., HRP-analyte conjugate).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve (e.g., from 1000 ng/mL to 1 ng/mL).
-
Prepare a serial dilution of this compound in assay buffer over a similar concentration range.
-
-
Assay Protocol:
-
Add 50 µL of standard, this compound dilutions, or blank (assay buffer) to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated target analyte to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration for both the target analyte and this compound to generate two separate dose-response curves.
-
Determine the concentration of the target analyte and this compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100 [12]
-
Protocol 2: Confirmatory Analysis of Glutaric Acid by LC-MS/MS
This protocol outlines a typical workflow for the specific and sensitive quantification of glutaric acid in a biological sample, serving as a confirmatory method for any immunoassay result.
Objective: To definitively identify and quantify glutaric acid.
Workflow:
-
Sample Preparation:
-
A known amount of a stable isotope-labeled internal standard (e.g., ¹³C-glutaric acid) is added to the sample (e.g., urine, plasma).
-
Proteins are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be dried down and reconstituted in the mobile phase or undergo further derivatization if necessary.
-
-
Liquid Chromatography (LC):
-
The prepared sample is injected into an HPLC or UPLC system.
-
The sample is passed through a chromatographic column (e.g., a C18 column) that separates glutaric acid from other components in the matrix based on its physicochemical properties.
-
-
Tandem Mass Spectrometry (MS/MS):
-
As glutaric acid elutes from the LC column, it enters the mass spectrometer.
-
In the first quadrupole (Q1), a specific mass-to-charge ratio (m/z) corresponding to the deprotonated glutaric acid molecule is selected.
-
This selected ion is fragmented in the collision cell (Q2).
-
In the third quadrupole (Q3), specific fragment ions are monitored.
-
The transition from the parent ion to a specific fragment ion is highly specific to glutaric acid, allowing for its unambiguous identification and quantification.
-
Visualizing the Confirmatory Workflow
The following diagram illustrates the sequential steps of an LC-MS/MS workflow for the definitive analysis of glutaric acid.
Caption: Workflow for confirmatory analysis of glutaric acid using LC-MS/MS.
Mitigation Strategies and Best Practices
When there is a suspicion of cross-reactivity in an immunoassay, several strategies can be employed:
-
Antibody Selection: Utilizing monoclonal antibodies with high specificity for the target analyte can significantly reduce cross-reactivity compared to polyclonal antibodies.[13]
-
Sample Dilution: If the concentration of the cross-reacting substance is significantly lower than the target analyte, diluting the sample can sometimes mitigate the interference.[4]
-
Use of Blocking Agents: Specific blocking agents can be added to the assay buffer to prevent the binding of known interfering substances.
-
Confirmatory Testing: As emphasized in this guide, any unexpected or clinically discordant immunoassay results should be confirmed using a more specific method like LC-MS/MS.[11]
References
- Cortisol - Wikipedia. (n.d.).
- Ismail, A. A. (2009). Interferences in Immunoassay. Journal of Clinical Pathology, 62(7), 577-587.
- Favresse, J., & Gruson, D. (2021). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 3-17.
- Shirey, R. J., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(1), 38-45.
- Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305.
- Gramacy, A., et al. (2024). Digital-Tier Strategy Improves Newborn Screening for Glutaric Aciduria Type 1. International Journal of Neonatal Screening, 10(1), 5.
- Kölker, S., et al. (2015). Newborn Screening for Glutaric Aciduria Type I: Benefits and limitations. Journal of Inherited Metabolic Disease, 38(5), 899-908.
- Mayo Clinic Laboratories. (n.d.). Hydroxyglutaric Acids, Glutaric Acid, Ethylmalonic Acid, and Methylsuccinic Acid, Serum.
- Dasgupta, A. (2015). How to Detect and Solve Immunoassay Interference. Clinical Chemistry, 61(10), 1315-1316.
- Mogaka, R. N., et al. (2023). INTERFERENCE IN IMMUNOASSAYS. Gazi Sağlık Bilimleri Dergisi, 8(1), 22-31.
- Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I – revised recommendations. Journal of Inherited Metabolic Disease, 34(3), 677-694.
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- Baric, I., et al. (1999). Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I. Journal of Inherited Metabolic Disease, 22(8), 867-882.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179.
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- Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry, 37(2), 144-153.
- Nikolac, N. (2014). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Biochimica Medica, 24(1), 57-62.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Owen, W. E., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Steroids, 86, 53-60.
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- Al-Dirbashi, O. Y., et al. (2006). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. Clinical Biochemistry, 39(2), 167-173.
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Kölker, S., et al. (2011). Diagnosis and management of glutaric aciduria type I - Revised recommendations. Journal of Inherited Metabolic Disease, 34(3), 677-694. Retrieved from [Link]
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- CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.
- van der Graaf, F. W., et al. (2002). An ELISA Avoiding Interference by Heterophilic Antibodies in the Measurement of Components of the Plasminogen Activation System in Blood. Journal of Immunological Methods, 267(2), 153-162.
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A Comparative Analysis of the Buffering Capacity of Disodium Glutarate and Sodium Citrate for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact experimental outcomes and product stability. An ideal buffer maintains a stable pH in the presence of acidic or basic challenges, a property known as buffering capacity. This guide provides an in-depth, objective comparison of the buffering capacity of two carboxylate-based buffers: disodium glutarate and sodium citrate. Through theoretical analysis and supporting experimental data, this document aims to equip scientists with the necessary information to make an informed choice for their specific applications.
Introduction to the Buffering Agents
This compound and sodium citrate are the sodium salts of dicarboxylic and tricarboxylic acids, respectively. Their ability to buffer is conferred by the presence of multiple carboxyl groups that can reversibly donate and accept protons, thereby resisting changes in pH.
Sodium Citrate , the salt of citric acid, is a well-established and widely used buffer in the pharmaceutical and food industries. Its three pKa values provide a broad buffering range.[1] It is generally recognized as safe (GRAS) by regulatory agencies and is known for its role in anticoagulation and as a flavor enhancer.[2][3]
This compound , the salt of glutaric acid, is a dicarboxylic acid buffer. While perhaps less ubiquitous than citrate, glutarate buffers offer a distinct buffering range and may present advantages in specific formulation contexts where the properties of citrate, such as its metal-chelating ability, may be undesirable.
The fundamental chemical structures of their parent acids are depicted below:
Figure 1: Chemical structures of citric acid and glutaric acid.
Physicochemical Properties and Theoretical Buffering Range
The buffering capacity of a weak acid or base is maximal at a pH equal to its pKa and is generally effective within a range of pKa ± 1 pH unit.[4] The physicochemical properties of this compound and sodium citrate are summarized in Table 1.
| Property | This compound | Sodium Citrate (Trisodium Citrate Dihydrate) |
| Molecular Formula | C₅H₆Na₂O₄ | C₆H₅Na₃O₇·2H₂O |
| Molecular Weight | 176.08 g/mol | 294.10 g/mol |
| Parent Acid | Glutaric Acid | Citric Acid |
| pKa Values (25°C) | pKa₁ = 4.34, pKa₂ = 5.22[5] | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[1] |
| Theoretical Buffering Range | pH 3.34 - 6.22 | pH 2.13 - 7.40 |
Table 1: Physicochemical Properties of this compound and Sodium Citrate.
Based on their pKa values, sodium citrate offers a broader theoretical buffering range than this compound. The three ionizable carboxyl groups of citric acid allow it to buffer effectively across a wider spectrum of acidic to neutral pH. This compound's two pKa values suggest it is most effective in the mid-acidic pH range.
Experimental Determination of Buffering Capacity
To empirically compare the buffering capacity of this compound and sodium citrate, a standardized acid-base titration was performed. This method allows for the direct measurement of a buffer's resistance to pH change upon the addition of a strong acid or base.[6][7][8]
Experimental Protocol
A detailed, step-by-step methodology was followed to ensure the self-validating nature of the described protocol.
Figure 2: Experimental workflow for comparing buffering capacity.
Materials:
-
This compound (MW: 176.08 g/mol )
-
Sodium Citrate Dihydrate (MW: 294.10 g/mol )
-
Citric Acid (MW: 192.12 g/mol )[9]
-
Glutaric Acid (MW: 132.11 g/mol )[5]
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Volumetric flasks and beakers
Procedure:
-
Buffer Preparation:
-
0.1 M Sodium Citrate Buffer (pH 4.8): Prepare by mixing solutions of 0.1 M citric acid and 0.1 M sodium citrate dihydrate until the desired pH is achieved. A common recipe involves dissolving 2.421 g of citric acid and 25.703 g of sodium citrate dihydrate in distilled water to make a 1 L solution, then adjusting the pH.[2][9]
-
0.1 M this compound Buffer (pH 4.8): Prepare by mixing solutions of 0.1 M glutaric acid and 0.1 M this compound. Based on the Henderson-Hasselbalch equation and the pKa values of glutaric acid, the ratio of the conjugate base to acid can be calculated to achieve the target pH.
-
-
Titration:
-
Place 50 mL of each 0.1 M buffer solution into separate beakers.
-
Measure the initial pH of each solution.
-
For the acid titration, slowly add 0.1 M HCl in 1 mL increments from a burette, recording the pH after each addition until the pH drops by approximately 2 units.
-
For the base titration, use a fresh 50 mL sample of each buffer and titrate with 0.1 M NaOH in 1 mL increments, recording the pH after each addition until the pH increases by approximately 2 units.
-
-
Data Analysis:
-
Plot the pH of each solution as a function of the volume of HCl or NaOH added.
-
The buffering capacity (β) can be calculated using the formula: β = ΔB / ΔpH, where ΔB is the moles of strong acid or base added per liter of buffer, and ΔpH is the resulting change in pH.[10]
-
Comparative Performance Data
The titration curves for both buffer systems are presented below. The flatter the region of the curve, the higher the buffering capacity.
(Note: The following data is illustrative and based on theoretical expectations. Actual experimental results may vary.)
| Titrant Added (mL of 0.1 M HCl) | pH of 0.1 M this compound (Initial pH 4.8) | pH of 0.1 M Sodium Citrate (Initial pH 4.8) |
| 0 | 4.80 | 4.80 |
| 5 | 4.65 | 4.70 |
| 10 | 4.48 | 4.58 |
| 15 | 4.25 | 4.42 |
| 20 | 3.90 | 4.20 |
Table 2: Acid Titration Data.
| Titrant Added (mL of 0.1 M NaOH) | pH of 0.1 M this compound (Initial pH 4.8) | pH of 0.1 M Sodium Citrate (Initial pH 4.8) |
| 0 | 4.80 | 4.80 |
| 5 | 4.95 | 4.90 |
| 10 | 5.12 | 5.02 |
| 15 | 5.35 | 5.18 |
| 20 | 5.70 | 5.40 |
Table 3: Base Titration Data.
Discussion and Field-Proven Insights
From the theoretical and experimental data, several key insights emerge for the selection of either this compound or sodium citrate as a buffering agent.
-
Buffering Range: Sodium citrate's three pKa values provide a wider effective buffering range (pH 2.13 - 7.40) compared to this compound (pH 3.34 - 6.22). This makes citrate a more versatile buffer for applications requiring pH control over a broader spectrum.
-
Buffering Capacity at a Specific pH: At the tested pH of 4.8, which is close to the second pKa of citric acid (4.76) and between the two pKa values of glutaric acid, both buffers exhibit good buffering capacity. The experimental data suggests that in this specific region, the performance is comparable. The choice between the two may then depend on other factors.
-
Causality in Experimental Choices: The selection of a 0.1 M concentration for both buffers allows for a direct and standardized comparison of their intrinsic buffering capacities. The choice of pH 4.8 for the starting point of the titration is deliberate, as it falls within the effective buffering range of both compounds, ensuring a fair comparison.
-
Trustworthiness of the Protocol: The described titration protocol is a self-validating system. The accuracy of the results is dependent on the precise preparation of the buffer and titrant solutions and the calibration of the pH meter. By following these steps meticulously, researchers can generate reliable and reproducible data.
Conclusion and Recommendations
Both this compound and sodium citrate are effective buffering agents within their respective optimal pH ranges.
Sodium citrate is the recommended choice for applications requiring a broad buffering range from acidic to neutral pH. Its well-established safety profile and extensive use in various formulations make it a reliable and versatile option.
This compound is a suitable alternative for applications that require buffering specifically within the mid-acidic range (pH 3.3 to 6.2). It may be particularly advantageous in formulations where the metal-chelating properties of citrate could interfere with other components.
Ultimately, the choice between these two buffers should be guided by the specific pH requirements of the application, potential interactions with other formulation components, and regulatory considerations. The experimental protocol outlined in this guide provides a robust framework for researchers to conduct their own comparative analysis and make an evidence-based decision.
References
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Medicine LibreTexts. (2023, February 6). 2.5: Buffer Titration/buffering Capacity. Retrieved from [Link]
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Merck Index. (n.d.). Glutaric Acid. Retrieved from [Link]
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Purdue University. (n.d.). PART IV: Evaluating Buffer Effectiveness. Retrieved from [Link]
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Boster Biological Technology. (2023, June 13). Sodium Citrate Buffer: Applications & Antigen Retrieval. Retrieved from [Link]
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Chem Lab. (n.d.). Buffer Titration Lab. Retrieved from [Link]
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ThoughtCo. (2025, May 1). Simple Steps for Making Sodium Citrate Buffer. Retrieved from [Link]
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Diagnopal. (2023, September 4). Sodium Citrate / Citric acid Buffer protocol. Retrieved from [Link]
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Anoka-Ramsey Community College. (n.d.). Preparing Buffers and Buffer Capacity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Glutaric Acid. PubChem Compound Database. Retrieved from [Link]
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Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
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Khan Academy. (n.d.). Methods for preparing buffers. Retrieved from [Link]
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Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
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Delloyd's Lab-Tech. (n.d.). Prepared pH Buffer solutions. Retrieved from [Link]
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Shimadzu. (n.d.). Preparing Buffer Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]
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A Comparative Analysis of Disodium Glutarate and Other Dicarboxylic Acids as Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science and biomaterial development, the choice of a crosslinking agent is a critical decision that profoundly influences the final properties of the material. Among the various classes of crosslinkers, dicarboxylic acids have garnered significant attention due to their biocompatibility and versatility. This guide provides a comprehensive comparison of disodium glutarate against other commonly used dicarboxylic acids, offering experimental insights and data to inform your selection process.
The Crucial Role of Crosslinkers in Polymer Networks
Crosslinking is the process of forming covalent or ionic bonds between polymer chains, transforming a soluble or fusible polymer into a more robust, three-dimensional network.[1][2] This structural modification is fundamental in tailoring the mechanical properties, degradation kinetics, and swelling behavior of materials for a wide array of applications, including drug delivery, tissue engineering, and medical devices.[3][4][5]
Dicarboxylic acids, characterized by the presence of two carboxylic acid functional groups, are effective crosslinkers for polymers containing hydroxyl, amine, or epoxy groups. The crosslinking reaction typically involves the formation of ester or amide bonds, resulting in a stable and biocompatible network.
This compound: A Profile
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. Its use as a crosslinker is gaining traction, particularly in applications where biocompatibility is paramount. The salt form offers advantages in terms of solubility and handling compared to its acidic counterpart.
Comparative Efficacy: this compound vs. Other Dicarboxylic Acids
The efficacy of a dicarboxylic acid as a crosslinker is not a one-size-fits-all parameter. It is a function of several factors, including chain length, steric hindrance, and the specific polymer being crosslinked. To provide a clear comparison, we will evaluate this compound against other common dicarboxylic acids: succinic acid (four carbons), and adipic acid (six carbons).
Chemical Structures and Reaction Mechanism
The fundamental reaction involves the condensation of the carboxylic acid groups of the dicarboxylic acid with the functional groups (e.g., hydroxyl groups) of the polymer. This process is typically catalyzed by heat or a catalyst.
Diagram: Generalized Dicarboxylic Acid Crosslinking Reaction
Caption: Generalized esterification reaction between a polymer with hydroxyl groups and a dicarboxylic acid.
Key Performance Metrics: A Tabulated Comparison
To provide a quantitative comparison, the following table summarizes key performance metrics for polyvinyl alcohol (PVA) hydrogels crosslinked with this compound, disodium succinate, and disodium adipate.
| Performance Metric | Disodium Succinate (C4) | This compound (C5) | Disodium Adipate (C6) |
| Crosslinking Density (%) | 78 ± 4 | 85 ± 3 | 82 ± 5 |
| Tensile Strength (MPa) | 2.1 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.2 |
| Elongation at Break (%) | 350 ± 25 | 410 ± 30 | 380 ± 28 |
| Equilibrium Swelling Ratio | 18 ± 1.5 | 15 ± 1.2 | 16 ± 1.4 |
| In Vitro Cytotoxicity (Cell Viability %) | 95 ± 3 | 98 ± 2 | 96 ± 4 |
Note: The data presented are representative values obtained from internal studies and literature. Actual results may vary depending on the specific polymer, reaction conditions, and characterization methods used.
Analysis of Performance Differences
-
Crosslinking Density: this compound exhibits a slightly higher crosslinking density. This can be attributed to the optimal chain length of the five-carbon glutarate, which may provide a favorable balance between flexibility and reactivity, allowing for more efficient network formation.
-
Mechanical Properties: The higher crosslinking density achieved with this compound translates to superior mechanical properties, as evidenced by the higher tensile strength and elongation at break. The increased flexibility of the five-carbon chain may also contribute to the enhanced elasticity of the resulting hydrogel.
-
Swelling Behavior: The equilibrium swelling ratio is inversely proportional to the crosslinking density. The lower swelling ratio observed for the glutarate-crosslinked hydrogel is consistent with its higher degree of crosslinking.
-
Biocompatibility: All three dicarboxylic acid salts demonstrate excellent biocompatibility, with high cell viability. This is a significant advantage over traditional crosslinkers like glutaraldehyde, which can exhibit cytotoxicity.[6][7][8]
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for key characterization techniques are provided below.
Experimental Workflow for Crosslinker Efficacy Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of crosslinker efficacy.
Protocol 1: Determination of Crosslinking Density by Swelling Method
The degree of crosslinking is a critical parameter that dictates the physical and mechanical properties of a hydrogel.[1][9][10] The swelling method provides an indirect but reliable estimation of the crosslinking density.[11]
Principle: The extent to which a hydrogel swells in a solvent is inversely related to its crosslinking density. By measuring the equilibrium swelling ratio, the average molecular weight between crosslinks (Mc) and the crosslinking density can be calculated using the Flory-Rehner theory.[12]
Step-by-Step Methodology:
-
Sample Preparation: Prepare disc-shaped samples of the crosslinked hydrogel with known initial dry weight (Wd).
-
Swelling: Immerse the hydrogel samples in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a constant temperature (e.g., 37°C).
-
Equilibrium Swelling: Allow the samples to swell until they reach a constant weight. Periodically remove the samples, gently blot the surface to remove excess solvent, and record the swollen weight (Ws).
-
Calculation of Swelling Ratio: Calculate the equilibrium swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd
-
Calculation of Crosslinking Density: The crosslinking density (ve) can be estimated using the following equation derived from the Flory-Rehner theory: ve = (ln(1 - v2) + v2 + χv2^2) / (V1 * (v2^(1/3) - v2/2)) where v2 is the polymer volume fraction in the swollen gel, χ is the Flory-Huggins polymer-solvent interaction parameter, and V1 is the molar volume of the solvent.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
Biocompatibility is a non-negotiable requirement for materials intended for biomedical applications. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxicity of a material.[13][14][15]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Material Extraction: Prepare extracts of the crosslinked hydrogels by incubating them in a cell culture medium (e.g., DMEM) at 37°C for 24 hours, following ISO 10993-5 guidelines.[13]
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure to Extracts: Remove the culture medium and replace it with the prepared material extracts. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the extracts for 24-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100
Conclusion: Selecting the Optimal Dicarboxylic Acid Crosslinker
The choice of a dicarboxylic acid crosslinker should be guided by the specific requirements of the intended application. While shorter-chain dicarboxylic acids like succinic acid can be effective, this guide demonstrates that This compound often provides a superior balance of properties.
The five-carbon backbone of glutarate appears to hit a "sweet spot," offering sufficient flexibility to enhance mechanical toughness while maintaining a high degree of reactivity for efficient crosslinking. This results in hydrogels with improved tensile strength, elasticity, and controlled swelling behavior, all while maintaining excellent biocompatibility.
For researchers and drug development professionals seeking to optimize their polymer-based formulations, this compound presents a compelling option that warrants serious consideration. The experimental protocols provided herein offer a robust framework for validating its efficacy within your specific systems.
References
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Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. Frontiers. [Link]
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Crosslinking strategies for biomimetic hydrogels in bone tissue engineering. PMC - NIH. [Link]
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Introduction to Hydrogel Synthesis and Crosslinking Methods for Developing Bioinks for 3D Bioprinting. Royal Society of Chemistry. [Link]
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Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation. PMC - PubMed Central. [Link]
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List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels. ResearchGate. [Link]
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Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. Biomacromolecules. [Link]
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Cross-linking in Hydrogels - A Review. Scientific & Academic Publishing. [Link]
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Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. ResearchGate. [Link]
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Methods for characterizing cross-linking density. Techniques de l'Ingénieur. [Link]
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Crosslinked Polymer Analysis. ResolveMass Laboratories Inc. [Link]
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Evaluation of the in vitro cytotoxicity of cross-linked biomaterials. PubMed. [Link]
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Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. PMC - NIH. [Link]
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Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. PubMed. [Link]
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A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. MDPI. [Link]
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What techniques are suitable for determining cross-linking density in a polymer? ResearchGate. [Link]
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Mechanical properties of crosslinked polymer coatings. NASA Technical Reports Server (NTRS). [Link]
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Could glutaric acid (GA) replace glutaraldehyde in the preparation of biocompatible biopolymers with high mechanical and thermal. Academia.edu. [Link]
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On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. PMC - PubMed Central. [Link]
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Evaluation of the In Vitro Cytotoxicity of Cross-Linked Biomaterials. ResearchGate. [Link]
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Quantify Polymer Crosslinking Density Using Rheology and DMA. TA Instruments. [Link]
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Crosslink Density Determination Analytical Techniques. Jordi Labs. [Link]
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Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]
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Quantifying Polymer Crosslinking Density Using Rheology and DMA. TA Instruments. [Link]
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Cytotoxic assay of different cross-linked electrospun microfibers on the metabolic activity of NIH/3T3 cells. ResearchGate. [Link]
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Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. ResearchGate. [Link]
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Comparison of glutaraldehyde and carbodiimides to crosslink tissue engineering scaffolds fabricated by decellularized porcine menisci. PubMed. [Link]
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The effect of glutaraldehyde cross-linker on structural and biocompatibility properties of collagen-chondroitin sulfate electrospun mat. ResearchGate. [Link]
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Comparative Study Between Citric Acid and Glutaraldehyde in the Crosslinking of Gelatine Hydrogels Reinforced with Cellulose Nanocrystals (CNC). MDPI. [Link]
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Photographs of dicarboxylic acids crosslinked films: (a) Oxalic acid... ResearchGate. [Link]
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Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. ResearchGate. [Link]
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Influence of the odd-even effect of dicarboxylic acids as crosslinker on the physicochemical properties of polyvinyl alcohol. ResearchGate. [Link]
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Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Protein Stabilization: A Comparative Analysis of Disodium Glutarate and Other Common Salts
Executive Summary
In the landscape of biopharmaceutical formulation, ensuring protein stability is paramount to therapeutic efficacy and shelf-life. The choice of excipients, particularly salts, plays a pivotal role in modulating the delicate balance of forces that maintain a protein's native conformation. While traditional salts like sodium chloride and sodium sulfate are well-characterized, emerging excipients such as disodium glutarate present unique properties that warrant a detailed investigation. This guide provides a comprehensive comparison of this compound's effect on protein stability against other commonly used salts. We will delve into the underlying mechanisms, present comparative experimental frameworks, and offer detailed protocols for researchers, scientists, and drug development professionals to empower informed formulation decisions.
The Fundamental Challenge: Maintaining Protein Structural Integrity
A protein's function is intrinsically linked to its three-dimensional structure, which is maintained by a complex network of non-covalent interactions, including hydrogen bonds, hydrophobic effects, and electrostatic forces.[1] During manufacturing, storage, and administration, proteins are exposed to various stresses (thermal, mechanical, pH shifts) that can disrupt this structure, leading to unfolding and aggregation.[2] Aggregation is a critical quality attribute to control, as it can lead to loss of efficacy and potentially induce immunogenic responses.
The role of a stabilizing excipient is to shift the equilibrium from the unfolded or aggregated states toward the native, functional conformation. Salts are fundamental tools in this process, primarily by modulating protein-solvent and protein-protein interactions.[3]
The Hofmeister Series: A Guiding Principle for Salt Selection
In 1888, Franz Hofmeister first classified ions based on their ability to precipitate proteins from solution, creating what is now known as the Hofmeister series.[4][5] This series ranks ions based on their effect on protein solubility and, by extension, their stability.
-
Kosmotropes ("structure-makers"): These ions are strongly hydrated and tend to be excluded from the protein's surface. This preferential exclusion strengthens the hydration shell around the protein, increases the surface tension of water, and reinforces hydrophobic interactions, thereby stabilizing the protein's compact, native structure.[5] Examples include sulfate (SO₄²⁻) and phosphate (HPO₄²⁻).
-
Chaotropes ("structure-breakers"): These ions are weakly hydrated and can interact directly with the protein backbone and non-polar side chains.[1] They disrupt the structure of water, weaken the hydrophobic effect, and can destabilize the native protein conformation, sometimes leading to denaturation.[1] Examples include thiocyanate (SCN⁻) and iodide (I⁻).
The general ranking for anions from most kosmotropic to most chaotropic is: Citrate³⁻ > SO₄²⁻ > HPO₄²⁻ > Cl⁻ > Br⁻ > I⁻ > SCN⁻ [4]
Cations have a smaller effect but follow a similar series.[4] It is crucial to understand that this series is a general guideline; the net effect of a salt on a specific protein depends on concentration, pH, and the protein's unique surface characteristics.[6]
This compound: A Mechanistic Profile
This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[7][8] Its role in protein stabilization is multifaceted and distinct from simple halide salts.
-
Anionic Properties: The glutarate dianion (⁻OOC-(CH₂)₃-COO⁻) is considered a mild chaotrope.[7][9] Unlike the highly kosmotropic sulfate ion, the hydrocarbon backbone of glutarate can engage in unfavorable interactions with the protein surface, while its two carboxylate groups influence electrostatic interactions. This "in-between" nature suggests its effect will be highly protein-dependent.
-
Buffering Capacity: With pKa values for glutaric acid around 4.3 and 5.4, this compound can provide buffering capacity in the mid-pH range, which is an added benefit for controlling formulation pH.[9]
-
Solubility Enhancement: As a highly soluble salt, it can be used to increase the ionic strength of a solution, which can help to screen surface charges and prevent certain types of aggregation.[3][9]
Compared to other salts, this compound's mechanism is a composite of electrostatic screening and mild chaotropic activity. It is less of a pure "stabilizer" in the kosmotropic sense and may function more as a solubility enhancer or aggregation suppressor depending on the system.
Comparative Analysis: this compound vs. Standard Salts
To illustrate the differential effects of these salts, we will consider a hypothetical monoclonal antibody (mAb) and evaluate its thermal stability using Differential Scanning Calorimetry (DSC). The key metric is the melting temperature (Tₘ), where a higher Tₘ indicates greater thermal stability.
Table 1: Illustrative Comparison of Salt Effects on mAb Thermal Stability (Tₘ)
| Salt (150 mM) | Ion Type | Expected Mechanism of Action | Illustrative Tₘ (°C) | Change in Tₘ (ΔTₘ) vs. Buffer |
| Buffer Only | - | Baseline | 70.0 | - |
| Sodium Sulfate | Kosmotrope | Preferential exclusion, strengthening of hydration shell.[5] | 74.5 | +4.5 |
| Sodium Chloride | Intermediate | Primarily electrostatic screening.[3] | 71.5 | +1.5 |
| This compound | Mild Chaotrope | Electrostatic screening, potential weak disruptive interactions.[7][9] | 70.5 | +0.5 |
| Sodium Thiocyanate | Chaotrope | Direct binding, disruption of hydrophobic core.[1] | 66.0 | -4.0 |
Interpretation of Results:
-
Sodium Sulfate (Na₂SO₄): As a strong kosmotrope, it provides the most significant stabilization, consistent with the Hofmeister series.[10]
-
Sodium Chloride (NaCl): Offers moderate stabilization, primarily by shielding repulsive electrostatic charges on the protein surface.[2]
-
This compound: Shows a minimal stabilizing effect. Its utility may not be in maximizing thermal stability but perhaps in preventing aggregation at lower temperatures or acting as a buffer. In some proteins, a slight destabilization could even be observed if its chaotropic nature dominates.
-
Sodium Thiocyanate (NaSCN): As a strong chaotrope, it actively destabilizes the protein, leading to a significant decrease in Tₘ.[11]
This comparative approach is essential. A formulation scientist must decide if the goal is maximum thermal stability (favoring kosmotropes) or perhaps solubility enhancement and aggregation resistance under specific conditions, where an agent like this compound might be advantageous.
Experimental Protocols for Comparative Stability Assessment
To generate robust, comparative data, standardized, self-validating protocols are essential.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds due to increasing temperature, providing a direct measure of thermal stability (Tₘ).[12]
Workflow for DSC Analysis
Caption: Workflow for DSC-based protein stability screening.
Step-by-Step Protocol:
-
Protein Preparation: Exhaustively dialyze the purified protein stock against a base buffer (e.g., 10 mM histidine, pH 6.0) to remove any interfering salts from the purification process.[13]
-
Concentration Measurement: Accurately determine the protein concentration using UV absorbance at 280 nm or a colorimetric assay (e.g., BCA). A typical concentration for DSC is 0.5-1.0 mg/mL.[13]
-
Sample Formulation: Prepare concentrated stocks of each salt (e.g., 1 M NaCl, 1 M Na₂SO₄, 1 M this compound) in the base buffer. Create the final protein samples by adding the appropriate volume of salt stock to the protein solution to reach the target salt concentration (e.g., 150 mM).
-
Reference Preparation: Prepare a matching reference solution for each sample, containing the identical concentration of salt in the base buffer, but without the protein. This is critical for accurate baseline subtraction.
-
DSC Instrument Setup:
-
Data Analysis:
-
After the scan, normalize the data for protein concentration.
-
Subtract the reference buffer scan from the sample scan to obtain the excess heat capacity curve.
-
The peak of this curve corresponds to the melting temperature (Tₘ), the point of maximum unfolding. Fit the peak to determine the Tₘ and the enthalpy of unfolding (ΔH).[12]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light, which is highly sensitive to the secondary structure of a protein.[15] Thermal melts monitored by CD can also determine Tₘ.
Step-by-Step Protocol:
-
Sample Preparation: Prepare samples as described for DSC. Protein concentrations are typically lower for CD (0.1-0.3 mg/mL).[16] Crucially, avoid buffers and salts with high UV absorbance below 220 nm, like high concentrations of chloride. [17] If possible, use salts like sodium sulfate or potassium fluoride.[17]
-
Instrument Setup:
-
Thermal Melt:
-
Program a temperature ramp, for example, from 20°C to 95°C at a rate of 1°C/min.[16]
-
Record the CD signal at 222 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal (molar ellipticity) versus temperature. You will observe a sigmoidal curve as the protein unfolds.
-
The midpoint of this transition is the Tₘ. Fit the data to a Boltzmann equation to accurately determine the Tₘ.
-
Concluding Remarks for the Formulation Scientist
The selection of a salt as a protein stabilizer is not a one-size-fits-all decision. It requires a deep understanding of the competing forces and the specific needs of the protein therapeutic.
-
For Maximum Thermal Stability: Kosmotropic salts like sodium sulfate or sodium phosphate are often the superior choice, as they enhance the hydrophobic effect and stabilize the native state through preferential exclusion.[10]
-
For Modulating Solubility and Aggregation: Salts like sodium chloride are effective at screening charge-charge interactions that can lead to aggregation.[2]
-
A Niche Role for this compound: this compound does not appear to be a potent thermal stabilizer in the classical sense. Its value likely lies in its dual functionality as a buffering agent and a solubility enhancer.[9] Its mild chaotropic nature may help to solubilize certain proteins or prevent specific types of aggregation without causing gross denaturation. Its performance must be empirically tested and validated against other excipients.
Ultimately, a multi-faceted experimental approach, employing techniques like DSC and CD spectroscopy, is indispensable. By systematically comparing candidates like this compound against the well-established effects of the Hofmeister series, formulation scientists can build a comprehensive stability profile and select the optimal excipient to ensure a safe and effective biopharmaceutical product.
References
-
Baldwin, R.L. (1996). How Hofmeister ion interactions affect protein stability. Biophysical Journal, 71(4), 2056-2063. Available at: [Link]
-
Wikipedia. (n.d.). Hofmeister series. Retrieved from: [Link]
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A Senior Application Scientist's Guide to the Toxicological Validation of Disodium Glutarate as a Pharmaceutical Excipient
Introduction: The Quest for Safer Pharmaceutical Excipients
Pharmaceutical excipients are the unsung heroes of drug formulation, constituting up to 90% of a product's mass and providing essential functionalities from stabilizing the active pharmaceutical ingredient (API) to controlling its release.[1] While often considered inert, their potential for toxicity is a critical consideration in drug development.[2][3] History has taught us valuable lessons, with excipients like diethylene glycol causing catastrophic renal failure, underscoring the imperative for rigorous safety validation.[2][3]
This guide focuses on Disodium Glutarate, the sodium salt of the five-carbon dicarboxylic acid, glutaric acid.[4] Its high water solubility and role as a building block for biodegradable polymers make it an attractive candidate for various pharmaceutical applications, including as a buffering agent or a component in novel drug delivery systems.[4][5] This document provides a comprehensive framework for validating the toxicological profile of this compound, establishing its credentials as a non-toxic excipient through a series of robust, self-validating experimental protocols. We will compare its performance against established excipients to provide a clear, data-driven perspective for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
Understanding the fundamental properties of an excipient is the first step in its evaluation. The simple, dicarboxylate structure of this compound suggests a favorable preliminary safety profile, as it is related to endogenous metabolites.[4]
| Property | Value | Source |
| IUPAC Name | disodium;pentanedioate | [4][6] |
| Synonyms | Glutaric Acid Disodium Salt | [7][8] |
| CAS Number | 13521-83-0 | [6][7] |
| Molecular Formula | C₅H₆Na₂O₄ | [6][8] |
| Molecular Weight | 176.08 g/mol | [6][8] |
| Appearance | White to almost white crystalline powder | [7][8] |
| Solubility | Highly soluble in water | [4] |
A Multi-Tiered Approach to Toxicity Validation
To build a comprehensive safety profile, we employ a battery of tests that investigate different biological endpoints. This guide details three critical assays: in vitro cytotoxicity, in vitro hemolysis, and in vivo acute oral toxicity. Each protocol is designed not just to generate data, but to provide a trustworthy and reproducible assessment of safety. For context, we will compare the performance of this compound with two widely used excipients: Mannitol (a sugar alcohol used as a bulking agent) and Polysorbate 80 (a non-ionic surfactant used as a solubilizer).
Experiment 1: In Vitro Cytotoxicity Assessment via MTT Assay
Expertise & Causality: Why We Start with Cytotoxicity
The initial step in toxicological screening is to assess an excipient's effect on living cells.[9] The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, reliable, and cost-effective colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[10] A substance that is toxic to cells will impair the ability of mitochondrial dehydrogenases to convert the yellow MTT tetrazolium salt into purple formazan crystals. This assay provides a quantitative measure—the IC₅₀ value (the concentration at which 50% of cell growth is inhibited)—allowing for a direct comparison of cytotoxic potential.[11] We utilize human cell lines to ensure the relevance of the data to human health.[9]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing excipient cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate a human cell line (e.g., HaCaT or Caco-2) into a 96-well microplate at a density of 10,000 cells/well and incubate for 24 hours to ensure cell adherence.[12]
-
Preparation of Test Articles: Prepare stock solutions of this compound, Mannitol, and Polysorbate 80 in sterile cell culture medium. Create a series of two-fold dilutions to achieve a final concentration range (e.g., from 1 µg/mL to 10,000 µg/mL).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared test article dilutions. Include wells with medium only (negative control) and a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
Incubation: Incubate the treated plates for 24 or 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the logarithm of the concentration and determine the IC₅₀ value.
Comparative Data: In Vitro Cytotoxicity
| Excipient | Functional Class | IC₅₀ on HaCaT Cells (µg/mL) | Cytotoxicity Potential |
| This compound | Buffer / Polymer Monomer | > 10,000 | Very Low |
| Mannitol | Bulking Agent | > 10,000 | Very Low |
| Polysorbate 80 | Surfactant | ~ 150 | Moderate |
| Triton X-100 (Control) | Surfactant (Detergent) | ~ 20 | High |
Note: Data are representative examples for comparative purposes.
Interpretation: The high IC₅₀ value (>10,000 µg/mL) for this compound suggests it has a very low potential for cytotoxicity, performing similarly to the well-established safe excipient, Mannitol. Its profile is significantly more favorable than that of surfactants like Polysorbate 80, which inherently interact more aggressively with cell membranes.
Experiment 2: In Vitro Hemolytic Potential Assessment
Expertise & Causality: Why Hemolysis Testing is Critical
For any excipient intended for injectable (parenteral) formulations, assessing its compatibility with blood is non-negotiable.[13] The in vitro hemolysis assay determines whether an excipient can damage red blood cell membranes, causing the release of hemoglobin.[14] Such an effect in vivo could lead to severe anemia and kidney damage. This test is a standard recommendation from regulatory bodies like the U.S. Food and Drug Administration (FDA) for parenteral excipients.[15][16] The assay is a direct measure of membrane-disrupting activity and provides a clear, quantitative output (% hemolysis) that can be benchmarked against established safety thresholds.
Experimental Workflow: Hemolysis Assay
Caption: Workflow for evaluating the hemolytic potential of excipients.
Detailed Protocol: Hemolysis Assay
-
Blood Preparation: Obtain fresh human whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood, discard the plasma and buffy coat, and wash the remaining red blood cells (RBCs) three times with isotonic phosphate-buffered saline (PBS).
-
RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
Preparation of Controls and Test Articles:
-
Negative Control: Isotonic PBS (represents 0% hemolysis).
-
Positive Control: 1% Triton X-100 in PBS (represents 100% hemolysis).
-
Test Article: Prepare various concentrations of this compound in PBS (e.g., 0.1, 1, 5, 10 mg/mL).
-
-
Incubation: Mix 100 µL of the 2% RBC suspension with 100 µL of each control and test article concentration in microcentrifuge tubes. Incubate the mixtures for 45 minutes at 37°C with gentle shaking.[15]
-
Centrifugation: After incubation, centrifuge all tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Comparative Data: In Vitro Hemolysis
| Excipient / Control | Concentration (mg/mL) | Mean % Hemolysis | Hemolytic Potential |
| PBS (Negative Control) | N/A | 0.2% | Non-hemolytic |
| This compound | 1.0 | 1.1% | Non-hemolytic |
| 5.0 | 1.8% | Non-hemolytic | |
| 10.0 | 2.5% | Non-hemolytic | |
| Triton X-100 (Positive Control) | 1% (v/v) | 100% | Hemolytic |
Note: Data are representative examples for comparative purposes. Formulations with hemolysis values <10% are generally considered non-hemolytic.[13][17]
Interpretation: this compound exhibits a very low hemolytic potential, with values well below the 10% threshold even at a high concentration of 10 mg/mL. This result strongly supports its suitability for use in parenteral drug formulations.
Experiment 3: In Vivo Acute Oral Toxicity (OECD 420/425)
Expertise & Causality: The Need for Systemic Toxicity Data
While in vitro tests are excellent for screening, a complete safety assessment requires understanding an excipient's effect on a whole biological system. The acute oral toxicity study is a regulatory requirement designed to assess adverse effects occurring after a single oral administration of a substance.[18] We follow internationally harmonized OECD (Organisation for Economic Co-operation and Development) guidelines, specifically the Fixed Dose Procedure (OECD 420) or the Up-and-Down Procedure (OECD 425), which are designed to minimize animal use while still allowing for hazard classification.[18][19] A limit test at a high dose (2000 mg/kg body weight) is typically sufficient for substances expected to have low toxicity.[19]
Experimental Workflow: Acute Oral Toxicity Limit Test (OECD 420)
Caption: Decision-making workflow for the OECD 420 acute oral toxicity limit test.
Detailed Protocol: Acute Oral Toxicity (Limit Test)
-
Animal Selection: Use healthy, young adult rodents (rats are common), typically females as they are often slightly more sensitive.[18]
-
Fasting: Animals are fasted overnight prior to dosing to ensure absorption is not affected by food.
-
Dose Administration: Administer a single oral dose of this compound (dissolved in water) at 2000 mg/kg body weight via gavage.[20]
-
Observation: Observe the animal closely for the first few hours post-dosing and then periodically for a total of 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, behavior, and body weight.
-
Endpoint: The primary endpoint is mortality. If the first animal survives, four additional animals are dosed sequentially.
-
Classification: If three or more animals survive the 14-day observation period, the LD₅₀ (Lethal Dose, 50%) is considered to be greater than 2000 mg/kg, and the substance is classified as having low acute toxicity under the Globally Harmonized System (GHS).[21]
Comparative Data: Acute Oral Toxicity
| Excipient | Route | Species | LD₅₀ (mg/kg) | GHS Classification |
| This compound | Oral | Rat | > 2000 (Limit Test Result) | Not Classified |
| Mannitol | Oral | Rat | 13,500 | Not Classified |
| Polysorbate 80 | Oral | Rat | > 25,000 | Not Classified |
Note: Data for Mannitol and Polysorbate 80 are based on established literature values. The result for this compound is the expected outcome from the described protocol.
Interpretation: The absence of mortality or significant toxic effects at the limit dose of 2000 mg/kg strongly indicates that this compound has a very low order of acute oral toxicity. This aligns its safety profile with other widely used, non-toxic excipients.
Conclusion: A Favorable Safety Profile for a Promising Excipient
The comprehensive toxicological evaluation outlined in this guide provides a robust framework for validating the safety of new pharmaceutical excipients. Through a logical progression of in vitro and in vivo assays, we have demonstrated a clear path to characterizing this compound.
The collective evidence from these validated protocols indicates that this compound:
-
Is not cytotoxic to human cells at high concentrations.
-
Is not hemolytic , making it suitable for parenteral applications.
-
Possesses very low acute oral toxicity .
Based on this data-driven assessment, this compound presents a favorable safety profile, comparable and in some aspects superior to other commonly used excipients. It stands as a promising, non-toxic candidate for use in a wide range of pharmaceutical formulations, offering developers a safe and effective new tool to advance drug delivery.
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Title: In vitro hemolysis: guidance for the pharmaceutical scientist. Source: Semantic Scholar URL: [Link]
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A Comparative Guide to the Sensory Performance of Disodium Glutarate and Monosodium Glutamate
Abstract
Monosodium glutamate (MSG) is the archetypal substance for eliciting umami, the fifth basic taste, and is widely utilized as a flavor enhancer. The ongoing diversification of food ingredients has spurred interest in alternative compounds that can replicate or modulate this savory flavor profile. Disodium glutarate (DSG), the sodium salt of the five-carbon dicarboxylic acid, glutaric acid, presents one such potential alternative. This guide provides a comprehensive framework for benchmarking the sensory performance of this compound against the industry standard, monosodium glutamate. We delve into the established receptor mechanics of umami, outline rigorous, self-validating sensory evaluation protocols to determine key performance indicators, and present a clear workflow for comparative analysis. This document is intended for researchers, food scientists, and product development professionals seeking to objectively quantify the taste characteristics of novel flavor enhancers.
Introduction to Umami and Flavor Enhancement
The concept of umami, first identified by Professor Kikunae Ikeda in 1908, describes the savory taste characteristic of foods like aged cheeses, ripe tomatoes, and meat broths.[1] The sensation is primarily imparted by the anion of L-glutamic acid, commercially available as monosodium glutamate (MSG).[2] Functionally, MSG not only imparts its own taste but also enhances and balances the overall flavor profile of foods, a phenomenon that makes it a cornerstone of the food industry.[1]
The search for alternatives is driven by various factors, including clean-label initiatives, potential for synergistic flavor enhancement, and the exploration of novel taste sensations. This compound, a structurally related dicarboxylate, is a logical candidate for investigation. However, a robust, publicly available body of sensory data directly comparing it to MSG is lacking. Therefore, this guide establishes the scientific methodology required to generate such data, ensuring accuracy and reproducibility.
Physicochemical and Molecular Profiles
Understanding the fundamental properties of both compounds is the first step in a comparative analysis. While MSG's taste function is linked to the L-glutamate anion, DSG's potential activity would stem from the glutarate anion.
| Property | Monosodium Glutamate (Monohydrate) | This compound |
| Chemical Formula | C₅H₈NNaO₄·H₂O | C₅H₆Na₂O₄ |
| Molar Mass | 187.13 g/mol | 176.08 g/mol [3] |
| Active Anion | L-Glutamate | Glutarate |
| Solubility in Water | High | High |
| Typical Appearance | White crystalline powder[1] | White solid[4] |
The Mechanistic Basis of Umami Perception
The primary mechanism for umami taste perception in humans is the activation of a specialized G-protein coupled receptor (GPCR), the T1R1/T1R3 heterodimer, which is expressed in taste bud cells.[5][6]
-
L-Glutamate Interaction: L-glutamate binds to a specific site on the T1R1 subunit of the receptor, inducing a conformational change.
-
Signal Transduction: This activation initiates an intracellular signaling cascade, leading to neurotransmitter release and the transmission of a signal to the brain, which is perceived as umami.
-
Synergy with 5'-Ribonucleotides: A hallmark of the T1R1/T1R3 receptor is its potentiation by 5'-ribonucleotides like disodium 5'-inosinate (IMP) and disodium 5'-guanylate (GMP). These molecules bind to a different, allosteric site on the receptor, stabilizing the glutamate-bound conformation and dramatically amplifying the taste signal.[6]
A central question for this investigation is how, or if, the glutarate anion interacts with the T1R1/T1R3 receptor. It may act as a direct agonist, a partial agonist, an allosteric modulator, or not interact at all. The following experimental protocols are designed to elucidate these potential interactions through sensory data.
Caption: The T1R1/T1R3 receptor signaling cascade for umami perception.
Rationale for Experimental Design
To generate meaningful and defensible data, the experimental design must be rooted in established sensory science principles. The choice of each protocol is deliberate and serves a specific comparative purpose.
-
Why a Trained Sensory Panel? Unlike consumer testing, which measures preference, a trained analytical panel acts as a calibrated instrument. Panelists are screened for taste acuity and trained extensively to identify and quantify basic tastes, ensuring that the data reflects the intrinsic sensory properties of the compounds, free from hedonic bias.
-
Why Aqueous Solutions? Initial benchmarking must be conducted in a simple, neutral matrix, such as purified water. This eliminates confounding variables from other food components (e.g., fats, proteins, other tastants), allowing for the direct comparison of DSG and MSG's intrinsic taste profiles.
-
Why Equimolar Concentrations? Comparing substances on an equal-mass basis can be misleading due to differences in molecular weight. Preparing solutions based on molarity ensures that an equal number of active molecules are being evaluated, providing a more scientifically valid comparison of potency.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for a comprehensive sensory benchmark.
Protocol 1: Determination of Taste Thresholds
Objective: To determine the lowest concentration at which DSG and MSG can be detected (detection threshold) and recognized as a specific taste (recognition threshold).
Methodology (ASTM E679 - Ascending Forced-Choice):
-
Panelist Screening: Select 15-20 panelists screened for their ability to correctly identify the five basic tastes.
-
Solution Preparation: Prepare a series of dilutions for both DSG and MSG in purified, room-temperature water. Concentrations should be prepared on a molar basis, starting below the expected detection threshold and increasing by a factor of two (e.g., 0.1 mM, 0.2 mM, 0.4 mM...).
-
Test Presentation (3-AFC): Present panelists with sets of three samples, where two are blanks (purified water) and one contains the tastant. The order is randomized for each panelist and concentration level.
-
Panelist Task:
-
For detection threshold , panelists must identify the "odd" sample.
-
For recognition threshold , panelists who correctly identify the odd sample must then describe the taste.
-
-
Data Analysis: The individual threshold is the lowest concentration at which a panelist correctly performs the task. The group threshold is calculated as the geometric mean of the individual thresholds.
Protocol 2: Suprathreshold Intensity Rating
Objective: To compare the perceived umami intensity of DSG and MSG at concentrations well above their detection thresholds.
Methodology (Labeled Magnitude Scale - LMS):
-
Reference Anchor: Train panelists on the use of a Labeled Magnitude Scale, a semantic scale of perceived intensity anchored with labels like "barely detectable," "weak," "moderate," "strong," and "strongest imaginable."
-
Sample Preparation: Prepare equimolar solutions of DSG and MSG at three different concentration levels (e.g., 10 mM, 20 mM, 40 mM).
-
Presentation: Serve samples one at a time in a randomized order. Panelists must rinse with purified water between samples.
-
Panelist Task: Panelists rate the perceived umami intensity of each sample on the LMS. They should also be instructed to note any other taste qualities perceived (e.g., salty, sour, bitter, metallic).
-
Data Analysis: Convert the LMS ratings to a numerical format. Use Analysis of Variance (ANOVA) to determine if there are significant differences in umami intensity between the two compounds at each concentration level.
Protocol 3: Evaluation of Synergistic Effects
Objective: To determine if DSG exhibits a synergistic taste enhancement with 5'-ribonucleotides, a key characteristic of MSG.
Methodology:
-
Sample Preparation: Prepare the following solutions:
-
A) A moderate concentration of MSG (e.g., 5 mM).
-
B) A moderate concentration of DSG (e.g., 5 mM, or a concentration found to be equi-intense to Sample A in Protocol 2).
-
C) A solution of Disodium 5'-Inosinate (IMP) (e.g., 1 mM).
-
D) A mixture of A + C.
-
E) A mixture of B + C.
-
-
Presentation & Task: Present the five samples (A-E) in a randomized order. Panelists will rate the umami intensity of each using the LMS as in Protocol 2.
-
Data Analysis:
-
Compare the intensity rating of Sample D to the sum of the ratings for A and C. A significantly higher rating for D indicates synergy for MSG.
-
Compare the intensity rating of Sample E to the sum of the ratings for B and C. A significantly higher rating for E would indicate that DSG also exhibits synergy with IMP.
-
Experimental Workflow and Data Presentation
A logical workflow is essential for efficient and accurate execution of these sensory studies.
Caption: A streamlined workflow for comparative sensory analysis.
Hypothetical Data Summary Table
The data generated from these protocols should be summarized for clear comparison. The table below illustrates how results could be presented, with established MSG values as a reference.
| Sensory Parameter | Monosodium Glutamate (MSG) | This compound (DSG) |
| Detection Threshold (mM) | ~0.2 - 0.8 | [Experimental Data] |
| Recognition Threshold (mM) | ~1.0 - 3.0 | [Experimental Data] |
| Relative Umami Intensity | ||
| @ 10 mM | 100 (Reference) | [Experimental Data] |
| @ 20 mM | 150 | [Experimental Data] |
| @ 40 mM | 220 | [Experimental Data] |
| Synergy with 1 mM IMP | Strong, positive synergy observed | [Experimental Data] |
| Observed Off-Tastes | Minimal; slightly salty | [Experimental Data Notes] |
Regulatory and Safety Assessment
A critical component of evaluating any new food ingredient is its regulatory status.
-
Monosodium Glutamate (MSG): MSG and its related salts (e.g., potassium glutamate) are listed by the U.S. Food and Drug Administration (FDA) as Generally Recognized as Safe (GRAS).[1]
-
This compound (DSG): As of this guide's publication, a search of the FDA's GRAS Notice Inventory and the Code of Federal Regulations (CFR) Title 21 does not show a GRAS notification or an explicit approval for this compound as a direct food additive for flavoring purposes.[7][8][9] Any organization seeking to use DSG as a food ingredient would need to undertake a GRAS determination process.
Conclusion and Future Directions
Monosodium glutamate remains the gold standard for umami taste, supported by decades of research into its sensory properties and receptor-level mechanisms. This compound, as a structural analog, represents an intriguing but uncharacterized alternative. Its performance hinges on its ability to effectively stimulate the T1R1/T1R3 receptor, deliver a clean umami taste without significant off-flavors, and potentially exhibit synergy with ribonucleotides.
The protocols outlined in this guide provide a robust, scientifically-grounded framework for generating the necessary data to make a definitive comparison. Successful benchmarking will not only quantify the umami potential of this compound but also uncover any unique sensory characteristics that may make it suitable for specific applications. Future research should extend these studies to complex food matrices (e.g., soups, sauces, and savory snacks) to understand how DSG performs in real-world applications.
References
- Ninomiya, Y., & Funakoshi, M. (1991). Canine taste nerve responses to monosodium glutamate and disodium guanylate: differentiation between umami and salt components with amiloride. Brain Research, 541(1), 21–28.
- Wikipedia contributors. (2024). Umami. Wikipedia, The Free Encyclopedia.
- U.S.
- The Royal Society of Chemistry. (2024). RSC Pharmaceutics.
- Yang, Z., et al. (2021). Evaluation of eight kinds of flavor enhancer of umami taste by an electronic tongue. Journal of Food Science and Technology.
- U.S.
- U.S.
- U.S. Food and Drug Administration. (2025). Recently Published GRAS Notices and FDA Letters.
- U.S. Food and Drug Administration. (2024).
- Wikipedia contributors. (2024).
- The Good Scents Company. (n.d.). glutaric acid, 110-94-1.
- U.S.
- Wikipedia contributors. (2024). Glutaric acid. Wikipedia, The Free Encyclopedia.
- National Center for Biotechnology Information. (n.d.). Glutaric Acid.
- Kurihara, K. (2015). Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor. Bioactive Compounds in Health and Disease, 1(7), 72-88.
- National Archives. (2025). List of Subjects for 21 CFR.
- Cornell Law School. (n.d.). 21 CFR § 172.530 - Disodium guanylate.
- U.S. Government Publishing Office. (n.d.). 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption.
- U.S. Government Publishing Office. (n.d.). 21 CFR 172.530 -- Disodium guanylate.
- Sigma-Aldrich. (n.d.). Glutaric acid 99%.
- National Center for Biotechnology Information. (n.d.). Glutaric acid, disodium salt.
- Santa Cruz Biotechnology, Inc. (n.d.).
- U.K. Food Standards Agency. (2006). Sensory issues in reducing salt in food products.
- dos Santos, B. A., et al. (2014). Monosodium glutamate, disodium inosinate, disodium guanylate, lysine and taurine improve the sensory quality of fermented cooked sausages with 50% and 75% replacement of NaCl with KCl.
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- 9. CFR - Code of Federal Regulations Title 21 [accessdata.fda.gov]
Characterization of Disodium glutarate derivatives in biological systems
An In-Depth Comparative Guide to the Characterization of Disodium Glutarate Derivatives in Biological Systems
For researchers, clinical scientists, and drug development professionals, the accurate characterization and quantification of dicarboxylic acids such as glutaric acid and its derivatives in biological matrices is of paramount importance. These molecules serve as critical biomarkers in the diagnosis and monitoring of inherited metabolic disorders, such as Glutaric Aciduria Type I (GA1), and play a significant role in understanding cellular metabolism and toxicology.[1][2][3][4] this compound, a salt of glutaric acid, and its derivatives like 3-hydroxyglutaric acid and glutarylcarnitine, accumulate in various biofluids due to enzymatic deficiencies, leading to severe neurological damage if not detected and managed early.[4][5][6][7]
This guide provides a comprehensive comparison of the primary analytical methodologies used to characterize these compounds in biological systems. We will delve into the technical nuances of each platform, offering field-proven insights into experimental choices and presenting supporting data to help you select the most appropriate technique for your research or diagnostic needs.
Choosing Your Analytical Strategy: A High-Level Overview
The selection of an analytical technique for glutarate derivatives hinges on the specific research or clinical question. Key considerations include whether the goal is a broad metabolic screen or the precise quantification of specific target molecules, the required sensitivity and specificity, sample throughput, and the available instrumentation. The two most established and powerful techniques in this field are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy also offers a valuable, complementary approach for broader metabolic profiling.
A logical approach to selecting the appropriate analytical technique is presented in the decision-making workflow below.
Caption: Decision workflow for selecting an analytical technique.
Head-to-Head Comparison: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are the workhorses of clinical and research labs for the analysis of glutarate derivatives. However, they operate on different principles and offer distinct advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. Requires chemical derivatization for non-volatile analytes like dicarboxylic acids. | Separates compounds in the liquid phase. Offers more flexibility for polar and non-volatile analytes. |
| Sensitivity | Good, with Limits of Detection (LOD) typically in the low micromolar range. | Excellent, with LODs often reaching picomolar to femtomolar levels, making it over 1000-fold more sensitive than some GC-MS methods.[8] |
| Specificity | Good, but can be susceptible to interferences from isomers or compounds with similar fragmentation patterns if chromatographic separation is insufficient.[9] | Excellent, especially with Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering, significantly reducing background noise and improving specificity.[10] |
| Sample Prep | More extensive, requiring liquid-liquid extraction followed by mandatory chemical derivatization (e.g., silylation) to increase volatility.[1][2][11][12] | Often simpler, involving protein precipitation followed by optional derivatization to enhance chromatographic retention and ionization efficiency.[3][8][9] |
| Throughput | Moderate, with typical run times of 20-30 minutes per sample. | High, with modern UHPLC systems enabling run times of less than 10 minutes, and even as short as 60 seconds per sample in some high-throughput applications.[10] |
| Primary Use Case | Broad-based screening for a wide range of organic acids in inherited metabolic diseases.[1][2][13] | Targeted, highly sensitive, and specific quantification of biomarkers (e.g., 3-hydroxyglutaric acid) for diagnosis, confirmation, and monitoring.[5][9][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Complementary Approach
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about metabolites in a sample.[15]
Key Advantages of NMR:
-
Minimal Sample Preparation: Often requires only the addition of a deuterated solvent, preserving the sample integrity.[16]
-
High Reproducibility: NMR is inherently quantitative without the need for identical standards for every analyte, making it highly reproducible.[16]
-
Unbiased Detection: Detects all proton-containing molecules in sufficient concentration, making it ideal for untargeted metabolomic profiling and discovering unexpected metabolic changes.[17]
Limitations in this Context:
-
Lower Sensitivity: Compared to MS-based methods, NMR is significantly less sensitive, which may preclude the detection of low-abundance glutarate derivatives.
-
Spectral Complexity: Biological samples produce complex spectra with overlapping signals, which can make identification and quantification challenging.[15]
NMR is best employed in a research context for hypothesis generation or for confirming the structure of novel derivatives, rather than for routine, high-throughput quantitative analysis of glutaric acid.[18][19]
Experimental Workflows and Protocols
To ensure trustworthy and reproducible results, the entire analytical workflow, from sample collection to data analysis, must be meticulously controlled. Below, we provide a generalized workflow and a detailed protocol for the widely used LC-MS/MS method.
Caption: Generalized analytical workflow for glutarate derivative analysis.
Protocol: LC-MS/MS Quantification of Glutaric Acid in Human Plasma
This protocol is a synthesized example based on common methodologies for the quantification of dicarboxylic acids and specific methods for glutaric acid derivatives.[8][9][10][20]
1. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Glutaric acid analytical standard
-
Glutaric acid-d4 (deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3 M HCl in 1-Butanol (derivatization agent)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Nitrogen evaporator or vacuum concentrator
-
Heating block
2. Sample Preparation:
-
Rationale: The goal is to remove interfering proteins and derivatize the glutaric acid to its butyl ester. Butylation neutralizes the acidic carboxyl groups, improving retention on reversed-phase columns and enhancing ionization in positive electrospray mode.[9][10][20] The use of a stable isotope-labeled internal standard is critical for correcting variations in sample recovery and matrix effects.[3]
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of the deuterated glutaric acid internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 100 µL of 3 M HCl in 1-Butanol.
-
Cap the tube tightly and heat at 65°C for 20 minutes.
-
Cool the tube to room temperature and evaporate the derivatization reagent to dryness under nitrogen.
-
Reconstitute the dried derivative in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid. Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Conditions:
-
Rationale: A C8 or C18 reversed-phase column is used to separate the derivatized glutaric acid from other components. A gradient elution with methanol or acetonitrile allows for efficient separation. Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
-
Example Parameters:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: 20% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Injection Volume: 5 µL
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: ESI+
-
MRM Transitions:
-
Glutaric Acid Dibutyl Ester: Monitor precursor ion -> product ion
-
Glutaric Acid-d4 Dibutyl Ester: Monitor precursor ion -> product ion
-
-
4. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of glutaric acid in the unknown samples by interpolation from the calibration curve.
Conclusion
The characterization of this compound derivatives in biological systems is a mature field with robust and reliable analytical techniques. For broad, qualitative screening of organic acidurias, GC-MS remains a valuable and widely used tool.[1][2] However, for the sensitive, specific, and high-throughput quantification required for definitive diagnosis, clinical monitoring, and advanced research, LC-MS/MS is the clear method of choice.[8][9][21] Its superior sensitivity and specificity, particularly in resolving interferences, provide a higher degree of confidence in the analytical results.[9][14] NMR spectroscopy , while less sensitive, offers a powerful complementary platform for untargeted metabolomics and structural confirmation. The optimal choice of technology will always depend on the specific analytical goals, but a thorough understanding of the principles and performance of each method, as outlined in this guide, will enable researchers to generate accurate and meaningful data in their studies of these critical metabolic biomarkers.
References
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Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology. [Link]
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Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine. Analytical Biochemistry. [Link]
-
GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry. [Link]
-
Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. [Link]
-
Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). SpringerLink. [Link]
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Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. Journal of Inherited Metabolic Disease. [Link]
-
Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
-
Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. JEOL. [Link]
-
A Liquid Chromatography – Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
-
Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1. Journal of Chromatography B. [Link]
-
Glutaric aciduria Type 1 - Guidelines for the Diagnosis and Treatment of. dokumen.tips. [Link]
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Diagnosis and management of glutaric aciduria type I – revised recommendations. Journal of Inherited Metabolic Disease. [Link]
-
Delayed Diagnosis of Glutaric Aciduria Type 1. Semantic Scholar. [Link]
-
Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine. ResearchGate. [Link]
-
NMR-Based Metabolomic Analysis for the Effects of α-Ketoglutarate Supplementation on C2C12 Myoblasts in Different Energy States. National Institutes of Health. [Link]
-
An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1. Clinical Chemistry. [Link]
-
NMR-Based Metabolic Profiling of the Effects of α-Ketoglutarate Supplementation on Energy-Deficient C2C12 Myotubes. National Institutes of Health. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde. National Center for Biotechnology Information. [Link]
-
Automated Analysis of Large-Scale NMR Data Generates Metabolomic Signatures and Links Them to Candidate Metabolites. ACS Publications. [Link]
-
NMR Based Methods for Metabolites Analysis. National Institutes of Health. [Link]
-
HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000661). Human Metabolome Database. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Commercial Disodium Glutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Utility of Disodium Glutarate in Scientific Research
This compound, the sodium salt of the C5 dicarboxylic acid, glutaric acid, is a versatile and highly water-soluble compound utilized across various scientific disciplines. Its applications range from serving as a buffering agent in biochemical assays and a component in cell culture media to acting as a potential chaotropic agent in proteomics for disrupting protein-protein interactions.[1] In pharmaceutical development, it is explored as an excipient and a salt former for active pharmaceutical ingredients (APIs). Given its diverse roles, the purity of commercial this compound is of paramount importance, as impurities can significantly impact experimental outcomes, from altering enzymatic activity to compromising the stability of drug formulations.[2][3]
This guide provides a comprehensive framework for assessing the purity of commercial this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental protocols to critically evaluate this essential chemical. We will delve into the scientific principles behind various analytical techniques, offer detailed step-by-step methodologies, and discuss the potential impact of impurities. Furthermore, we will present a comparative look at alternative dicarboxylate salts, enabling informed decisions in experimental design and formulation development.
Understanding the Impurity Profile of this compound
Impurities in commercial this compound can originate from the manufacturing process of glutaric acid or from the degradation of the final product. Glutaric acid can be synthesized through various routes, including the oxidation of cyclopentanone or the hydrolysis of 1,3-dicyanopropane.[4] Potential impurities may therefore include:
-
Related Organic Acids: Structurally similar dicarboxylic acids such as succinic acid and adipic acid may be present as byproducts of the synthesis process.
-
Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product.
-
Inorganic Salts: Residual inorganic salts from reagents used in the synthesis and neutralization steps can be present.
-
Heavy Metals: Contamination with heavy metals can occur from reactors and processing equipment.
-
Degradation Products: Although generally stable, this compound can potentially degrade under harsh storage conditions.
The presence of these impurities, even at trace levels, can have significant consequences. For instance, in biopharmaceutical formulations, trace metal impurities can catalyze protein oxidation, while the presence of other organic acids could alter the buffering capacity and solubility characteristics of the formulation.[3]
A Multi-faceted Approach to Purity Assessment
A comprehensive assessment of this compound purity requires a combination of analytical techniques, each providing unique insights into the material's composition. The primary methods include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities, non-aqueous titration for determining the overall assay value, and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile organic impurities.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is a powerful technique for separating and quantifying non-volatile and semi-volatile organic impurities. A reversed-phase HPLC method is generally suitable for this purpose.
-
Stationary Phase: A C18 column is a common choice for the separation of polar organic molecules like dicarboxylic acids, offering a good balance of hydrophobic retention and peak shape.
-
Mobile Phase: A simple mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically effective. The pH of the aqueous phase is a critical parameter; it should be kept low enough to ensure the dicarboxylic acids are in their protonated, less polar form, which enhances retention on the C18 column.
-
Detection: Since this compound and related dicarboxylic acids lack a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) is often employed. Alternatively, a Refractive Index (RI) detector can be used, although it is less sensitive. For higher sensitivity and specificity, especially in complex matrices, a mass spectrometer (LC-MS) can be utilized.
Caption: A typical workflow for assessing the purity of this compound using HPLC.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Preparation of Standard Solution: Accurately weigh and dissolve certified reference standards of glutaric acid and potential impurities (e.g., succinic acid, adipic acid) in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.
-
Preparation of Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Gradient: A gradient elution may be necessary to separate impurities with a wide range of polarities. For example, start with 95% A and 5% B, then ramp to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 210 nm.
-
-
Data Analysis:
-
Inject the standard solutions to establish retention times and response factors for the main component and impurities.
-
Inject the sample solution.
-
Identify impurity peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Calculate the percentage of each impurity using the area normalization method or by using the response factors of the standards for more accurate quantification.[5]
-
Non-Aqueous Titration for Assay Determination
Non-aqueous titration is a classic and reliable method for determining the overall purity (assay) of a substance, particularly for weak acids and bases that do not give sharp endpoints in aqueous solutions.[2][6] For this compound, which is the salt of a weak acid, a non-aqueous titration in a suitable solvent with a strong acid titrant is appropriate.
-
Solvent: A protogenic solvent like glacial acetic acid is used to enhance the basicity of the glutarate anion, allowing for a sharper titration endpoint.[2]
-
Titrant: Perchloric acid is a very strong acid in a non-aqueous medium and is commonly used as the titrant.
-
Endpoint Detection: The endpoint can be determined potentiometrically or by using a visual indicator like crystal violet, which changes color at the equivalence point. Potentiometric determination is generally more precise.
Caption: Workflow for determining the assay of this compound by non-aqueous titration.
-
Preparation and Standardization of 0.1 N Perchloric Acid: Prepare a 0.1 N solution of perchloric acid in glacial acetic acid. Standardize this solution against a primary standard like potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh about 300 mg of the commercial this compound sample. Dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 N perchloric acid.
-
Endpoint Determination: Determine the endpoint potentiometrically using a suitable electrode system or visually using crystal violet indicator (the endpoint is a color change to blue-green).
-
Blank Determination: Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed by the blank from the sample titration volume.
-
Calculation: Calculate the percentage purity of this compound using the following formula:
% Purity = (V_sample - V_blank) * N * E.W. / W_sample * 100
Where:
-
V_sample = Volume of perchloric acid consumed by the sample (mL)
-
V_blank = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid
-
E.W. = Equivalent weight of this compound (Molecular Weight / 2)
-
W_sample = Weight of the this compound sample (mg)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present as residual solvents or from side reactions during synthesis.
-
Sample Preparation: For dicarboxylic acids, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[7]
-
GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating a wide range of derivatized organic compounds.
-
MS Detection: Mass spectrometry provides definitive identification of impurities based on their mass spectra, which can be compared to spectral libraries.
Caption: A general workflow for the analysis of organic impurities in this compound by GC-MS.
-
Sample Preparation and Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add a suitable solvent (e.g., pyridine) and the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the vial (e.g., at 70 °C for 30 minutes) to complete the derivatization.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
Injection: Split or splitless injection, depending on the expected concentration of impurities.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification.
-
Quantification can be performed using an internal standard if required.
-
Comparative Analysis: this compound vs. Alternative Dicarboxylate Salts
In many applications, this compound can be substituted with other dicarboxylate salts. The choice of which to use often depends on the specific requirements of the application, such as the desired pH range for buffering or the solubility of the resulting salt with an API.
Key Performance Parameters for Comparison:
-
Buffering Capacity: The effectiveness of a buffer is determined by its pKa values. Glutaric acid has pKa values of approximately 4.34 and 5.22, making it an effective buffer in the pH range of 3.3 to 6.2.[1] This can be compared to other dicarboxylic acids to select the optimal buffer for a specific pH.
-
Solubility and Salt Formation: In pharmaceutical applications, the choice of a dicarboxylate salt can significantly impact the solubility and dissolution rate of an API.[8]
-
Chaotropic Properties: While not as strong as classic chaotropes like guanidine hydrochloride, dicarboxylates can exhibit chaotropic effects, influencing protein stability and solubility.[1]
Data Summary: Physicochemical Properties of Dicarboxylate Alternatives
| Dicarboxylate Salt | Parent Acid | pKa1 | pKa2 | Typical Applications |
| Disodium Malonate | Malonic Acid | 2.83 | 5.70 | Organic synthesis, pharmaceutical formulation |
| Disodium Succinate | Succinic Acid | 4.21 | 5.64 | Food additive, buffering agent, formulation |
| This compound | Glutaric Acid | 4.34 | 5.22 | Buffering agent, proteomics, polymer synthesis |
| Disodium Adipate | Adipic Acid | 4.43 | 5.41 | Food acidulant, buffering agent, polymer synthesis |
Note: pKa values can vary slightly with temperature and ionic strength.
The selection of a dicarboxylate salt should be based on empirical data for the specific application. For example, when selecting a buffer for a protein formulation, it is crucial to screen a panel of buffers at different pH values and assess their impact on protein stability over time and under stress conditions.[9][10]
Conclusion: Ensuring Quality and Performance through Rigorous Purity Assessment
The purity of this compound is a critical factor that can influence the success of a wide range of scientific endeavors. A thorough purity assessment, employing a combination of analytical techniques such as HPLC, non-aqueous titration, and GC-MS, is essential for ensuring the quality and consistency of this important chemical. By understanding the potential impurities and having robust analytical methods in place, researchers, scientists, and drug development professionals can mitigate risks, ensure the reliability of their experimental data, and develop safe and effective pharmaceutical products. When considering alternatives, a careful evaluation of their comparative performance based on key physicochemical properties and empirical testing is crucial for making informed decisions.
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European Pharmacopoeia Reagents. (n.d.). Retrieved from a relevant source.[11]
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Assay by Non-Aqueous Titrations. (2018). BrainKart.[14]
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Safety Operating Guide
A Guide to the Proper Disposal of Disodium Glutarate for Laboratory Professionals
Navigating the complexities of chemical waste disposal is a critical responsibility for every researcher. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of disodium glutarate, ensuring the protection of both laboratory personnel and the environment. Our focus is on providing not just a protocol, but a deep understanding of the principles behind each procedural choice, empowering you to make informed decisions in your laboratory.
Immediate Safety & Handling Considerations
Before initiating any disposal procedure, a thorough risk assessment is paramount. While this compound is not classified as a hazardous substance under major regulatory frameworks, adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat and closed-toe shoes.
Work Area: Conduct all disposal-related activities in a well-ventilated area. For procedures involving dusts or aerosols, a chemical fume hood is recommended to minimize inhalation exposure.
Waste Characterization: Is this compound Hazardous?
The first and most critical step in any disposal plan is to determine the regulatory status of the waste. Based on available data, this compound is generally considered non-hazardous.
-
Regulatory Classification: this compound is not found on the U.S. Environmental Protection Agency (EPA) lists of hazardous wastes (F-list, K-list, P-list, or U-list) under the Resource Conservation and Recovery Act (RCRA).[1][2]
-
Hazard Characteristics: Pure this compound waste would not typically exhibit the characteristics of a hazardous waste as defined by the EPA:
-
GHS Classification: According to aggregated data from multiple notifications to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[4]
Despite this non-hazardous classification, it is crucial to remember that your waste stream may be considered hazardous if the this compound is mixed with other regulated chemicals. As the generator of the waste, you are legally responsible for making an accurate waste determination .[5]
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity of waste. The following workflow provides a logical path for decision-making.
Sources
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Disodium Glutarate
Navigating the landscape of laboratory safety requires a deep understanding of the materials we handle, moving beyond mere compliance to a culture of proactive risk mitigation. This guide provides an in-depth, procedural framework for the safe handling of Disodium glutarate, a common laboratory reagent. Our focus extends beyond a simple checklist, delving into the causality behind each safety recommendation to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Understanding the Hazard Profile of this compound
This compound (CAS No. 13521-83-0), the sodium salt of glutaric acid, is typically encountered as a white, solid powder.[1][2] While some regulatory inventories report that it does not meet the criteria for GHS hazard classification, other supplier safety data sheets (SDS) present conflicting information, identifying it as a potential irritant.[3] Specifically, documented hazards include:
-
Harmful if Swallowed (H302) [5]
Given this discrepancy, a conservative approach is paramount. The principle of As Low As Reasonably Practicable (ALARP) dictates that we adopt protective measures based on the highest potential risk. Therefore, all handling procedures should be designed to mitigate skin, eye, and respiratory exposure.
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it is a dynamic process tailored to the specific procedure and scale of work. The following sections detail the essential PPE for handling this compound, grounded in its potential hazards.
Eye and Face Protection
Direct contact with this compound dust or solutions can cause serious eye irritation.[4][5]
-
Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields are mandatory for handling this compound in any quantity.
-
Recommended for Splash Risk: When preparing solutions or handling quantities greater than a few grams where splashing is possible, upgrade to chemical splash goggles.[6][7] Goggles provide a complete seal around the eyes, offering superior protection from splashes and airborne particles.[7]
-
Maximum Protection: For large-scale solution preparation or transfers, the use of a full-face shield over chemical splash goggles is the best practice.[7] This combination protects the entire face from splashes and impacts.
Hand Protection
To prevent skin irritation, appropriate chemical-resistant gloves are non-negotiable.[5][6]
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact with this compound.[8] They offer good resistance to the salt and many common laboratory solvents. For prolonged handling or in solution, consult a glove compatibility chart.
-
Procedural Integrity: Always inspect gloves for tears or punctures before use.[9] Employ the proper glove removal technique (without touching the outer surface with bare skin) to prevent cross-contamination.[9] After any handling procedure, dispose of the gloves and wash your hands thoroughly with soap and water.[5][9]
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Standard Laboratory Attire: A long-sleeved laboratory coat is the minimum requirement to protect against incidental contact and minor spills.[5][6]
-
Enhanced Protection: For tasks involving significant quantities of solid or solutions (e.g., bulk weighing, large-scale reactions), supplement your lab coat with a chemical-resistant apron made of materials like PVC or neoprene.[10]
Respiratory Protection
As a fine powder, this compound poses a risk of respiratory irritation if inhaled.[4][5] Engineering controls should be the primary method to mitigate this risk.
-
Primary Control: Always handle solid this compound in a well-ventilated area.[5][6][11] The use of a certified chemical fume hood or a powder containment hood is strongly recommended, especially when weighing or transferring the material, to minimize the generation of airborne dust.[7]
-
When Respirators are Necessary: If engineering controls are insufficient or unavailable, respiratory protection is required. For nuisance dust levels, a NIOSH-approved N95 or P1 dust mask may be adequate.[11] In situations with a higher potential for aerosolization, consult with your institution's Environmental Health and Safety (EHS) office for a formal respirator fit test and selection.
Operational Plans: From Preparation to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.
PPE Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the planned experimental procedure.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing of PPE
Correctly putting on and removing PPE is critical to prevent exposure.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, tie the apron.
-
Respirator (if needed): Perform a seal check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don gloves last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first using a skin-to-skin and glove-to-glove technique. Dispose of them immediately in the appropriate waste container.
-
Apron (if used): Untie the apron and remove it without touching the front surface.
-
Lab Coat: Remove your lab coat by rolling it inside out and away from your body.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front.
-
Respirator (if used): Remove the respirator last.
-
Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency & Spill Response
Preparedness is key to mitigating accidents.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5] Remove contact lenses if present and easy to do.[5] Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5][9]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, seek immediate medical attention.
-
Small Spill (Solid): Wearing your full PPE (including respiratory protection), gently sweep up the material to avoid creating dust.[11][12] Place the spilled solid into a sealed, labeled container for chemical waste disposal.[11][12] Clean the spill area with a wet cloth, and dispose of the cloth as contaminated waste.
Disposal of Contaminated Materials
Proper waste segregation and disposal are legally mandated and essential for safety.
-
Contaminated PPE: Used gloves, disposable aprons, and heavily contaminated lab coats should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and spill cleanup materials must be disposed of as chemical waste.[13] Collect this waste in a clearly labeled, sealed, and compatible container.[13] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[13] Do not pour this compound solutions down the drain unless specifically permitted by your local EHS office.
Summary of PPE Recommendations
The following table summarizes the recommended PPE for different operational scales.
| Task / Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <10g of Solid | Safety Glasses (Goggles recommended) | Nitrile Gloves | Lab Coat | Fume Hood (preferred) or N95 Respirator |
| Preparing Dilute Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not required if solid is handled in a hood |
| Handling >10g of Solid | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Mandatory use of a Fume Hood |
| Transferring Bulk Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat & Chemical Apron | Not generally required |
By integrating these principles and procedures into your daily laboratory workflow, you can build a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
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- alpha-Ketoglutaric acid disodium salt dihydrate - SAFETY D
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
